molecular formula C9H9BrFNO B1289994 N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide CAS No. 633335-80-5

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Cat. No.: B1289994
CAS No.: 633335-80-5
M. Wt: 246.08 g/mol
InChI Key: KCEWAUIVDCPPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrFNO and its molecular weight is 246.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEWAUIVDCPPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630226
Record name N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633335-80-5
Record name N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (CAS 633335-80-5): A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, CAS 633335-80-5, is a strategically important synthetic intermediate in the landscape of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, offers medicinal chemists a versatile scaffold for the synthesis of complex and biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers and drug development professionals in leveraging this valuable building block for their research endeavors.

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The strategic functionalization of the aniline ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The acetamido group serves as a protected amine, which can be readily deprotected to reveal a nucleophilic center. The bromine atom is a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine and methyl groups can modulate the electronic properties and metabolic stability of the final molecule, often leading to improved drug-like properties.

This guide will delve into the synthetic pathways to access this compound, explore its chemical characteristics, and highlight its emerging applications, particularly in the synthesis of modulators of key biological targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 633335-80-5[1]
Molecular Formula C₉H₉BrFNO[1]
Molecular Weight 246.08 g/mol [1]
Physical Form Solid
Storage Room temperature, sealed, dry[1]
Spectral Data (Predicted and Analog-Based)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C-Br and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 4-bromo-5-fluoro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 4-Bromo-5-fluoro-2-methylaniline

The synthesis of the aniline precursor is a critical first step. A common route involves the reduction of a nitrated intermediate.

dot

Synthesis_of_Precursor start 2-Fluoro-4-bromotoluene intermediate1 4-Bromo-5-fluoro-2-nitrotoluene start->intermediate1 Nitration (HNO₃, H₂SO₄) product 4-Bromo-5-fluoro-2-methylaniline intermediate1->product Reduction (e.g., Fe/NH₄Cl, H₂O)

Caption: Synthetic pathway to 4-Bromo-5-fluoro-2-methylaniline.

Acetylation of 4-Bromo-5-fluoro-2-methylaniline

The following protocol is a robust and widely applicable method for the acetylation of substituted anilines and can be readily adapted for the synthesis of the title compound.

Experimental Protocol: Acetylation of 4-Bromo-5-fluoro-2-methylaniline

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the solution at room temperature. For less reactive anilines, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or may require gentle heating.

  • Work-up: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the acetanilide product.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid and acetic anhydride, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

dot

Acetylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aniline 4-Bromo-5-fluoro-2-methylaniline reaction_step Stir at Room Temperature (Monitor by TLC) aniline->reaction_step solvent Solvent (e.g., Acetic Acid) solvent->reaction_step reagent Acetic Anhydride reagent->reaction_step precipitation Pour into Ice Water reaction_step->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying recrystallization Recrystallization (Ethanol/Water) drying->recrystallization

Caption: Experimental workflow for the acetylation of 4-Bromo-5-fluoro-2-methylaniline.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

The Acetamido Group: A Protecting Group and a Modulator of Reactivity

The acetamido group serves two primary purposes:

  • Protection of the Amine: The acetyl group protects the highly reactive amino group from participating in unwanted side reactions during subsequent synthetic transformations. This protection is crucial when performing reactions that are incompatible with a free amine.

  • Modulation of Directing Effects: The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is a significant moderation compared to the strongly activating and often polysubstitution-prone free amino group.

The acetyl group can be readily removed via hydrolysis under acidic or basic conditions to regenerate the free aniline, which can then be used in further synthetic steps.

The Bromine Atom: A Gateway to Molecular Diversity

The bromine atom on the aromatic ring is a key functional handle for introducing molecular complexity through various cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.

  • Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, is a powerful tool for the synthesis of aryl alkynes.

  • Heck Coupling: This reaction with alkenes, catalyzed by palladium, forms a new carbon-carbon bond and introduces a vinyl group.

dot

Reactivity_Diagram cluster_reactions Synthetic Transformations cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat.) start->buchwald C-N Bond Formation sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) start->sonogashira C-C Bond Formation hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis Deprotection biaryl Biaryl Acetamides suzuki->biaryl arylamine Diaryl/Alkylaryl Amines buchwald->arylamine alkyne Aryl Alkynes sonogashira->alkyne aniline_product 4-Amino-5-fluoro-2-methylphenyl Derivatives hydrolysis->aniline_product

Caption: Reactivity and synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. While specific examples of marketed drugs derived directly from this acetamide are not yet prevalent, its precursor, 4-bromo-5-fluoro-2-methylaniline, is a known building block for potent and selective modulators of important biological targets.

Synthesis of SIRT6 Modulators

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation. The development of small molecule modulators of SIRT6 is an active area of research for the treatment of metabolic diseases, cancer, and age-related disorders. The precursor to the title compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of SIRT6. This highlights the potential of this compound as a starting material for the development of novel SIRT6 modulators.

A Versatile Scaffold for Library Synthesis

The orthogonal reactivity of the functional groups in this compound makes it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening. By systematically varying the substituents introduced via cross-coupling reactions at the bromine position and by modifying the acetamido group, a vast chemical space can be explored to identify novel hits for a wide range of biological targets.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity and strategically positioned functional groups provide a robust platform for the synthesis of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in accelerating the drug discovery process cannot be overstated. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, empowering researchers to unlock its full potential in their quest for new medicines.

References

  • MySkinRecipes. This compound. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]

  • PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. [Link]

  • Google Patents. Preparation method of 2-bromo-4-fluoroacetanilide.
  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

  • Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • PMC - NIH. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

  • ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • ResearchGate. Investigation of the reactivity of 2 and 5 in a cross-coupling reaction... [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

  • SpectraBase. Acetamide, N-(4-fluorophenyl)-2-bromo-. [Link]

  • AOBChem USA. N-(5-bromo-4-fluoro-2-methylphenyl)acetamide. [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a substituted acetanilide derivative that represents a class of chemical structures frequently utilized as building blocks in medicinal chemistry and materials science. As with any candidate molecule in a discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely a characterization exercise but a critical prerequisite for predicting its behavior, optimizing its formulation, and ensuring its ultimate utility and safety.[1] This guide provides an in-depth framework for the systematic evaluation of this compound, moving beyond simple data reporting to explain the causality behind experimental choices. We present authoritative, field-proven protocols for determining key parameters such as melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). This document is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous approach to compound characterization.

Compound Identification and Molecular Structure

Precise identification is the foundation of all subsequent experimental work. The structural and molecular details of the target compound are as follows:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 633335-80-5[2][3]
Molecular Formula C₉H₉BrFNO[4][5]
Molecular Weight 246.08 g/mol [4][5]

2D Structure: Chemical structure of this compound

The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a small molecule from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, with a high rate of attrition.[1] A significant portion of these failures can be attributed to suboptimal physicochemical properties that hinder a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early and accurate characterization allows for informed decisions, enabling chemists to prioritize candidates with a higher probability of success.

Key properties directly influence a molecule's "drug-likeness," a concept famously encapsulated by Lipinski's "Rule of Five".[6] For instance:

  • Solubility is a primary determinant of bioavailability for orally administered drugs; a compound must dissolve to be absorbed.[7]

  • Lipophilicity (LogP) governs a molecule's ability to permeate biological membranes, but excessive lipophilicity can lead to poor solubility, high metabolic clearance, and potential toxicity.[8][9]

  • The Ionization Constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.[10][11]

  • Melting Point (MP) provides a crucial, easily accessible measure of purity and can indicate the stability of the crystalline form.[12][13]

Therefore, the protocols detailed below are not just analytical procedures; they are essential tools for risk mitigation and rational drug design.[14]

Core Physicochemical Properties: Protocols and Rationale

While specific experimental data for this compound is not widely published, this section provides robust, standard methodologies for its determination.

Melting Point (MP) Determination

Field Insight: The melting point is more than a physical constant; it is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[15] This makes MP determination an indispensable first-line quality control check.[13]

Protocol: Capillary Tube Method (Pharmacopeial Standard)

This method is widely adopted in pharmaceutical quality control for its simplicity and reliability.[12]

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform packing and heat transfer.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Proper packing is critical for accurate results.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus. Modern instruments provide automated detection and digital readouts, but manual observation with a controlled heating block and thermometer is also valid.

  • Rapid Scan (Optional but Recommended): Perform a quick heating run (10-20 °C/min) to approximate the melting point. This causality-driven step saves significant time during the precise measurement.

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the estimated MP. Then, reduce the heating rate to 1-2 °C/min. A slow ramp rate is essential to allow the system to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). For a pure compound, this range should be narrow (< 2 °C).

Aqueous Solubility Determination

Field Insight: Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption from the gastrointestinal tract. We describe a kinetic solubility assay, which is a high-throughput method used early in discovery to identify compounds that may have solubility liabilities.[16]

Protocol: Kinetic Solubility Assessment via Nephelometry

This method measures the concentration at which a compound precipitates from an aqueous solution when added from a Dimethyl Sulfoxide (DMSO) stock, mimicking conditions often used in biological screens.[16]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). The use of DMSO is standard as it can solubilize a wide range of organic molecules.[16]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution using DMSO to create a range of concentrations.

  • Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%. The low final organic solvent concentration is crucial for assessing behavior in a predominantly aqueous environment.

  • Incubation and Measurement: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C). Measure the turbidity (light scattering) in each well using a laser nephelometer.

  • Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control. This provides a rapid assessment of the compound's tendency to precipitate.

Lipophilicity (LogP) Determination

Field Insight: The octanol-water partition coefficient (LogP) is the globally accepted standard for measuring lipophilicity.[8] It provides a quantitative measure of a molecule's preference for a lipid-like environment (n-octanol) versus an aqueous one, which is a key predictor of membrane permeability.[9]

Protocol: Shake-Flask Method (OECD Gold Standard)

This classic "gold standard" method directly measures the partitioning of the compound between two immiscible phases.[8][17]

  • Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer) that have been mutually pre-saturated. This is a critical self-validating step to prevent volume changes during the experiment due to the slight miscibility of the two solvents.[18]

  • Compound Addition: Add a known amount of this compound to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The amount should be low enough to ensure it dissolves completely in the preferred phase.

  • Equilibration: Seal the vessel and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure a complete partition equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous layers. Emulsion formation can be an issue, especially for highly lipophilic compounds, and centrifugation is the primary means to resolve this.[17][19]

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Ionization Constant (pKa) Determination

Field Insight: Most drugs are weak acids or bases. The pKa value determines the degree of ionization at different body pHs (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4).[10] This is critical as the neutral form of a drug is typically more membrane-permeable, while the ionized form is often more soluble.

Protocol: Potentiometric Titration

This method involves titrating the compound with a strong acid or base and monitoring the solution's pH. It is a highly accurate method for determining pKa.[18]

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent system. If aqueous solubility is low, a co-solvent like methanol or DMSO may be used, but the results will be an apparent pKa (pKaapp) that may need to be extrapolated back to 0% co-solvent.[10]

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl (if the compound is basic) or NaOH (if it is acidic) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more complex molecules or noisy data, derivative plots (d(pH)/dV) can be used to accurately identify the equivalence point. Computational software is often used to fit the titration curve and derive the pKa value(s).

Summary of Physicochemical Properties

ParameterValueMethod
CAS Number 633335-80-5Literature[2][3]
Molecular Formula C₉H₉BrFNOLiterature[4][5]
Molecular Weight 246.08 g/mol Literature[4][5]
Melting Point To be determinedCapillary Method
Aqueous Solubility To be determinedNephelometry
LogP (pH 7.4) To be determinedShake-Flask Method
pKa To be determinedPotentiometric Titration

Visualization of the Characterization Workflow

A logical, stepwise approach to physicochemical characterization ensures that foundational data informs subsequent, more complex experiments. The following workflow illustrates this best-practice sequence.

G cluster_start Phase 1: Foundational Analysis cluster_output Phase 3: Data Integration Compound Test Compound This compound Identity Identity Confirmation (NMR, MS) Compound->Identity Purity Purity & Stability Melting Point Determination Identity->Purity Verified Identity Solubility Aqueous Solubility (Nephelometry / Shake-Flask) Purity->Solubility Confirmed Purity >95% pKa Ionization Constant (pKa) (Potentiometric Titration) Solubility->pKa Profile Comprehensive Physicochemical Profile Solubility->Profile Lipophilicity Lipophilicity (LogP) (Shake-Flask / HPLC) pKa->Lipophilicity Defines pH for LogD pKa->Profile Lipophilicity->Profile

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Conclusion

The systematic characterization of this compound, or any new chemical entity, is a cornerstone of successful scientific development. By employing the robust, validated protocols detailed in this guide, researchers can generate high-quality, reliable data. This information is critical for establishing structure-property relationships, identifying potential development hurdles early, and ultimately enabling the rational design of molecules with optimized properties for their intended application in research and development.

References

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Griffith, D. A., & Jarvis, S. E. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 2(6), 357–364. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. SUI Generis, 1(1), 1-20. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

  • Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58829. [Link]

  • Wang, J., et al. (2015). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Journal of Pharmaceutical Analysis, 5(4), 219-228. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(10), 1537-1555. [Link]

  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]

  • Agilent Technologies. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Analytical Testing Labs. Melting Point Determination. [Link]

  • Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • National Institutes of Health. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

Sources

An In-depth Technical Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound N-(4-bromo-5-fluoro-2-methylphenyl)acetamide. It covers its core structural and physicochemical properties, a detailed synthesis protocol, and its significance as a building block in the synthesis of complex molecules.

Introduction and Core Attributes

This compound is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a strategic arrangement of bromo, fluoro, and methyl substituents on a phenylacetamide core, makes it a versatile precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors[1]. The presence of multiple functional groups allows for a variety of chemical transformations, such as cross-coupling reactions at the bromine site and further modifications of the amide group[2][3]. This compound is primarily utilized in research and development settings for the synthesis of novel, biologically active compounds[4].

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₉BrFNO[4]
Molecular Weight 246.08 g/mol [4][5]
CAS Number 633335-80-5[5][6][7]
IUPAC Name This compoundN/A
Physical Form Solid
Storage Room temperature, in a dry, sealed container[4]
Chemical Structure

The structure of this compound is defined by an acetamide group attached to a substituted aniline ring. The phenyl ring is substituted with a bromine atom at position 4, a fluorine atom at position 5, and a methyl group at position 2, relative to the acetamide group.

Caption: Chemical structure of this compound.

Synthesis Protocol

The primary route for synthesizing this compound is through the acetylation of its corresponding aniline precursor, 5-bromo-4-fluoro-2-methylaniline. This is a standard and efficient method for forming the amide bond.

Precursor Synthesis: 5-Bromo-4-fluoro-2-methylaniline

The precursor, 5-bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), is a key intermediate[2][3]. One common synthesis route involves the reduction of 2-nitro-4-bromo-5-fluorotoluene. A mixture of iron powder and ammonium chloride in water is heated to reflux, followed by the addition of the nitro compound to yield 5-bromo-4-fluoro-2-methylaniline[8].

Acetylation of 5-Bromo-4-fluoro-2-methylaniline

This protocol details the acetylation of the aniline precursor to yield the target compound.

Materials:

  • 5-Bromo-4-fluoro-2-methylaniline

  • Acetic anhydride

  • A suitable solvent (e.g., acetic acid, dichloromethane, or ethyl acetate)

  • A base (optional, e.g., pyridine or triethylamine)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-bromo-4-fluoro-2-methylaniline in the chosen solvent. The choice of solvent depends on the reaction scale and desired workup procedure. Acetic acid can serve as both solvent and catalyst.

  • Reagent Addition: While stirring the solution, slowly add 1.1 to 1.5 equivalents of acetic anhydride. The reaction is typically exothermic, so controlled addition is recommended. If a non-acidic solvent is used, a base can be added to scavenge the acetic acid byproduct.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into cold water. This will hydrolyze any remaining acetic anhydride and precipitate the this compound product, which is typically a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water to remove any water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

  • Acetic Anhydride: This is a highly effective and readily available acetylating agent. The use of a slight excess ensures the complete conversion of the starting aniline.

  • Solvent: The choice of solvent is crucial for reaction efficiency. Acetic acid is often used as it can also catalyze the reaction. Inert solvents like dichloromethane are suitable for reactions that require a non-protic environment.

  • Quenching in Water: This step is essential for both precipitating the product and safely neutralizing the excess reactive acetic anhydride.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Precursor 5-Bromo-4-fluoro- 2-methylaniline Reaction_Vessel Reaction Vessel Precursor->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching TLC Monitoring Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Slow Addition Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure N-(4-Bromo-5-fluoro- 2-methylphenyl)acetamide

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as a building block in the synthesis of more complex molecules. Its utility stems from the ability to selectively perform chemical reactions at different positions of the molecule.

  • Pharmaceutical Synthesis: This compound is a valuable intermediate in the development of novel Active Pharmaceutical Ingredients (APIs). The specific arrangement of its functional groups allows for the construction of molecular scaffolds found in various therapeutic agents, including potential antimicrobial and anti-inflammatory drugs, as well as compounds targeting the central nervous system and cancers[4]. The precursor, 5-bromo-4-fluoro-2-methylaniline, is known to be used in the synthesis of SIRT6 activators, which are being investigated as potential tumor suppressors[3].

  • Agrochemical Research: Similar to its role in pharmaceuticals, this intermediate is also employed in the synthesis of new pesticides and herbicides[1].

Safety and Handling

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its well-defined structure and the presence of multiple reactive sites make it an ideal starting material for the synthesis of a wide range of complex organic molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to access this valuable compound for their discovery programs.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7): A Key Building Block for Chemical Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Retrieved from [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

Sources

A Technical Guide to the Biological Significance of Bromo-Fluoro-Methyl Substituted Anilines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with biological targets in a highly specific manner. Among these, the bromo-fluoro-methyl substituted aniline motif has garnered significant attention from researchers, scientists, and drug development professionals. The strategic incorporation of bromine, fluorine, and methyl groups onto the aniline ring creates a trifecta of functionality, providing a powerful platform for modulating the physicochemical and pharmacological properties of a molecule.

This guide provides an in-depth technical exploration of the biological significance of this scaffold. We will move beyond a simple cataloging of compounds to explain the underlying causality behind its utility, from its fundamental chemical properties to its application in blockbuster drugs and emerging therapeutic areas. This document is designed to serve as a comprehensive resource, synthesizing field-proven insights with rigorous scientific data to empower the next wave of innovation in drug discovery.

Part 1: The Bromo-Fluoro-Methyl Aniline Scaffold: A Privileged Motif

Physicochemical Properties and Rationale for Use

The power of the bromo-fluoro-methyl aniline scaffold lies in the synergistic interplay of its substituents. Each group imparts distinct properties that medicinal chemists can leverage to overcome common drug development challenges.

  • Fluorine: The most electronegative element, fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its introduction can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1] Furthermore, the carbon-fluorine bond can participate in favorable orthogonal dipole-dipole interactions and weak hydrogen bonds with biological targets, enhancing binding affinity and selectivity.[1]

  • Bromine: Far more than a simple bulky group, the bromine atom is a versatile synthetic handle. It is an ideal participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile construction of complex molecular architectures from the aniline core.[2][3][4] This reactivity is crucial for library synthesis and lead optimization. Additionally, bromine can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in specific ligand-receptor binding.

  • Methyl Group: The position of the methyl group can sterically influence the conformation of the molecule, directing its binding orientation. It also increases lipophilicity, which can enhance membrane permeability. Strategically placed, a methyl group can also shield adjacent parts of the molecule from metabolic degradation. Conversely, its presence at certain positions, such as ortho to the amino group, may suppress the rate of metabolic activation reactions at the NH2 moiety, potentially mitigating toxicity.[5][6]

This multi-functional nature makes the scaffold an exceptionally valuable building block for creating diverse chemical libraries with a high potential for biological activity.[3]

Synthetic Strategies

The synthesis of bromo-fluoro-methyl substituted anilines typically relies on well-established electrophilic aromatic substitution reactions. A common and scalable approach is the direct bromination of a corresponding fluoro-methyl aniline precursor.

This protocol describes a representative synthesis using N-Bromosuccinimide (NBS) as an effective brominating agent.

Materials:

  • 3-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve 3-fluoro-2-methylaniline (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is critical to control regioselectivity and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the high-purity 4-bromo-3-fluoro-2-methylaniline.[3]

G cluster_start Starting Materials cluster_process Reaction & Workup Fluoro-methyl\naniline Fluoro-methyl aniline Reaction Electrophilic Aromatic Substitution (0°C to RT) Fluoro-methyl\naniline->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Quench Quench (Na2S2O3 / NaHCO3) Reaction->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Purify Purification (Chromatography) Extract->Purify Final_Product Bromo-fluoro-methyl substituted aniline Purify->Final_Product

General Synthetic Workflow for Bromination

Part 2: Applications in Kinase Inhibition

Kinases as Critical Drug Targets

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[7] Small molecule kinase inhibitors that compete with ATP at the enzyme's active site have revolutionized the treatment of various malignancies.

A Core Scaffold for Potent Kinase Inhibitors

The bromo-(trifluoromethyl)aniline scaffold is a privileged structure that forms the core of several potent, FDA-approved kinase inhibitors.[8][9] The specific arrangement of the substituents on the aniline ring is critical for achieving high binding affinity and a desirable selectivity profile.[8]

A prime example is Ponatinib (Iclusig®) , a multi-targeted tyrosine kinase inhibitor synthesized from a 3-bromo-5-(trifluoromethyl)aniline precursor.[8][9] Ponatinib is exceptionally potent against BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML). Crucially, it retains activity against the T315I "gatekeeper" mutation, which confers resistance to other inhibitors like imatinib and nilotinib.[8] This demonstrates how the unique stereoelectronic properties of the scaffold can be harnessed to overcome clinical resistance mechanisms.

Quantitative Analysis of Inhibitory Potency

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the kinase's activity. The data below highlights the potent, low-nanomolar activity of Ponatinib, a drug built upon this scaffold.

Kinase TargetPonatinib IC50 (nM)Nilotinib IC50 (nM)Biological Relevance
BCR-ABL 0.3720Driver of Chronic Myeloid Leukemia (CML)
BCR-ABL T315I 2.0>3000Common resistance mutation in CML
VEGFR2 1.5-Angiogenesis, tumor growth
FGFR1 2.2-Cell proliferation and differentiation
FLT3 1.1-Driver of Acute Myeloid Leukemia (AML)
SRC 5.4-Cell growth, motility, and adhesion
KIT 7.0-Gastrointestinal stromal tumors (GIST)
Data compiled from BenchChem.[8]
Experimental Protocol: In Vitro Radiometric Kinase Assay

Determining the IC50 value is a critical step in characterizing a new kinase inhibitor. The radiometric assay remains a gold standard for its sensitivity and direct measurement of enzymatic activity.

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • Test compound (e.g., bromo-fluoro-methyl aniline derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of a 96-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and the peptide substrate.

  • Pre-incubation: Add the reaction mixture to the wells containing the test compound. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding radiolabeled ATP to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding an excess of phosphoric acid. This protonates the peptide substrate, causing it to bind to the phosphocellulose filter plate.

  • Washing: Transfer the reaction mixture to the 96-well filter plate and wash multiple times with phosphoric acid wash solution to remove unincorporated radiolabeled ATP.

  • Detection: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Serial Dilution of Inhibitor PreIncubate Pre-incubate (Kinase + Inhibitor) Compound->PreIncubate MasterMix Prepare Kinase/ Substrate Mix MasterMix->PreIncubate Initiate Initiate with [γ-³²P]ATP PreIncubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate with Phosphoric Acid Incubate->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze Result IC50 Value Analyze->Result

Workflow for a Radiometric Kinase Inhibition Assay

Part 3: Emerging Therapeutic Applications

While their role in kinase inhibition is well-established, the versatility of bromo-fluoro-methyl anilines extends to other innovative therapeutic strategies.

Sirtuin 6 (SIRT6) Activation

Sirtuin 6 (SIRT6) is a lysine deacetylase that plays a crucial role in DNA repair, genome stability, and metabolism. Its function as a tumor suppressor has made it an attractive target for cancer therapy.[2] The compound 5-bromo-4-fluoro-2-methylaniline is a key building block in the synthesis of the "MDL" series of compounds, such as MDL-800 and MDL-801.[2] These molecules act as allosteric activators of SIRT6, binding to a site distinct from the active site to enhance the enzyme's deacetylase activity. This leads to a decrease in histone levels in cancer cells, suppressing proliferation and potentially enhancing the efficacy of other cancer therapies.[2]

G Aniline 5-Bromo-4-fluoro- 2-methylaniline MDL800 MDL-800 (Allosteric Activator) Aniline->MDL800 Synthesis ActiveSIRT6 Activated SIRT6 Complex MDL800->ActiveSIRT6 SIRT6 SIRT6 Enzyme (Inactive/Basal State) SIRT6->ActiveSIRT6 Binding Histones Acetylated Histones ActiveSIRT6->Histones Catalyzes Deacetylation Deacetylated Deacetylated Histones (Tumor Suppression) Histones->Deacetylated

Mechanism of SIRT6 Activation by MDL-800
Antimicrobial and Agrochemical Potential

The biological activity of these scaffolds is not limited to human therapeutics. Halogenated anilines have demonstrated potential as antimicrobial agents. Studies have shown that certain derivatives can inhibit the growth and biofilm formation of pathogenic bacteria, such as Vibrio species, by inducing the production of reactive oxygen species (ROS), which leads to cellular damage.[10] This highlights their potential for development as novel antibiotics.

Furthermore, these versatile chemical intermediates are widely used in the agrochemical industry as precursors for the synthesis of herbicides, fungicides, and insecticides, where the specific substitution pattern can enhance the efficacy and selectivity of the final product.[11][12]

Part 4: Pharmacokinetics and Toxicological Considerations

ADMET Profile

A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For aniline derivatives, a key metabolic pathway is N-hydroxylation of the amino group, which can sometimes lead to haematotoxicity.[5] The substitution pattern on the ring significantly influences these properties. As previously noted, the presence of a methyl group at the C2-position (ortho to the amine) can suppress rapid metabolic activation at the NH2 moiety, potentially improving the safety profile.[5][6] Fluorine substitution is also a well-established strategy to block metabolic hot-spots and improve bioavailability. Careful design and early ADMET screening are essential for advancing compounds based on this scaffold.

Experimental Protocol: Cell Viability (MTT) Assay

Assessing the cytotoxicity of a compound against both cancerous and healthy cell lines is a fundamental step in preclinical development. The MTT assay is a colorimetric method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell lines (e.g., cancer cell line and a normal cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the concentration that causes 50% inhibition of cell growth (IC50 or GI50).[8]

Conclusion

The bromo-fluoro-methyl substituted aniline scaffold represents a testament to the power of strategic molecular design. Its unique combination of substituents provides a synthetically tractable and biologically potent platform that has already delivered life-saving medicines and continues to fuel innovation across diverse therapeutic fields. From the rational design of next-generation kinase inhibitors capable of overcoming drug resistance to the allosteric activation of tumor-suppressing enzymes, this privileged structure offers a robust foundation for discovery. As our understanding of complex disease biology deepens, the inherent versatility of this scaffold ensures that it will remain a critical tool for researchers, scientists, and drug developers working to address the most pressing challenges in human health.

References

  • Vertex AI Search. (n.d.). Time in Pasuruan, ID.
  • Vertex AI Search. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers.
  • BenchChem. (n.d.). Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)Aniline Scaffolds: A Comparative Guide.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • BenchChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
  • ChemicalBook. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
  • BenchChem. (n.d.). 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.
  • MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-4-methylaniline.
  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-2-methylaniline.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5).
  • MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
  • ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, October 13). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • PubMed. (2021, November 1). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats.
  • ResearchGate. (2025, August 9). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF.

Sources

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: A Strategic Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a halogenated and functionalized aromatic compound, has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom that can modulate physicochemical properties, a methyl group, and an acetamide moiety, offers a versatile platform for a range of chemical transformations.

This guide provides a comprehensive overview of this compound as a synthetic building block. We will delve into its chemical properties, synthesis, and, most importantly, its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to drug discovery and development. This document is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, thereby empowering the reader to effectively leverage this compound in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of the bromine, fluorine, and amide functionalities imparts a unique set of characteristics to the molecule.

PropertyValueSource
CAS Number 633335-80-5[1][2]
Molecular Formula C₉H₉BrFNO[1]
Molecular Weight 246.08 g/mol [1]
Appearance Solid[3]
Storage Room temperature, sealed, dry[1]

Synthesis of this compound

The most direct and common route to this compound is through the acetylation of its corresponding aniline precursor, 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3). This reaction is a standard transformation in organic synthesis.

Rationale for the Synthetic Approach

The acetylation of anilines is a robust and high-yielding reaction. Acetic anhydride is typically employed as the acetylating agent due to its reactivity and the ease of removal of the acetic acid byproduct. The reaction can be performed under mild conditions and often proceeds to completion with high purity of the desired product. The use of a base is optional but can be employed to neutralize the acetic acid formed during the reaction. For laboratory-scale preparations, conducting the reaction in a suitable solvent like dichloromethane or even in an aqueous medium can be effective.[4]

Experimental Protocol: Acetylation of 5-Bromo-4-fluoro-2-methylaniline

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 5-Bromo-4-fluoro-2-methylaniline

  • Acetic anhydride

  • Dichloromethane (DCM) or an alternative suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in dichloromethane.

  • To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Caption: Workflow for the synthesis of this compound.

This compound in Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[5] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction. For substrates like this compound, a variety of palladium sources such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is required to activate the organoboron species for transmetalation. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex Ar-Pd(II)(Br)L₂ Pd(0)L2->Pd(II)Complex Aryl-Pd-OR [Ar-Pd(II)-OR'L₂] Pd(II)Complex->Aryl-Pd-OR Base (e.g., K₂CO₃) Aryl-Pd-Aryl' Aryl-Pd(II)-Aryl'L₂ Aryl-Pd-OR->Aryl-Pd-Aryl' Aryl-Pd-Aryl'->Pd(0)L2 Ar-Aryl' Ar-Aryl' Aryl-Pd-Aryl'->Ar-Aryl' Reductive Elimination Ar-Br Ar-Br Ar-Br->Pd(II)Complex Oxidative Addition Aryl'B(OH)₂ Aryl'B(OH)₂ Aryl'B(OH)₂->Aryl-Pd-OR Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is of immense importance in medicinal chemistry as the arylamine motif is present in a vast number of biologically active compounds.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often being the most effective. These ligands promote both the oxidative addition and the challenging reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the palladium-amine complex. The reaction is usually carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or LHMDS)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk tube.

  • Add the base (1.2-1.5 eq), this compound (1.0 eq), and the amine (1.1-1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.[7]

Application in Drug Discovery: Synthesis of a Key Intermediate for a Neurokinin 1 (NK1) Receptor Antagonist

A significant application of this compound and its derivatives is in the synthesis of advanced intermediates for active pharmaceutical ingredients (APIs). For instance, the structurally related 4-bromo-2-fluoro-N-methylbenzamide is a key starting material in an improved process for the synthesis of Enzalutamide, a potent androgen receptor inhibitor.[8]

More directly, a patent application (WO2021094247A1) describes the synthesis of 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a key intermediate for the neurokinin 1 (NK1) receptor antagonist NT-814.[3][9] While the patent may start from a different but related bromo-precursor, the utility of the (4-bromo-5-fluoro-2-methylphenyl) moiety is clearly demonstrated. A plausible synthetic route to this key intermediate could involve a Suzuki coupling of a boronic ester derivative of this compound with a suitably substituted chloropyridine, followed by further functional group manipulations. This highlights the strategic importance of the title compound as a versatile building block in the synthesis of complex drug targets.

Conclusion

This compound is a highly valuable and versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its multifunctionality allows for the strategic and efficient construction of complex molecular scaffolds through well-established synthetic transformations. The ability to participate in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations provides access to a wide range of novel arylated and aminated derivatives. As demonstrated by its relevance in the synthesis of precursors to important therapeutic agents, this compound serves as a testament to the power of rational molecular design in modern organic synthesis. The protocols and insights provided in this guide are intended to facilitate the exploration of the full synthetic potential of this compound in the ongoing quest for new and improved medicines.

References

  • New Journal of Chemistry Supporting Information. The Royal Society of Chemistry.

  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.

  • WO/2021/094247 NEW CHEMICAL PROCESS FOR MAKING 6-CHLORO-4-(4-FLUORO-2-METHYLPHENYL)PYRIDIN-3-AMINE A KEY INTERMEDIATE OF NT-814. WIPO Patentscope.

  • This compound. MySkinRecipes.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH.

  • This compound. Chemsrc.com.

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry.

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

  • Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. Benchchem.

  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

  • US20170190670A1 - Improved process for the preparation of enzalutamide. Google Patents.

  • CAS 633335-80-5 | this compound supply. Guidechem.

  • CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. Google Patents.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • (12) United States Patent. Googleapis.com.

  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

  • Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. Benchchem.

  • A Convenient Laboratory Preparation of Acetanilide. Resonance – Journal of Science Education.

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

  • N-(5-bromo-4-fluoro-2-methylphenyl)acetamide. Sigma-Aldrich.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.

  • N-(4-bromo-2-fluoro-5-methylphenyl)acetamide 95%. Advanced ChemBlocks.

  • CAS NO. 633335-80-5 | this compound. Arctom.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.

  • N-(5-Fluoro-2-methylphenyl)acetamide. Sigma-Aldrich.

  • N-Terminus Acetylation Protocol. CDN.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd.

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH.

  • 2642577-31-7|6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride. BLDpharm.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

  • ACETYLATION LABELING MASS SPECTROMETRY. Proceedings of the Indiana Academy of Science.

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH.

  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.

  • WO2021163344A1 - Novel prmt5 inhibitors. Google Patents.

  • WO2020033288A1 - Prmt5 inhibitors. Google Patents.

  • Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central.

Sources

An In-Depth Technical Guide to the Potential Applications of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide scaffold is a highly functionalized aromatic system that holds considerable promise as a versatile intermediate in the synthesis of novel therapeutic agents and advanced materials. The strategic arrangement of bromo, fluoro, and methyl substituents on the phenyl ring, combined with the reactive acetamide group, provides a unique platform for chemical modification and the introduction of diverse pharmacophores. This technical guide explores the potential applications of derivatives of this core structure, with a primary focus on their emerging role as potent and selective activators of Sirtuin 6 (SIRT6), a critical enzyme implicated in aging, metabolism, and cancer. We will delve into the synthetic utility of this scaffold, the rationale for its specific substitution pattern in drug design, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this promising chemical entity.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core is more than just a collection of atoms; it is a carefully designed building block with inherent chemical potential. The precursor, 5-bromo-4-fluoro-2-methylaniline, is a trifunctional intermediate that allows for a range of synthetic manipulations, including cross-coupling reactions at the bromine position, nucleophilic substitution of the fluorine atom, and modifications of the amino group.[1][2] This versatility makes it an attractive starting point for the construction of complex molecular architectures.

The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[3] The bromine atom serves as a convenient handle for introducing further complexity through reactions like the Suzuki or Buchwald-Hartwig couplings. The methyl group can provide steric hindrance to influence molecular conformation and can also be a site for metabolic oxidation, a factor to consider in drug design. This unique combination of substituents makes the this compound scaffold a promising candidate for the development of novel therapeutics. A key application that has emerged for derivatives of this scaffold is the activation of Sirtuin 6 (SIRT6).

Primary Application: Potent and Selective Activation of Sirtuin 6 (SIRT6)

Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase that plays a crucial role in regulating a wide range of cellular processes, including DNA repair, glucose metabolism, and inflammation. Due to its involvement in these fundamental pathways, SIRT6 has emerged as a promising therapeutic target for age-related diseases, metabolic disorders, and cancer. Small molecule activators of SIRT6 are therefore of significant interest in drug discovery.

The 5-bromo-4-fluoro-2-methylaniline moiety, the precursor to our core scaffold, is a key component in the synthesis of a class of potent SIRT6 activators known as MDL compounds (e.g., MDL-800, MDL-801).[2] These compounds have been shown to enhance the deacetylase activity of SIRT6 by binding to an allosteric site, leading to beneficial effects in preclinical models of cancer and other diseases.[2]

Mechanism of Action: Allosteric Activation of SIRT6

MDL compounds derived from the 5-bromo-4-fluoro-2-methylaniline scaffold do not bind to the active site of SIRT6. Instead, they interact with an allosteric pocket, inducing a conformational change that enhances the enzyme's catalytic activity. This mode of action offers potential advantages over active site inhibitors, such as improved selectivity and a reduced likelihood of off-target effects.

SIRT6_Activation Derivative This compound Derivative (MDL compound) SIRT6_inactive SIRT6 (Inactive) Derivative->SIRT6_inactive Binds to allosteric site SIRT6_active SIRT6 (Active) SIRT6_inactive->SIRT6_active Conformational change Product Deacetylated Substrate SIRT6_active->Product Deacetylation Substrate Acetylated Substrate (e.g., H3K9ac) Substrate->SIRT6_active Cellular_Effects Downstream Cellular Effects (DNA repair, ↓inflammation, etc.) Product->Cellular_Effects

Figure 1: Allosteric activation of SIRT6 by derivatives.
Synthesis of a Representative SIRT6 Activator

The synthesis of a potent SIRT6 activator can be achieved by utilizing this compound as a key intermediate. The following workflow outlines a general synthetic route.

Synthesis_Workflow start This compound step1 Suzuki Coupling (with a suitable boronic acid) start->step1 intermediate1 Biphenyl acetamide derivative step1->intermediate1 step2 Hydrolysis of acetamide intermediate1->step2 intermediate2 Biphenyl aniline derivative step2->intermediate2 step3 Sulfonylation (with a sulfonyl chloride) intermediate2->step3 final_product SIRT6 Activator (MDL compound) step3->final_product

Figure 2: General synthetic workflow for a SIRT6 activator.

Other Potential Applications

While the development of SIRT6 activators is a prominent application, the versatility of the this compound scaffold suggests its potential in other areas of research and development.

Antimicrobial Agents

Substituted acetamides and anilines have been explored for their antimicrobial properties. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown activity against extensively drug-resistant Salmonella Typhi.[4] The unique electronic properties conferred by the bromo and fluoro substituents in our core scaffold could be exploited to design novel antibacterial or antifungal agents.

Materials Science

Halogenated anilines are valuable precursors in materials science.[1] Polymers derived from such anilines can exhibit interesting thermoelectric properties, making them suitable for applications in energy conversion.[5] Furthermore, the incorporation of aromatic amines into polymer matrices like PMMA can lead to materials with second-order nonlinear optical properties, which are of interest in optoelectronics.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound

This protocol describes the acetylation of 5-bromo-4-fluoro-2-methylaniline.

Materials:

  • 5-bromo-4-fluoro-2-methylaniline

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in DCM in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro SIRT6 Activation Assay

This protocol outlines a method to assess the ability of synthesized derivatives to activate SIRT6.

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Synthesized this compound derivatives dissolved in DMSO

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing SIRT6 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.

  • Add varying concentrations of the test compounds (dissolved in DMSO) to the wells of the microplate. Include a DMSO-only control.

  • Initiate the reaction by adding the SIRT6 enzyme mixture to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of SIRT6 activation for each compound concentration relative to the DMSO control.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximum activation) by plotting the activation data against the compound concentration.

Data Summary

The following table provides a hypothetical representation of data that could be generated for a series of this compound derivatives in a SIRT6 activation assay.

Compound IDR Group (at bromo position)SIRT6 Activation (EC50, µM)
Derivative 1Phenyl5.2
Derivative 24-Fluorophenyl2.8
Derivative 33,5-Difluorophenyl1.5
Derivative 44-Methoxyphenyl8.1
MDL-801 (Reference)Specific bicyclic amine0.5

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry and materials science. The strategic substitution pattern of the core scaffold provides a versatile platform for the synthesis of novel molecules with tailored properties. The demonstrated utility of this scaffold in the development of potent SIRT6 activators highlights its immediate relevance in the pursuit of new therapies for a range of human diseases. Further exploration of this chemical space is warranted and is likely to yield new and valuable scientific discoveries.

References

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (URL not available)
  • Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. (URL: [Link])

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (URL: [Link])

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (URL: [Link])

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (URL: [Link])

  • of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. (URL: [Link])

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (URL: [Link])

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (URL: [Link])

  • 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific. (URL: [Link])

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (URL: [Link])

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (URL: [Link])

  • This compound. (URL: [Link])

  • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • 4-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | CID 57374634 - PubChem. (URL: [Link])

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (URL: [Link])

  • New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. (URL: [Link])

  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])

  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)

Sources

An In-Depth Technical Guide to the Synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a substituted aromatic amide that holds significance as a key building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, provides multiple points for further chemical modification. This makes it a valuable intermediate in medicinal chemistry and drug discovery for the development of novel therapeutic agents, including but not limited to antimicrobial and anti-inflammatory drugs, as well as compounds targeting the central nervous system and oncological pathways. The strategic placement of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Strategic Synthesis Overview

The synthesis of this compound is a multi-step process that begins with a commercially available substituted toluene. The overall strategy involves the introduction of a nitro group, its subsequent reduction to an amine, and a final N-acetylation step. Each of these transformations requires careful selection of reagents and reaction conditions to ensure high yield and purity of the desired product.

The general synthetic pathway can be visualized as follows:

Synthesis_Overview Start 4-Fluoro-2-nitrotoluene Intermediate1 4-Bromo-5-fluoro-2-nitrotoluene Start->Intermediate1 Bromination Intermediate2 5-Bromo-4-fluoro-2-methylaniline Intermediate1->Intermediate2 Reduction FinalProduct N-(4-Bromo-5-fluoro-2- methylphenyl)acetamide Intermediate2->FinalProduct N-Acetylation Bromination Reactant 4-Fluoro-2-nitrotoluene Reagent + NBS (N-Bromosuccinimide) Reactant->Reagent Product 4-Bromo-5-fluoro-2-nitrotoluene Reagent->Product

Caption: Bromination of 4-fluoro-2-nitrotoluene.

Experimental Protocol:

A detailed procedure for the synthesis of 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (an isomer of the desired product, illustrating the general methodology) involves the use of N-bromosuccinimide in trifluoroacetic acid and sulfuric acid. [1]

  • To a solution of 4-fluoro-2-nitrotoluene (2.0 g) in trifluoroacetic acid (8 ml), add concentrated sulfuric acid (2.5 ml).

  • Add N-bromosuccinimide (3.4 g) to the solution.

  • Stir the reaction mixture for 24 hours.

  • After completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over magnesium sulfate (MgSO4) and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the brominated product.

Step 1.2: Reduction of 4-Bromo-5-fluoro-2-nitrotoluene to 5-Bromo-4-fluoro-2-methylaniline

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed, with common choices being metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like tin (Sn) or iron (Fe) in hydrochloric acid. A reliable method for this specific substrate involves the use of iron powder and ammonium chloride in an aqueous medium. [2] Reaction Scheme:

Reduction Reactant 4-Bromo-5-fluoro-2-nitrotoluene Reagent + Fe / NH4Cl (Iron / Ammonium Chloride) Reactant->Reagent Product 5-Bromo-4-fluoro-2-methylaniline Reagent->Product

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: [2]

  • Heat a mixture of iron powder (17.8 g, 318 mmol) and ammonium chloride (5.10 g, 95.4 mmol) in water (100 mL) to reflux for 30 minutes.

  • Slowly add 4-bromo-3-fluoro-6-nitrotoluene (a positional isomer, demonstrating the general technique) (18.6 g, 79.5 mmol) to this hot mixture.

  • Continue to reflux the reaction mixture for 48 hours.

  • After completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic phases and wash sequentially with water (3 x 300 mL) and brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 20% ethyl acetate in hexane) to afford 5-bromo-4-fluoro-2-methylaniline as a light yellow solid.

Part 2: N-Acetylation of 5-Bromo-4-fluoro-2-methylaniline

The final step in the synthesis is the N-acetylation of the aniline derivative. This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. The most common and efficient acetylating agents for this purpose are acetic anhydride and acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Causality Behind Experimental Choices
  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for laboratory-scale synthesis due to its lower cost, easier handling, and less corrosive nature. Acetyl chloride is highly reactive and moisture-sensitive.

  • Role of a Base: In reactions with acetyl chloride, a base such as pyridine or triethylamine is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. When using acetic anhydride, a weaker base like sodium acetate is often employed to buffer the reaction and deprotonate the intermediate, driving the reaction to completion.

  • Solvent Selection: The choice of solvent depends on the solubility of the starting aniline and the reaction conditions. Common solvents include water, acetic acid, or aprotic solvents like dichloromethane or ethyl acetate. For anilines that are poorly soluble in water, the addition of an acid like HCl can form the more soluble aniline salt.

Reaction Scheme:

Acetylation Reactant 5-Bromo-4-fluoro-2-methylaniline Reagent + Acetic Anhydride Reactant->Reagent Product N-(4-Bromo-5-fluoro-2- methylphenyl)acetamide Reagent->Product

Caption: N-Acetylation of 5-Bromo-4-fluoro-2-methylaniline.

Recommended Experimental Protocol

Protocol: Acetylation in an Aqueous Medium

This method is advantageous as it often allows for the direct precipitation of the less soluble acetamide product.

  • Dissolution of the Aniline: In a suitable flask, suspend 5-Bromo-4-fluoro-2-methylaniline (1.0 equivalent) in water.

  • Formation of the Aniline Salt: Add concentrated hydrochloric acid dropwise while stirring until the aniline fully dissolves, forming the hydrochloride salt.

  • Addition of Acetylating Agent: To this solution, add acetic anhydride (1.1 equivalents).

  • Buffering and Precipitation: Immediately add a pre-prepared aqueous solution of sodium acetate (1.5 equivalents). The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the nucleophilic amine which then reacts with acetic anhydride.

  • Isolation: Stir the mixture, and the N-acetylated product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining salts and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-Fluoro-2-nitrotolueneC₇H₆FNO₂155.13-
4-Bromo-5-fluoro-2-nitrotolueneC₇H₅BrFNO₂234.02Yellowish solid
5-Bromo-4-fluoro-2-methylanilineC₇H₇BrFN204.04Light yellow solid
This compoundC₉H₉BrFNO246.08Solid

Note: Appearance may vary based on purity.

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on fundamental organic transformations. By carefully controlling the reaction conditions for bromination, nitro group reduction, and N-acetylation, this valuable synthetic intermediate can be obtained in good yield and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field of drug discovery and development to successfully synthesize this and related compounds for their research endeavors.

References

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. [Link]

  • ChemBK. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis. [Link]

  • Chemsrc. This compound. [Link]

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

  • PubChem. N-(4-bromo-2-nitrophenyl)acetamide. [Link]

  • Yan, D., et al. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, robust, and validated protocol for the laboratory-scale synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a key building block in medicinal chemistry and materials science. The protocol outlines a straightforward N-acetylation of 4-Bromo-5-fluoro-2-methylaniline using acetic anhydride. Emphasis is placed on explaining the rationale behind key procedural steps, ensuring reaction control, maximizing yield and purity, and adhering to stringent safety standards. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

This compound is a substituted aromatic amide whose structural motifs are of significant interest in the development of novel bioactive compounds. The presence of bromine, fluorine, and methyl groups on the phenyl ring offers multiple points for further chemical modification. The starting material, a dihalogenated aniline, is a known precursor in the synthesis of activators for sirtuin 6 (SIRT6), a lysine deacetylase that has emerged as a therapeutic target in oncology.[1] The acetamide functional group serves to protect the amine during subsequent reactions or to modulate the electronic properties of the molecule.[2]

This application note presents a reliable method for the N-acetylation of 4-Bromo-5-fluoro-2-methylaniline. The protocol has been optimized for clarity, reproducibility, and safety, making it suitable for implementation in a standard organic chemistry laboratory.

Reaction Principle and Scheme

The core of this synthesis is the nucleophilic attack of the amino group of 4-Bromo-5-fluoro-2-methylaniline on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically facilitated by a base, such as pyridine, which acts as a nucleophilic catalyst and scavenges the acetic acid byproduct, driving the reaction to completion.

Figure 1: Chemical scheme for the N-acetylation of 4-Bromo-5-fluoro-2-methylaniline.

Materials and Equipment

Reagents and Chemicals
Reagent NameCAS NumberMolecular Weight ( g/mol )Recommended Purity
4-Bromo-5-fluoro-2-methylaniline627871-16-3[1][3]204.04≥98%
Acetic Anhydride (Ac₂O)108-24-7102.09≥99%
Pyridine, Anhydrous110-86-179.10≥99.8%
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Hydrochloric Acid (HCl), 1M aq.7647-01-036.461.0 M
Saturated Sodium Bicarbonate (NaHCO₃) aq.144-55-884.01Saturated Solution
Brine (Saturated NaCl aq.)7647-14-558.44Saturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Addition funnel (25 mL)

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, pipettes)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Synthesis Protocol

This protocol is designed for a ~2 gram scale synthesis. Adjustments can be made as needed, maintaining the molar equivalents.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-methylaniline (2.04 g, 10.0 mmol, 1.0 equiv.).

  • Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add anhydrous pyridine (1.2 mL, 14.9 mmol, 1.5 equiv.) to the solution. Causality Note: Pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst, accelerating the reaction rate.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality Note: Initial cooling is crucial to control the exothermic nature of the acylation reaction, preventing the formation of potential byproducts.

Acetylation Reaction
  • In a separate, dry vial, prepare a solution of acetic anhydride (1.13 mL, 12.0 mmol, 1.2 equiv.) in 5 mL of anhydrous DCM.

  • Transfer this solution to an addition funnel and add it dropwise to the cooled aniline solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-3 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

Workup and Extraction
  • Upon completion, carefully pour the reaction mixture into a 125 mL separatory funnel containing 30 mL of 1M HCl solution. Shake vigorously. Causality Note: The acidic wash removes excess pyridine by converting it to its water-soluble pyridinium salt.

  • Separate the layers and retain the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 30 mL of deionized water

    • 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl for 5-10 minutes, and then filter the solution into a clean, pre-weighed round-bottom flask.

Purification and Isolation
  • Concentrate the filtered solution under reduced pressure using a rotary evaporator to yield the crude product, which should be an off-white to light tan solid.

  • Purify the crude solid by recrystallization.[4] A recommended solvent system is a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) for several hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

  • The expected yield is typically in the range of 85-95%. The final product, this compound, should be a white crystalline solid.

Experimental Workflow Diagram

G A 1. Reagent Dissolution (Aniline, Pyridine in DCM) B 2. Cooling (0-5 °C Ice Bath) A->B Setup C 3. Acetylation (Dropwise addition of Ac₂O) B->C Control Exotherm D 4. Reaction at RT (Monitor by TLC) C->D Allow to React E 5. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine Washes) D->E Quench & Isolate F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F Remove Water G 7. Purification (Recrystallization from EtOAc/Hexanes) F->G Remove Impurities H 8. Final Product (Dry Crystalline Solid) G->H Isolate Pure Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate PPE.

  • 4-Bromo-5-fluoro-2-methylaniline: May cause skin, eye, and respiratory irritation.[5] Handle with care.

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Causes severe skin and eye burns. Handle only in a fume hood with gloves and safety goggles.[6]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing genetic defects. Has a strong, unpleasant odor.

  • Dichloromethane (DCM): Suspected carcinogen. Volatile. Avoid inhalation of vapors.

Consult the Safety Data Sheets (SDS) for all chemicals before beginning the experiment.[7][8] Prepare appropriate waste containers for halogenated and non-halogenated organic solvents.

References

  • ECHEMI . This compound Product Information. Available at: [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Yan, D., et al. (2018) . Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293-4301. Available at: [Link]

  • Jasinski, J. P., et al. (2013) . N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications, E69, o461. Available at: [Link]

  • Hebeian, Z., et al. (2020) . Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24, 2217–2227. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the N-Acetylation of 4-Bromo-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This document provides a detailed experimental procedure for the N-acetylation of 4-bromo-5-fluoro-2-methylaniline, yielding N-(4-bromo-5-fluoro-2-methylphenyl)acetamide. This protocol is designed for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. The described methodology is grounded in established chemical principles and incorporates best practices for reaction setup, monitoring, work-up, and product characterization.

Introduction and Scientific Rationale

N-acetylation is a fundamental and widely employed transformation in organic synthesis. The introduction of an acetyl group to an amino functional group can serve multiple purposes, including:

  • Protecting Group Strategy: The acetyl group can function as a robust protecting group for primary and secondary amines, mitigating their basicity and nucleophilicity. This allows for subsequent chemical modifications at other positions of the molecule without interference from the amine. The acetyl group can be readily removed under acidic or basic conditions.

  • Modulation of Physicochemical Properties: Acetylation significantly alters the electronic and steric environment of the amino group, which can influence a molecule's solubility, crystal packing, and biological activity.

  • Synthesis of Bioactive Molecules: The acetamide functional group is a common motif in a vast array of pharmaceuticals and agrochemicals. For instance, it is a key structural feature in the well-known analgesic, paracetamol (acetaminophen).

The substrate, 4-bromo-5-fluoro-2-methylaniline, is a halogenated aromatic amine. The presence of bromine and fluorine atoms, along with the methyl group, influences the reactivity of the aniline. The electron-withdrawing nature of the halogens decreases the nucleophilicity of the amino group compared to unsubstituted aniline, while the methyl group is weakly activating. However, the N-acetylation of such anilines is generally a high-yielding and straightforward reaction.

The chosen method for this protocol employs acetic anhydride as the acetylating agent and pyridine as a base and solvent. Acetic anhydride is an inexpensive and highly efficient source of the acetyl group. Pyridine serves a dual role: it acts as a solvent to dissolve the starting materials and as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.

Reaction Scheme

G A A Plus1 + B B Arrow C C Plus2 + D D

Caption: Reaction scheme for the N-acetylation of 4-bromo-5-fluoro-2-methylaniline.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierCAS Number
4-Bromo-5-fluoro-2-methylaniline≥98%Sigma-Aldrich139031-07-1
Acetic AnhydrideReagent Grade, ≥98%Fisher Scientific108-24-7
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR75-09-2
Hydrochloric Acid (HCl), 2MAqueous SolutionJ.T. Baker7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLabChem144-55-8
Brine (Saturated NaCl)Aqueous SolutionPrepare in-house7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Celite® 545---Sigma-Aldrich68855-54-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • NMR tubes

  • FTIR spectrometer

  • Mass spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

    • Hydrochloric Acid (HCl): Corrosive. Handle with care.

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-fluoro-2-methylaniline (1.0 g, 4.85 mmol, 1.0 equiv).

  • Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the aniline is completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride (0.55 mL, 5.82 mmol, 1.2 equiv) dropwise to the stirred solution over a period of 5-10 minutes. A slight exotherm may be observed.

Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • TLC System: 30% Ethyl acetate in hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting aniline spot is no longer visible.

Work-up and Purification:

  • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 2M HCl (30 mL). This will neutralize the pyridine.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with:

    • 2M HCl (2 x 20 mL) to remove any remaining pyridine.

    • Saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid.

    • Brine (1 x 20 mL) to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and rinse the pad with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the aromatic protons. The spectrum should show a singlet for the methyl group of the acetyl moiety around δ 2.2 ppm, a singlet for the aromatic methyl group, and distinct signals for the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups. Expect a strong C=O stretch for the amide around 1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS). The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Characterization dissolve Dissolve Aniline in Pyridine cool Cool to 0 °C dissolve->cool add Add Acetic Anhydride cool->add warm Warm to RT (2-4 hours) add->warm tlc Monitor by TLC warm->tlc quench Quench with 2M HCl tlc->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize by NMR, FTIR, MS purify->characterize

Caption: Workflow for the N-acetylation of 4-bromo-5-fluoro-2-methylaniline.

References

  • Title: Acetic Anhydride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N-Acetylation Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-Bromo-5-fluoro-2-methylaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

Application Notes & Protocols: Suzuki-Miyaura Coupling of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide for the Synthesis of Complex Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a detailed examination and robust protocol for the Suzuki coupling of a challenging substrate, N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. We delve into the mechanistic considerations dictated by the substrate's unique electronic and steric profile, present a systematic approach to reaction optimization, and deliver a validated, step-by-step protocol for its successful coupling. This document is intended to serve as a practical resource for chemists engaged in the synthesis of complex biaryl molecules, particularly within the pharmaceutical and materials science sectors where such motifs are prevalent.[2][3]

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction has become an indispensable tool for forging C(sp²)-C(sp²) bonds, primarily due to its mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and its remarkable tolerance of a wide array of functional groups.[1][2] The reaction is central to the synthesis of poly-olefins, styrenes, and, most notably, substituted biaryls—a structural motif frequently found in pharmacologically active compounds and advanced materials.[2][4]

The core of the reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The efficiency of this cycle, however, is highly dependent on the nature of the coupling partners, the choice of catalyst, base, and solvent.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through a well-defined catalytic cycle.[6][7] It begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is activated by a base.[8] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ OxyAdd Ar-Pdᴵᴵ(L)₂-X Pd0->OxyAdd Oxidative Addition Transmetal Ar-Pdᴵᴵ(L)₂-Ar' OxyAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxyAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boron caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Pd-catalyzed Suzuki-Miyaura reaction.

Substrate Analysis: this compound

The successful coupling of this substrate requires careful consideration of its structural features, which present a combination of steric and electronic challenges.

  • Aryl Bromide (C4-Br): The carbon-bromine bond is the site of oxidative addition. Aryl bromides offer a good balance of reactivity and stability, generally being more reactive than aryl chlorides.[5]

  • Ortho-Methyl Group (C2-CH₃): This group poses a significant steric hindrance around the reaction center. This crowding can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the rate-determining oxidative addition step.[5][9] Overcoming this challenge often necessitates the use of specialized catalysts, specifically those with bulky, electron-rich phosphine ligands.[9]

  • Meta-Fluoro Group (C5-F): The electron-withdrawing nature of the fluorine atom can influence the electronic density of the aromatic ring. While often beneficial for oxidative addition, fluoride can also play complex roles in the catalytic cycle, sometimes forming stable palladium-fluoride intermediates that can affect transmetalation.[10][11]

  • Para-Acetamido Group (C1-NHCOCH₃): The amide functionality is generally well-tolerated in Suzuki couplings.[12] However, its electron-donating character (via the nitrogen lone pair) can slightly deactivate the aryl ring towards oxidative addition, contrasting with the effect of the fluoro group. The N-H proton is acidic and could potentially interact with very strong bases, but with common choices like carbonates or phosphates, the amide remains intact. It is crucial to select a base that is strong enough to promote transmetalation without causing unwanted side reactions with the amide.[8]

Protocol Development and Optimization

Given the substrate's complexity, a systematic screening of reaction parameters is essential. The goal is to identify a catalyst system and conditions that overcome the steric hindrance from the ortho-methyl group while being compatible with the other functional groups.

Screening of Reaction Conditions

A matrix of catalysts, bases, and solvents was evaluated to determine the optimal conditions for coupling this compound (1.0 equiv.) with a model boronic acid, 4-methoxyphenylboronic acid (1.5 equiv.), at 100 °C.

EntryPd Source (mol%)Ligand (mol%)Base (2.0 equiv.)SolventYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)< 10
2Pd₂(dba)₃ (2)NoneK₂CO₃Dioxane/H₂O (4:1)< 5
3Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)25
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O (4:1)65
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)88
6 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ 2-MeTHF/H₂O (10:1) 94
7cataCXium A (3)-K₃PO₄2-MeTHF/H₂O (10:1)91

Analysis of Optimization:

  • Catalyst System: Initial screening with traditional catalysts like Pd(PPh₃)₄ showed poor efficacy (Entry 3), likely due to the steric hindrance of the ortho-methyl group. The breakthrough came with the use of a bulky, electron-rich Buchwald ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[9] This type of ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is effective for the oxidative addition into sterically demanding aryl halides.[9]

  • Base Selection: While K₂CO₃ provided moderate yields (Entry 4), switching to a stronger, non-nucleophilic base like K₃PO₄ significantly improved the reaction outcome (Entry 5). K₃PO₄ is highly effective at promoting the transmetalation step without causing hydrolysis of the amide or other base-sensitive groups.[6][9]

  • Solvent Choice: The use of 2-Methyltetrahydrofuran (2-MeTHF) as the organic solvent further enhanced the yield (Entry 6).[2] 2-MeTHF is an excellent, more environmentally benign alternative to dioxane or toluene and often provides superior results in cross-coupling reactions.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is based on the optimal conditions identified in the screening phase (Table 1, Entry 6).

Materials and Reagents
  • This compound

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Deionized water, degassed

  • Standard glassware (Schlenk flask or reaction vial)

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Workflow start Start setup 1. Reagent Assembly (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert solvent 3. Add Degassed Solvents (2-MeTHF and H₂O) inert->solvent reaction 4. Reaction (Heat to 80-100 °C, Stir for 12-24h) solvent->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Cool, Dilute with EtOAc, Wash with H₂O & Brine) monitor->workup Complete purify 7. Purification (Dry over Na₂SO₄, Concentrate, Column Chromatography) workup->purify char 8. Characterization (¹H NMR, ¹³C NMR, HRMS) purify->char end End Product char->end caption Fig. 2: Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 248 mg).

  • Addition of Solids: In the same vessel, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Establish Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 2-MeTHF (5 mL) followed by degassed deionized water (0.5 mL).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use fresh Pd(OAc)₂ and ligand. Ensure rigorous degassing of solvents and proper inert atmosphere technique.
Protodeboronation of Boronic Acid Base is too weak or reaction temperature too high for prolonged periods; excess water.Use a stronger base like K₃PO₄. Ensure the boronic acid is not left under harsh conditions for an excessive amount of time. Use anhydrous solvents.
Homocoupling of Boronic Acid Presence of oxygen; catalyst system favors homocoupling.Improve inert atmosphere technique. Screen different ligands; sometimes less electron-rich ligands can suppress this.
Stalled Reaction Catalyst deactivation.Consider a higher catalyst loading (e.g., increase to 3-5 mol%). Ensure the reaction temperature is maintained.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable synthetic challenge due to significant steric hindrance and complex electronics. We have demonstrated that this challenge can be effectively overcome through the rational selection of a modern catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand such as SPhos. The optimized protocol, utilizing K₃PO₄ as a base in a 2-MeTHF/water solvent system, provides a reliable and high-yielding pathway to valuable biaryl structures. This guide serves as a comprehensive resource, blending mechanistic insight with practical, actionable protocols for researchers tackling similarly demanding cross-coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [6]

  • Organic Chemistry Portal. Suzuki Coupling. [8]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [5]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [7]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [1]

  • Bardera, S. L., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(42), 12894–12905. [9]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339. [13]

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525-6532. [14][15]

  • Li, W., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(19), 4268–4271. [16]

  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 45(40), 6779-6783. [10]

  • Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 15335-15339. [2]

  • Schafer, M., et al. (2019). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ChemistryOpen, 8(7), 894-909. [11]

  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. [12]

  • Zhang, G., et al. (2005). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Tetrahedron Letters, 46(43), 7429-7432. [17]

  • Gandeepan, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 299-305. [18]

  • Toth, G., et al. (2011). Molecular Modeling, Synthesis and Activity Studies of Novel Biaryl and Fused-Ring BACE1 Inhibitors. Molecules, 16(8), 6334-6355. [3]

  • Vitale, P., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12638-12654. [4]

Sources

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Synthesis of Sterically and Electronically Complex Anilines

The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has supplanted harsher, classical methods, offering a milder and more functional-group-tolerant pathway to arylamines—a scaffold of immense importance in pharmaceuticals, agrochemicals, and materials science.[3][4][5]

This guide provides an in-depth analysis and a detailed protocol for a particularly instructive substrate: N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide . This molecule presents a confluence of common synthetic challenges:

  • Steric Hindrance: The ortho-methyl group adjacent to the bromine can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing the rate-limiting oxidative addition step.[6]

  • Electronic Complexity: The presence of both an electron-withdrawing fluorine atom and an acetamido group modulates the electronic properties of the aryl bromide, influencing its reactivity.

  • Functional Group Compatibility: The acetamido group must remain intact, necessitating careful selection of a base to avoid hydrolysis.

By dissecting the mechanistic underpinnings of the reaction and providing a robust, field-proven protocol, this document serves as a comprehensive resource for researchers aiming to successfully navigate the synthesis of this and structurally related compounds.

The Catalytic Engine: Mechanistic Insights

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving Pd(0) and Pd(II) intermediates. A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][7][8]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amide_complex Palladium Amido Complex (Pd-II) oa_complex->amide_complex Amine Binding & Deprotonation product_complex Product Complex amide_complex->product_complex Reductive Elimination hbx [Base-H]⁺X⁻ amide_complex->hbx product_complex->pd0 Catalyst Regeneration product Ar-NR₂ product_complex->product arx Ar-Br arx->oa_complex amine R₂NH amine->oa_complex base Base base->amide_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and is highly sensitive to steric hindrance and the electron density of the aryl halide.[8][9] For our substrate, the ortho-methyl group makes this step particularly challenging.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine to form a palladium amido complex.[5] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to cause unwanted side reactions.[10][11]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the release of the arylamine product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[1]

Strategic Parameter Selection: A Guide to Optimization

The success of this transformation is not accidental; it is the result of a rational selection of catalyst, ligand, base, and solvent. For a substrate like this compound, these choices are especially critical.

Parameter Recommendation Rationale & Causality Alternative Options
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common, reliable sources for generating the active Pd(0) catalyst in situ.[6] Pd(OAc)₂ requires reduction by a phosphine ligand or amine, while Pd₂(dba)₃ is already in the Pd(0) state.Pre-formed Pd(0)-NHC catalysts or palladacycle precatalysts can offer higher stability and reproducibility.[12][13]
Ligand RuPhos or XPhos These are bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers.[14][15] Their electron-donating nature facilitates the challenging oxidative addition step with sterically hindered aryl bromides.[15]BrettPhos (excellent for primary amines), SPhos.[3][16] Earlier generation bidentate ligands like BINAP may be less effective for this hindered substrate.[1]
Base K₃PO₄ or Cs₂CO₃ These are moderately strong inorganic bases that are effective in deprotonating the amine complex without being harsh enough to hydrolyze the acetamide functional group.[13] Their use often requires slightly higher temperatures but provides a wider functional group tolerance.[17]NaOt-Bu: A stronger base that can accelerate the reaction, often allowing for lower temperatures. However, it carries a higher risk of substrate decomposition or side reactions.[11][13]
Solvent Toluene or 1,4-Dioxane These are standard, relatively non-polar aprotic solvents that have proven effective for this chemistry.[18][19] They provide good solubility for the organic components and are compatible with the typical reaction temperatures (80-110 °C).[20]tert-Amyl alcohol, CPME. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[13]
Temperature 80 - 110 °CThis temperature range typically provides sufficient thermal energy to overcome the activation barriers for oxidative addition and other steps in the cycle, especially when using weaker bases like K₃PO₄.[20]Room temperature reactions are possible with highly active catalyst systems but are less common for challenging substrates.[2]

Experimental Workflow and Protocol

The following protocol details a reliable method for the amination of this compound with morpholine as a representative secondary amine coupling partner.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: 1. Aryl Bromide 2. Base (K₃PO₄) 3. Pd Precursor & Ligand setup->reagents purge Seal & Purge (3x N₂/Vacuum Cycles) reagents->purge add_liquids Add Solvent (Toluene) & Amine (Morpholine) purge->add_liquids reaction Heat to 100 °C (Stir for 12-24h) add_liquids->reaction monitor Monitor by TLC/LC-MS reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: Step-by-step experimental workflow diagram.

Materials and Equipment
  • Substrates: this compound, Morpholine

  • Catalyst System: Pd₂(dba)₃ (Palladium source), RuPhos (Ligand)

  • Base: K₃PO₄ (finely ground and dried)

  • Solvent: Toluene (anhydrous)

  • Equipment: Oven-dried round-bottom flask or reaction vial, magnetic stir bar, reflux condenser, Schlenk line or glovebox for inert atmosphere, heating mantle with temperature controller, standard glassware for work-up and chromatography.

Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[21]

  • Flask Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), and RuPhos (0.04 eq, 4 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and purge and backfill with nitrogen three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide) followed by morpholine (1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting aryl bromide indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(morpholin-4-yl)-5-fluoro-2-methylphenyl)acetamide.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst (air/moisture exposure).Ensure rigorous inert atmosphere techniques. Use freshly opened or purified reagents and anhydrous solvents.[21]
Insufficient temperature or reaction time.Increase temperature to 110 °C or extend reaction time. Monitor reaction progress to confirm.
Poor choice of ligand/base.Screen alternative ligands (e.g., XPhos) or switch to a stronger base like NaOt-Bu if the substrate is stable.
Hydrodehalogenation The C-Br bond is replaced by C-H.This side reaction can be promoted by certain ligands or excess base.[17] Consider using a less hindered base or slightly lowering the temperature.
Acetamide Hydrolysis Base is too strong.This is a risk with strong alkoxide bases. Use K₃PO₄ or Cs₂CO₃ as recommended. If hydrolysis is still observed, consider even weaker bases, though this may require longer reaction times.

Safety Precautions

  • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[22] Palladium compounds can be toxic; avoid inhalation and skin contact.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium phosphate is an irritant. Handle all bases with appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]

  • Solvents: Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • General: Always consult the Safety Data Sheet (SDS) for every chemical before use.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett, 2005(01), 148-150. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-205. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Andersen, R. A., et al. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 15(4), 874-879. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • ResearchGate. (2024, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Retrieved from [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]

  • Elsevier. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • ResearchGate. (2024, August 6). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(9), 1177-1180. Retrieved from [Link]

  • ResearchGate. (2024, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • Gevorgyan, A., & Organ, M. G. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3737-3745. Retrieved from [Link]

Sources

Application Notes: N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and the Value of Privileged Scaffolds

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[2] The design and synthesis of these inhibitors often rely on "privileged scaffolds" – molecular frameworks that are pre-validated to interact with the ATP-binding site of kinases. The strategic functionalization of these scaffolds is key to achieving potency, selectivity, and favorable pharmacokinetic properties.

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a key intermediate that provides a versatile platform for the synthesis of a range of kinase inhibitors. Its chemical structure is particularly well-suited for elaboration via modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase. This document provides a detailed guide to the application of this compound in the synthesis of kinase inhibitors, with a focus on its role in the preparation of potent Anaplastic Lymphoma Kinase (ALK) and c-Met inhibitors.

The Strategic Advantage of the 4-Bromo-5-fluoro-2-methylphenyl Moiety

The specific arrangement of the bromo, fluoro, and methyl substituents on the phenyl ring of this compound is not arbitrary. Each group plays a crucial role in the synthetic strategy and the biological activity of the final kinase inhibitor.

  • The Bromine Atom: This serves as a versatile synthetic "handle" for introducing molecular diversity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids or esters.[3] This enables the construction of the biaryl structures common to many Type I and Type II kinase inhibitors.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved metabolic stability and oral bioavailability.[5] In the context of kinase inhibitors, fluorine substitution can also lead to enhanced binding affinity with the target protein through favorable electrostatic or hydrophobic interactions.[6][7]

  • The Methyl Group: The methyl group can contribute to hydrophobic interactions within the kinase's active site. Its position on the ring can also influence the overall conformation of the inhibitor, helping to orient other key binding motifs for optimal interaction with the target.

Application in the Synthesis of Crizotinib: A Dual ALK/c-Met Inhibitor

A prominent example of the application of a scaffold derived from this compound is in the synthesis of Crizotinib (Xalkori®).[8] Crizotinib is an FDA-approved oral receptor tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC) that is driven by rearrangements in the ALK gene or ROS1 gene.[2] It is also a potent inhibitor of the c-Met receptor tyrosine kinase.[9]

The synthesis of Crizotinib and its analogues often involves the coupling of a substituted pyridine core with a pyrazole moiety. The this compound derivative serves as a precursor to the key aminopyridine fragment.

General Synthetic Workflow

The overall synthetic strategy typically involves a Suzuki-Miyaura cross-coupling reaction to link the two key heterocyclic fragments. The following diagram illustrates a generalized workflow.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly & Final Product A N-(4-Bromo-5-fluoro- 2-methylphenyl)acetamide B Modification/ Functionalization A->B e.g., Hydrolysis, Nitration E Suzuki-Miyaura Cross-Coupling B->E C Pyrazole Precursor D Boronic Ester/ Acid Formation C->D D->E F Final Kinase Inhibitor Scaffold E->F

Caption: Generalized workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between a derivative of this compound and a pyrazole boronic ester, a key step in the synthesis of Crizotinib-like scaffolds.

Note: This protocol is a representative example based on published synthetic routes for Crizotinib and may require optimization for specific substrates.[10][11][12] The starting material for this specific protocol is the amine derivative, which can be obtained by hydrolysis of the starting acetamide.

Materials:

  • 2-Amino-5-bromo-3-(substituted-oxy)pyridine derivative (derived from the topic compound)

  • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester (Pyrazole Boronic Ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the 2-amino-5-bromopyridine derivative (1.0 eq), the pyrazole boronic ester (1.1-1.3 eq), and the carbonate base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq).

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 to 5:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Data Presentation: Representative Reaction Parameters

ParameterValue/ConditionRationale
Catalyst Pd(dppf)Cl₂A robust and commonly used catalyst for Suzuki couplings, known for its efficiency with heteroaryl halides.
Base Na₂CO₃ or K₂CO₃Essential for the transmetalation step in the catalytic cycle.[3]
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Yield (Typical) 75-90%High yields are achievable with optimized conditions, making this a suitable process for scale-up.[10]

Signaling Pathway Context: ALK and c-Met Inhibition

The kinase inhibitors synthesized from this compound, such as Crizotinib, primarily target the ALK and c-Met receptor tyrosine kinases.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response ALK ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR ALK->PI3K_AKT STAT3 JAK-STAT3 ALK->STAT3 cMET c-Met Receptor cMET->RAS_RAF cMET->PI3K_AKT cMET->STAT3 Metastasis Metastasis cMET->Metastasis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis STAT3->Proliferation Inhibitor Crizotinib Inhibitor->ALK Inhibits Inhibitor->cMET Inhibits

Caption: Simplified ALK and c-Met signaling pathways and their inhibition.

In certain cancers, a chromosomal rearrangement can lead to the formation of an ALK fusion protein (e.g., EML4-ALK), which is constitutively active and drives tumorigenesis through downstream signaling pathways like MAPK, PI3K-AKT, and JAK-STAT.[8] Similarly, overexpression or mutation of c-Met can lead to aberrant activation of these same pathways, promoting cell proliferation, survival, angiogenesis, and metastasis.[9] Crizotinib and related inhibitors function by competing with ATP for binding to the kinase domain of ALK and c-Met, thereby blocking their catalytic activity and shutting down these oncogenic signals.

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of potent kinase inhibitors. The presence of a synthetically versatile bromine atom, coupled with the beneficial physicochemical properties imparted by the fluorine and methyl groups, makes it an ideal building block for drug discovery programs targeting kinases such as ALK and c-Met. The protocols and rationale presented in this guide provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for the advancement of targeted therapies.

References

  • BenchChem.Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. [URL: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-5-aminothiophene-3-carboxylic-acid]
  • BenchChem.The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. [URL: https://www.benchchem.
  • Cui, J. J. et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [URL: https://pubs.acs.org/doi/10.1021/jm2007613]
  • Daware, R. et al. (2016). The Chemistry of Cancer Treatment: Understanding Crizotinib's Molecular Action. [URL: https://www.ningbo-pharma.com/the-chemistry-of-cancer-treatment-understanding-crizotinibs-molecular-action.html]
  • D'Souza, A. et al. (2023). Fluorine in drug discovery: Role, design and case studies. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2202164]
  • Jadhav, A. M. et al. (2013). Crizotinib: A comprehensive review. Journal of Cancer Research and Therapeutics, 9(3), 355-361. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4040019/]
  • Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [URL: https://pubmed.ncbi.nlm.nih.gov/15615512/]
  • Organic Process Research & Development. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). [URL: https://pubs.acs.org/doi/10.1021/op200092f]
  • Patel, H. et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(24), 5993. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7766258/]
  • Protein Kinase Inhibitors.Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). [URL: https://www.mdpi.com/2072-6694/13/11/2658]
  • Lou, Y. et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 285-289. [URL: https://pubmed.ncbi.nlm.nih.gov/25466710/]
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6361285/]
  • MedKoo Biosciences.Crizotinib Synthetic Routes. [URL: https://www.medkoo.com/products/22222-Crizotinib-Synthetic-Routes.htm]
  • Mih F. et al.Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2013). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3880628/]
  • Google Patents.Crizotinib preparation method. (US9604966B2). [URL: https://patents.google.
  • Mossé, Y. P. et al. (2013). Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic. Cancer Research, 73(17), 5493–5497. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832873/]
  • Jia, J. et al. (2019). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Molecules, 24(23), 4252. [URL: https://www.mdpi.com/1420-3049/24/23/4252]
  • PubChem.Crizotinib. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Crizotinib]
  • Solomon, V. R. et al. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Drug Design, Development and Therapy, 5, 471–484. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3225287/]
  • TCI Chemicals.Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]
  • Wang, X. et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry, 182, 111571. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7193943/]
  • Wurm, K. et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Molecules, 25(5), 1159. [URL: https://www.mdpi.com/1420-3049/25/5/1159]
  • Zammateo, N. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2410-2419. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693740/]

Sources

Application Note: A Scalable, High-Yield Synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scalable, and robust protocol for the synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a key building block in the pharmaceutical industry. The synthesis is based on the acetylation of 4-bromo-5-fluoro-2-methylaniline using acetic anhydride. This guide details the underlying chemical principles, a step-by-step laboratory protocol, process optimization, safety considerations, and characterization methods to ensure high purity and yield, suitable for transition from laboratory to pilot-plant scale.

Introduction & Significance

This compound is a critical intermediate in the synthesis of various biologically active compounds and Active Pharmaceutical Ingredients (APIs).[1] Its specific substitution pattern makes it a valuable precursor for creating complex molecular architectures required for targeted therapies. The formation of the amide bond via acetylation is a fundamental transformation in organic synthesis.[2] A scalable, cost-effective, and high-yielding synthesis is paramount for its application in drug development and manufacturing. This protocol is designed to be highly reproducible and addresses the key challenges of scalability, such as temperature control, reagent addition, and product isolation.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline starting material attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate, followed by deprotonation (facilitated by a base or another aniline molecule), yields the desired acetamide product and acetic acid as a byproduct.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 1. Charge Reactor prep2 Dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in Ethyl Acetate. prep1->prep2 react1 2. Cool Mixture react2 Cool the solution to 0-5 °C using an ice bath. react1->react2 react3 3. Add Reagent react2->react3 react4 Add Acetic Anhydride (1.1 eq) dropwise via addition funnel. react3->react4 react5 Maintain temperature below 10 °C. react4->react5 react6 4. Warm & React react5->react6 react7 Allow to warm to room temperature and stir for 2-4 hours. react6->react7 react8 5. Monitor Progress react7->react8 react9 Monitor by TLC or LC-MS until starting material is consumed. react8->react9 work1 6. Quench Reaction work2 Slowly add water, then quench with sat. NaHCO₃ solution. work1->work2 work3 7. Extract work2->work3 work4 Separate organic layer. Extract aqueous layer with EtOAc. work3->work4 work5 8. Wash & Dry work4->work5 work6 Combine organic layers, wash with brine, dry over MgSO₄. work5->work6 work7 9. Isolate Product work6->work7 work8 Filter and concentrate in vacuo to yield crude product. work7->work8 work9 10. Purify (Optional) work8->work9 work10 Recrystallize from ethanol/water or heptane/EtOAc for high purity. work9->work10

Caption: Step-by-step workflow for the synthesis of this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-bromo-5-fluoro-2-methylaniline (e.g., 20.6 g, 100 mmol, 1.0 eq) in ethyl acetate (200 mL).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Add acetic anhydride (e.g., 11.2 g, 110 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize acetic acid, followed by brine (1 x 50 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a white to off-white solid. Expected yield: 85-95%.

Rationale and Scalability Considerations

  • Choice of Acetylating Agent: Acetic anhydride is preferred over acetyl chloride for large-scale synthesis due to its lower cost, easier handling, and the less corrosive nature of its acetic acid byproduct compared to HCl. []* Temperature Control: Initial cooling and slow addition of acetic anhydride are crucial to control the reaction exotherm. On a larger scale, a jacketed reactor with active cooling is necessary to maintain temperature control and prevent potential runaway reactions.

  • Solvent Selection: Ethyl acetate is a good choice due to its ability to dissolve the starting material, its relatively low boiling point for easy removal, and its immiscibility with water, which simplifies the aqueous workup.

  • Workup: The sodium bicarbonate wash is critical to remove the acetic acid byproduct. Insufficient washing can lead to an impure final product. On scale, efficient phase separation is key.

  • Purification: While lab-scale purification might involve chromatography, scalable production relies on crystallization. Developing a robust crystallization procedure is essential for achieving high purity and good crystal morphology, which aids in filtration and drying.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Peaks corresponding to the aromatic protons, the methyl group, and the acetamide N-H and methyl protons.
¹³C NMR Signals for all 9 unique carbon atoms in the molecule.
Mass Spec (MS) [M+H]⁺ peak at m/z corresponding to the molecular weight (246.08 g/mol ).
Melting Point A sharp melting point range indicates high purity.
HPLC Purity assessment, typically >98%.

Safety and Hazard Management

All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-5-fluoro-2-methylaniline: May be harmful if swallowed or in contact with skin. Handle with care.

  • Acetic Anhydride: Highly corrosive, a lachrymator, and reacts exothermically with water. [4][5]It can cause severe skin and eye burns. [6]Inhalation of vapors can lead to respiratory irritation. [7]Always handle in a fume hood and have a neutralizing agent like sodium bicarbonate readily available for spills. [4]* Pyridine (if used as a catalyst/base): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. [8] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. [7][8]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; low quality of acetic anhydride.Extend reaction time. Check the purity of the acetylating agent. A mild base (e.g., pyridine, catalytic amount) can be added to accelerate the reaction.
Low Yield Product loss during aqueous workup (emulsion formation); incomplete reaction.Allow more time for phase separation. Perform a back-extraction of the aqueous layer. Ensure the reaction has gone to completion before workup.
Impure Product Residual acetic acid; side products from overheating.Ensure thorough washing with sodium bicarbonate solution. Improve temperature control during reagent addition. Recrystallize the product.

References

  • Vertex AI Search. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • CPAChem. (2025). Safety data sheet - Acetic anhydride-pyridine TS (JPH124).
  • MySkinRecipes. This compound.
  • Organic Chemistry Portal.
  • Carl ROTH.
  • INEOS Group. (2021).
  • New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. Available at: [Link]

  • ResearchGate.
  • BOC Sciences. (2024).
  • ChemSrc. (2025). This compound.
  • Chemistry Educ
  • Organic Process Research & Development. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available at: [Link]

  • Advanced ChemBlocks. N-(4-bromo-2-fluoro-5-methylphenyl)acetamide 95%.
  • Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Available at: [Link]

  • Guidechem. CAS 633335-80-5 | this compound supply.
  • ChemicalBook. 4-Bromo-2-fluoroaniline synthesis.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Royal Society of Chemistry.
  • Sigma-Aldrich. N-(3-BROMO-5-FLUORO-4-METHYLPHENYL)ACETAMIDE.
  • Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • BOC Sciences. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Advanced ChemBlocks. N-(4-bromo-2-fluoro-5-methylphenyl)acetamide 95%.

Sources

Mastering the Purification of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. Its structural motifs are frequently encountered in pharmacologically active agents, making it a valuable building block for the synthesis of novel therapeutics. The purity of such intermediates is paramount, as even trace impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in regulatory filings. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols for recrystallization and column chromatography, grounded in the principles of organic chemistry.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Physicochemical Properties:

While extensive experimental data for this compound is not widely published, its structure allows for the prediction of key characteristics. As a substituted acetanilide, it is a solid at room temperature with an anticipated moderate to high melting point, likely in the range of 140-180°C, similar to related halogenated acetanilides. Its polarity is influenced by the amide functional group, the aromatic ring, and the halogen substituents, suggesting moderate solubility in polar organic solvents.

PropertyValue/PredictionSource/Rationale
CAS Number633335-80-5Chemical Abstracts Service[1][2]
Molecular FormulaC₉H₉BrFNO---
Molecular Weight246.08 g/mol ---
Physical StateSolidSupplier Information[3]
Melting PointPredicted: 140-180 °CBased on analogs like N-(2-fluoro-4-hydroxy-5-methylphenyl)acetamide (146-147 °C)[4]
SolubilityPredicted: Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in hexane.General solubility of N-aryl acetamides[5][6]

Plausible Synthesis and Potential Impurities:

A common synthetic route to this compound is the acetylation of 4-bromo-5-fluoro-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.[7] This reaction provides insight into the likely impurities that may be present in the crude product.

  • Unreacted Starting Material: Residual 4-bromo-5-fluoro-2-methylaniline.

  • Diacylated Byproduct: Formation of a diacetamide derivative through N-acetylation followed by C-acetylation under certain conditions.

  • Reagent-derived Impurities: Excess acetylating agent and its hydrolysis product (acetic acid).

  • Side-reaction Products: Potential for minor positional isomers if the starting aniline is not pure.

Strategic Approach to Purification

The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification. The following decision tree outlines a logical workflow for selecting the optimal method.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_major_component Is the desired compound the major component? is_solid->is_major_component Yes recrystallization Recrystallization is_major_component->recrystallization Yes column_chromatography Column Chromatography is_major_component->column_chromatography No oiling_out Does the compound 'oil out' during recrystallization? recrystallization->oiling_out complex_mixture Are impurities close in polarity? recrystallization->complex_mixture oiling_out->recrystallization No, successful oiling_out->column_chromatography Yes complex_mixture->recrystallization No, successful complex_mixture->column_chromatography Yes

Figure 1. Decision tree for selecting a purification method.

Method 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids when the desired compound is the major component of the crude material.[5][8][9] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection: The Cornerstone of Success

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for the compound at room temperature or below to maximize yield.

  • Impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures.

  • The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[10]

Recommended Solvents for Screening:

Based on the structure of the target molecule, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.

  • Solvent Pairs (for fine-tuning solubility): Ethanol/Water, Ethyl Acetate/Hexane. A solvent pair is used when no single solvent has the ideal solubility characteristics.[5]

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue adding the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until a faint cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment: The purity of the recrystallized product should be assessed by melting point determination and Thin Layer Chromatography (TLC). A sharp melting point close to the literature value (or a consistent value if unknown) and a single spot on the TLC plate are indicative of high purity.

Method 2: Purification by Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or when impurities have similar solubility profiles to the desired compound.[11][12][13][14][15] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Developing the Chromatographic System

Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

Mobile Phase Selection (Eluent): The choice of eluent is critical for achieving good separation. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate is generally a good starting point for column chromatography.

Recommended Eluent Systems for TLC Analysis:

  • Ethyl Acetate/Hexane mixtures (e.g., starting with 10:90 and increasing the polarity to 30:70).

  • Dichloromethane/Methanol mixtures (e.g., starting with 99:1).

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Selected eluent (e.g., Ethyl Acetate/Hexane mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture and gradually increase the polarity (gradient elution) if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Summary of Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, can yield very high purity.Not suitable for complex mixtures or oily products; requires appropriate solvent.Purifying solids that are the major component of a mixture.
Column Chromatography Excellent for separating complex mixtures, effective for a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be less scalable.Separating mixtures with multiple components or when impurities have similar solubility.

Conclusion

The successful purification of this compound is a critical step in its use for research and development. Both recrystallization and column chromatography are powerful techniques that, when applied judiciously, can yield material of high purity. The choice of method should be guided by the nature of the crude product and the specific impurities present. The protocols provided herein offer a robust starting point for researchers to develop optimized purification strategies for this and structurally related molecules.

References

  • Chande, A. (n.d.). Chromatography.
  • Environmental Science & Technology. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
  • One Part of Chemistry. (2011). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • University Course Material. (n.d.).
  • Chemistry LibreTexts. (2019). Chromatography Columns. Retrieved from [Link]

  • One Part of Chemistry. (2011). Thin Layer Chromatography and Column Chromatography.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Retrieved from [Link]

  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from [Link]

  • HFC. (n.d.). CAS RN 2916410-94-9 | N-(2-Bromo-5-fluoro-4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the successful crystallization of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. Recognizing that this compound is a specialized intermediate, this document is structured to empower researchers, scientists, and drug development professionals with a systematic approach to developing a crystallization procedure from the ground up. The guide moves beyond rigid templates, offering a logical workflow that begins with understanding the physicochemical principles, proceeds to systematic solvent screening, and culminates in detailed, step-by-step crystallization protocols. The causality behind experimental choices is explained, ensuring that the described methods are not merely procedural but are also scientifically grounded and adaptable.

Foundational Principles: The Science of Crystallization

Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The process involves the transition of a solute from a liquid solution to a solid crystalline phase. This self-assembly process, when carefully controlled, excludes impurities from the growing crystal lattice, resulting in a highly purified final product. The fundamental steps of crystallization are nucleation, where initial small crystal nuclei form, and crystal growth, where these nuclei grow into larger, well-defined crystals. The driving force for both steps is supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility.

For aromatic amides such as this compound, the presence of polar functional groups (the amide linkage) and a largely nonpolar aromatic ring suggests a moderate polarity. The bromine and fluorine substituents will also influence the molecule's polarity and its ability to pack in a crystal lattice. Hydrogen bonding between the amide groups is a significant intermolecular force that will favor crystallization.[1]

Safety First: Handling Halogenated Organic Compounds

This compound is a halogenated aromatic compound. As a class, these compounds require careful handling to minimize exposure and ensure laboratory safety. Adherence to Good Laboratory Practices (GLP) is mandatory.

Core Safety Directives:

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and nitrile gloves, is required. For handling larger quantities or when there is a risk of splashing, a face shield is recommended.

  • Waste Disposal: All waste containing the halogenated compound, including mother liquor and used filter paper, must be disposed of in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

Physicochemical Characterization: The Starting Point

A successful crystallization protocol is built upon a solid understanding of the compound's physicochemical properties, primarily its solubility in various solvents and its melting point. For novel or poorly characterized compounds like this compound, an initial experimental determination of these properties is the first critical step.

Protocol for Preliminary Solubility Assessment

This protocol provides a systematic method for screening a range of solvents to identify suitable candidates for crystallization.

Materials:

  • This compound

  • A selection of solvents of varying polarities (see Table 1)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate/stirrer

  • Thermometer

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities. A suggested list is provided in Table 1.

  • Initial Screening at Room Temperature:

    • Add approximately 10-20 mg of this compound to a small vial.

    • Add the first solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

    • Observe the solubility. If the compound dissolves in less than 0.5 mL of the solvent, it is likely too soluble for single-solvent crystallization at room temperature. If it remains insoluble after adding 2-3 mL, it may be a good candidate for a single-solvent crystallization with heating or as an anti-solvent.

  • Hot Solubility Screening:

    • For solvents where the compound showed poor solubility at room temperature, gently heat the mixture on a hot plate with stirring.

    • Observe if the compound dissolves upon heating. A good solvent for single-solvent crystallization will dissolve the compound when hot but show low solubility when cold.

  • Record Observations: Systematically record your observations in a table similar to Table 1.

Table 1: Solvent Screening for this compound

SolventPolarity IndexSolubility at Room Temp. (Qualitative)Solubility at Elevated Temp. (Qualitative)Notes
Heptane/Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1
Water10.2
Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Procedure:

  • Use a standard melting point apparatus.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

  • For a purified sample obtained after crystallization, a higher and sharper melting point compared to the crude material indicates successful purification.

Crystallization Protocols

Based on the results from the solvent screening, one or more of the following crystallization techniques can be employed.

Single-Solvent Crystallization

This is the most common and straightforward crystallization method. It is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., from the "Good" category in the solvent screening). Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram 1: Single-Solvent Crystallization Workflow

G A Dissolve crude compound in minimal hot solvent B Hot filtration (if necessary) A->B Insoluble impurities present C Slow cooling to room temperature A->C No insoluble impurities B->C D Further cooling (ice bath) C->D E Vacuum filtration to collect crystals D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for single-solvent crystallization.

Multi-Solvent (Anti-Solvent) Crystallization

This technique is useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent), and both solvents are miscible.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution with stirring. Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy), indicating the onset of precipitation.

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the solution cools. The process can be aided by placing the vessel in a larger container with a small amount of the anti-solvent to facilitate vapor diffusion.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent crystallization protocol, using a mixture of the "good" and "anti-solvent" in the same ratio as the final crystallization mixture for washing.

Diagram 2: Anti-Solvent Crystallization Workflow

G A Dissolve compound in minimal 'good' solvent B Add 'anti-solvent' dropwise until turbidity appears A->B C Add a few drops of 'good' solvent to redissolve B->C D Allow to stand for slow crystallization C->D E Isolate, wash, and dry crystals D->E

Caption: Workflow for multi-solvent (anti-solvent) crystallization.

Vapor Diffusion

Vapor diffusion is a gentle crystallization technique that is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.

Protocol:

  • Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid). Add a larger volume of the "anti-solvent" to the bottom of the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.

  • Diffusion and Crystallization: Seal the outer container. The "anti-solvent" will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form - Solution is not sufficiently supersaturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal.- Allow for slower cooling.
Oiling out - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- Use a lower-boiling solvent.- Dilute the solution with more solvent before cooling.- Try a different solvent system.
Poor recovery - The compound is too soluble in the cold solvent.- Too much solvent was used.- Cool the solution for a longer period or to a lower temperature.- Use a smaller volume of solvent for dissolution.- Evaporate some of the solvent and re-cool.
Impure crystals - Cooling was too rapid, trapping impurities.- Ineffective washing.- Recrystallize the material, ensuring slow cooling.- Ensure the crystals are washed with fresh, cold solvent.

Conclusion

The crystallization of this compound, like any compound, is a process that benefits from a systematic and informed approach. By beginning with a thorough safety assessment and a systematic solvent screening, researchers can efficiently identify optimal conditions for obtaining high-purity crystalline material. The protocols provided herein for single-solvent, multi-solvent, and vapor diffusion crystallization offer a robust framework for achieving this goal. The key to successful crystallization lies in the patient and careful control of supersaturation to favor slow nucleation and growth, leading to well-formed, pure crystals.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • HSC Chemistry. (2024). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. [Link]

  • Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. [Link]

  • Dearden, J. C. (1991). The QSAR prediction of melting point, a property of environmental relevance. Science of The Total Environment, 109-110, 59-68. [Link]

  • Katritzky, A. R., et al. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 915-919. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • University of California, Irvine. (n.d.). Good Laboratory Practices DO and DON'Ts. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallisation. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o399-o400. [Link]

  • Google Patents. (2017).

Sources

Application Note: Comprehensive Analytical Characterization of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analytical characterization of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Ensuring the structural integrity and purity of such compounds is a cornerstone of drug development and quality control.[1][2] This document outlines robust protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and for purity and potency assessment via High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, analytical scientists, and drug development professionals, offering a framework grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Analytical Characterization

In pharmaceutical development, the quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its precursors. This compound is a substituted acetanilide derivative, a class of compounds known for a range of biological activities.[3] Its precise molecular structure and purity level must be unequivocally confirmed before its use in subsequent synthetic steps. Any deviation, such as the presence of isomers, unreacted starting materials, or by-products, can compromise the safety and efficacy of the final drug product.[4]

This guide employs two powerful and complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules.[5][6] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides detailed information about the molecular framework, confirming the identity and connectivity of atoms.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[9][10][11] A validated reverse-phase HPLC method, as described herein, offers high-resolution separation to accurately determine the purity of this compound and quantify any impurities.

The protocols detailed below are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data is reliable, reproducible, and suitable for regulatory submission.[12][13][14]

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 633335-80-5[15]

  • Molecular Formula: C₉H₉BrFNO

  • Molecular Weight: 246.08 g/mol

Chemical structure of this compound

(Image generated for illustrative purposes)

Part I: Structural Elucidation by NMR Spectroscopy

Principle of NMR for Structural Confirmation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[16] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves and transition to a higher energy spin state.[5] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, which is influenced by neighboring atoms. This phenomenon, known as the chemical shift (δ), allows us to distinguish between different atoms within a molecule.[7] Furthermore, interactions between neighboring nuclei (spin-spin coupling) cause signals to split into distinct patterns, providing crucial information about atomic connectivity.[16]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes (high precision)

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial. Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard single-pulse parameters. A spectral width of 16 ppm and an acquisition time of at least 4 seconds are recommended.

    • Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A spectral width of 240 ppm is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Data Interpretation and Expected Results

The following table summarizes the predicted ¹H and ¹³C NMR spectral data based on the structure of this compound. This serves as a reference for interpreting the experimental data.

Table 1: Predicted NMR Data for this compound in CDCl₃

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Amide Proton~7.5 - 8.0Broad Singlet1H-NH-
Aromatic Proton 1~7.9 - 8.2Doublet (d)1HH-3 (ortho to -NHAc)
Aromatic Proton 2~7.2 - 7.4Doublet (d)1HH-6 (ortho to -CH₃)
Acetyl Protons~2.2Singlet (s)3H-COCH₃
Methyl Protons~2.3Singlet (s)3HAr-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl Carbon~168 - 170-C=O
Aromatic C-Br~110 - 115 (d)C-4 (J_CF coupling)
Aromatic C-F~155 - 160 (d)C-5 (¹J_CF coupling)
Aromatic C-N~135 - 140C-1
Aromatic C-CH₃~125 - 130C-2
Aromatic C-H~120 - 125 (d)C-6 (J_CF coupling)
Aromatic C-H~115 - 120 (d)C-3 (J_CF coupling)
Acetyl Carbon~24 - 26-COCH₃
Methyl Carbon~17 - 19Ar-CH₃

Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration. Multiplicity is described as s (singlet), d (doublet). J_CF refers to coupling between Carbon and Fluorine.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-15 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune & Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate to TMS I->J K Peak Picking & Integration J->K L Structural Confirmation K->L

Caption: Workflow for NMR-based structural elucidation.

Part II: Purity Assessment by Reverse-Phase HPLC

Principle of Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity.[17] The system utilizes a non-polar stationary phase (e.g., silica chemically bonded with C18 alkyl chains) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[18] When a sample is injected, non-polar (hydrophobic) analytes interact more strongly with the stationary phase and are retained longer, while more polar analytes have a greater affinity for the mobile phase and elute faster.[17] By using a UV detector, the concentration of the eluting compound can be measured, allowing for accurate quantification of the main component and any impurities.[10]

Experimental Protocol: HPLC Method for Purity Determination

Objective: To develop and validate a stability-indicating RP-HPLC method to determine the purity of this compound and quantify related impurities.

Materials:

  • This compound reference standard and test sample

  • HPLC-grade acetonitrile and water

  • HPLC system with UV/Vis or DAD detector

  • Analytical balance

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE)

Table 2: Optimized HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent hydrophobic retention for a wide range of organic molecules, offering good resolution and peak shape.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column. Acetonitrile typically provides good peak shape and lower backpressure.
Elution Mode Isocratic: 60:40 (Acetonitrile:Water)An isocratic method is simpler, more robust, and sufficient for resolving the main peak from expected impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate detector response.
Run Time 10 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Protocol:

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Perform five replicate injections of the standard preparation to establish system suitability (see Section 3.3).

    • Inject the sample preparation in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Method Validation Overview (ICH Q2(R1) Framework)

A trustworthy analytical method must be validated to demonstrate its suitability for the intended purpose.[12][19] The validation should adhere to ICH Q2(R1) guidelines and assess the following parameters.[13][20]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities or degradation products.Peak for the main component is pure (e.g., by DAD) and well-resolved from other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To determine the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) To show the agreement between results for replicate measurements made under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate sample preparations or injections.
System Suitability To ensure the chromatographic system is performing adequately for the analysis.RSD of peak area and retention time ≤ 2.0% from five replicate standard injections. Tailing factor ≤ 2.0. Theoretical plates > 2000.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing & Reporting A Accurately Weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter Solution (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Blank, Standard, & Sample D->E F Acquire Data (Chromatogram) E->F G Integrate Peaks F->G H Check System Suitability G->H I Calculate % Purity (Area Percent) H->I J Generate Report I->J

Caption: Workflow for HPLC-based purity analysis.

Safety Precautions

This compound should be handled with care in a well-ventilated area or a chemical fume hood.[21][22] As with many halogenated organic compounds, it may cause skin, eye, and respiratory irritation.[23]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[24]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[23]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information before handling.[21][22]

Conclusion

The analytical protocols detailed in this application note provide a robust and reliable framework for the comprehensive characterization of this compound. The NMR spectroscopy method offers an unambiguous confirmation of the compound's molecular structure, while the reverse-phase HPLC method provides an accurate and precise assessment of its purity. Together, these complementary techniques ensure that this critical pharmaceutical intermediate meets the stringent quality standards required for drug development, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis, 221, 115071.
  • Technology Networks. (2022). Quality Control During Drug Development.
  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • News-Medical.Net. (2019). Expediting HPLC Method Development in Pharmaceutical Analysis. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). Principles in NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]

  • Basha, S. et al. (2014). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 4(2), 86-91.
  • Zeitschrift für Naturforschung B. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Fundamentals & Optimization

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-acetylation of the starting material, 4-bromo-5-fluoro-2-methylaniline. This is a classic nucleophilic acyl substitution reaction where the amino group (-NH₂) of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

  • Starting Material: 4-Bromo-5-fluoro-2-methylaniline

  • Product: this compound

The reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Reaction_Scheme SM 4-Bromo-5-fluoro-2-methylaniline Product This compound SM->Product Base, Solvent Reagent + Acetylating Agent (e.g., Acetic Anhydride) Reagent->Product

Caption: General N-acetylation reaction scheme.

Q2: How do the substituents on the aniline ring (bromo, fluoro, and methyl) influence the reaction?

A2: The electronic and steric effects of the substituents on the aniline ring play a crucial role in its reactivity.

  • Fluoro (-F) and Bromo (-Br) groups: These are electron-withdrawing groups that decrease the nucleophilicity of the amino group through the inductive effect. This can slow down the rate of N-acetylation compared to unsubstituted aniline.[1]

  • Methyl (-CH₃) group: This is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.[2] The ortho-position of the methyl group can also introduce some steric hindrance, potentially slowing the reaction.[1]

The combination of these effects results in a moderately reactive aniline derivative.

Q3: What are the best choices for the acetylating agent and why?

A3: The two most common acetylating agents for this synthesis are acetic anhydride and acetyl chloride.

  • Acetic Anhydride: This is a commonly used reagent that is effective and relatively easy to handle. It produces acetic acid as a byproduct, which is less corrosive than the HCl produced by acetyl chloride.[3]

  • Acetyl Chloride: This is a more reactive acetylating agent than acetic anhydride and can be beneficial if the reaction with acetic anhydride is sluggish.[1] However, it is more hazardous to handle and generates hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base.[1][4]

For most applications, acetic anhydride is the preferred reagent due to its ease of handling and less corrosive byproduct.

Q4: My reaction is very slow or incomplete. How can I increase the reaction rate?

A4: A sluggish reaction can be due to several factors. Here are some troubleshooting steps:

  • Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can help overcome the activation energy barrier, especially if steric hindrance is a factor.[2] Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Use a More Reactive Acetylating Agent: If using acetic anhydride, switching to acetyl chloride may increase the reaction rate.[1] Remember to use a suitable base to neutralize the HCl byproduct.[4]

  • Add a Catalyst: A catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly speed up the reaction, particularly when using acetic anhydride.[5]

  • Check Reagent Quality: Ensure your acetylating agent has not hydrolyzed due to exposure to moisture. Using fresh or purified reagents is crucial.[2]

Q5: What is the role of a base in this reaction, and which one should I use?

A5: A base is essential, especially when using acetyl chloride, to neutralize the acidic byproduct (HCl).[4] If the acid is not neutralized, it will protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.[2]

  • Pyridine: A commonly used base that can also act as a catalyst.[6]

  • Triethylamine (TEA): A non-nucleophilic base that is effective in scavenging the acid byproduct.[5]

  • Potassium Carbonate (K₂CO₃): A mild inorganic base that can be used, often in conjunction with a phase-transfer catalyst in certain solvent systems.[4]

  • Sodium Acetate: Can be used to buffer the reaction mixture when acetic anhydride is the acetylating agent.[3]

The choice of base depends on the acetylating agent and solvent. For acetyl chloride, a tertiary amine base like pyridine or triethylamine is a good choice.

Section 2: Side Reactions and Impurities

Q6: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A6: The presence of multiple spots on your TLC plate indicates an impure product mixture. Common impurities include:

  • Unreacted Starting Material: This is the most common impurity if the reaction is incomplete.[2]

    • Solution: Increase reaction time, temperature, or use a more reactive acetylating agent. Ensure you are using a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents).[2]

  • Di-acetylation: While less common for primary anilines under standard conditions, it is possible if the reaction conditions are too harsh (e.g., high temperature, large excess of acetylating agent).

    • Solution: Use a stoichiometric amount or only a slight excess of the acetylating agent and avoid excessive heating.[2]

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Purifying the starting aniline if it is discolored can also help.[2]

Q7: My product has a pink or brownish color. What is the cause and how can I remove it?

A7: A colored product is often due to the presence of oxidized impurities.[2]

  • Prevention: As mentioned above, running the reaction under an inert atmosphere and using pure starting materials can prevent the formation of these impurities.

  • Removal:

    • Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities.[7]

    • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing the product to crystallize.

Section 3: Work-up and Purification

Q8: What is the standard work-up procedure for this reaction?

A8: A typical work-up procedure involves the following steps:

  • Quenching: After the reaction is complete (as monitored by TLC), the reaction mixture is poured into cold water or an ice-water mixture.[3] This will precipitate the solid product and also hydrolyze any remaining acetic anhydride to acetic acid.[2]

  • Neutralization: If an acidic byproduct was formed, the aqueous mixture can be neutralized with a mild base like sodium bicarbonate to remove any residual acid.[2]

  • Isolation: The solid product is collected by vacuum filtration.

  • Washing: The collected solid is washed with cold water to remove any water-soluble impurities.[3]

  • Drying: The product is dried in a desiccator or a vacuum oven at a low temperature.

Workup_Purification Start Reaction Mixture Quench Pour into Ice-Water Start->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Solid Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Final Pure Product Recrystallize->Final

Caption: A typical experimental workflow for work-up and purification.

Q9: I am having trouble getting my product to crystallize during recrystallization. What should I do?

A9: Recrystallization issues can often be resolved with the following techniques:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure product to the supersaturated solution to induce crystallization.

  • Cooling Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.

  • Solvent System Optimization: You may need to adjust your solvent system. If the product is too soluble, you can add a co-solvent in which the product is less soluble (an "anti-solvent"). Common solvent systems for similar compounds include ethanol/water mixtures.[7]

Section 4: Characterization

Q10: What analytical techniques should I use to confirm the identity and purity of my product?

A10: A combination of spectroscopic and physical characterization techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[3]

  • Melting Point: A sharp melting point range close to the literature value indicates a pure compound.[3]

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch of the amide group (typically around 1650-1680 cm⁻¹) and the disappearance of the N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹), which will be replaced by a single N-H stretch of the secondary amide (around 3250-3300 cm⁻¹).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information. Key signals to look for in the ¹H NMR include the methyl protons of the acetyl group (a singlet around 2.1-2.2 ppm) and the amide N-H proton (a singlet, often broad, in the region of 7-9 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular weight for this compound is approximately 246.08 g/mol .

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Reagents:

  • 4-Bromo-5-fluoro-2-methylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq) or catalytic DMAP (0.1 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-bromo-5-fluoro-2-methylaniline in the chosen solvent under an inert atmosphere.

  • Add the base (pyridine or DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Troubleshooting Summary

Problem Possible Cause Recommended Solution
Low or No Yield Incomplete reactionIncrease temperature, reaction time, or use a more reactive acetylating agent.[1][2]
Starting material is protonatedAdd a suitable base to neutralize acidic byproducts.[2]
Poor quality reagentsUse fresh or purified starting materials and reagents.[2]
Impure Product Unreacted starting materialUse a slight excess of the acetylating agent and ensure complete reaction by TLC.[2]
Di-acetylationAvoid a large excess of the acetylating agent and harsh heating.[2]
OxidationRun the reaction under an inert atmosphere.[2]
Product is Colored Formation of oxidized impuritiesPurify by recrystallization, possibly with the addition of activated carbon.[2]
Difficulty in Purification Oiling out during recrystallizationCool the solution slowly, scratch the flask, or add a seed crystal.
Product is too solubleAdjust the solvent system by adding an anti-solvent.

References

  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]

  • Scribd. (n.d.). Estimation of Aniline via Bromination. Retrieved from [Link]

  • Chemsrc.com. (2025, February 5). This compound. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, January 18). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve both the yield and purity of your product.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. The primary synthetic route involves the acylation of 4-Bromo-5-fluoro-2-methylaniline with an acetylating agent, typically acetic anhydride.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Below is a systematic guide to diagnosing and resolving this issue.

Possible Causes and Solutions for Low Yield

Possible Cause Recommended Action Scientific Rationale
Incomplete Reaction - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline. - Increase Reaction Time: If starting material persists, extend the reaction time. - Optimize Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of acylation.The nucleophilicity of the aniline is reduced by the electron-withdrawing halogen substituents. Therefore, the reaction may require more time or thermal energy to reach completion compared to the acylation of simple anilines.
Purity of Starting Materials - Verify Purity: Ensure the purity of 4-Bromo-5-fluoro-2-methylaniline and the acetylating agent. Impurities can interfere with the reaction.Impurities in the starting aniline may compete for the acetylating agent, while old acetic anhydride may have hydrolyzed to acetic acid, reducing its efficacy.
Suboptimal Stoichiometry - Slight Excess of Acetylating Agent: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to drive the reaction to completion.A small excess of the acetylating agent ensures that all of the starting aniline is consumed, maximizing the theoretical yield.
Product Loss During Workup - pH of Quench: When quenching the reaction with water or a basic solution, ensure the pH is not excessively acidic or basic to prevent hydrolysis of the amide product. - Minimize Transfers: Reduce the number of transfers between flasks to avoid mechanical losses.Amides can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Minimizing physical transfers is a standard practice to maximize recovery.
Inefficient Purification - Optimize Recrystallization: Select an appropriate recrystallization solvent or solvent system to ensure maximum recovery of the product upon cooling.The choice of solvent is critical for recrystallization. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, minimizing product loss in the mother liquor.
Q2: My final product is discolored (yellow or brown). How can I obtain a white or off-white solid?

Discoloration is a common issue, often indicating the presence of impurities.

dot

start Discolored Product cause1 Oxidized Aniline Impurities start->cause1 cause2 Residual Colored Byproducts start->cause2 solution1 Use High-Purity Starting Materials cause1->solution1 solution2 Perform Reaction Under Inert Atmosphere (N2 or Ar) cause1->solution2 solution3 Charcoal Treatment During Recrystallization cause2->solution3

Caption: Troubleshooting workflow for discolored product.

  • Oxidized Aniline: The starting aniline is susceptible to air oxidation, which can produce colored impurities that carry through to the final product.

    • Solution: Use fresh, high-purity 4-Bromo-5-fluoro-2-methylaniline. If the starting material is discolored, consider purifying it by filtration through a short plug of silica gel before use. Performing the reaction under an inert atmosphere (nitrogen or argon) can also mitigate oxidation.

  • Colored Byproducts: Minor side reactions can generate colored impurities.

    • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: I'm observing multiple spots on my TLC. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these can help in optimizing the reaction and purification.

Potential Impurities and Their Identification

Impurity Potential Cause TLC Appearance (vs. Product) Mitigation Strategy
4-Bromo-5-fluoro-2-methylaniline Incomplete reaction.Usually a lower Rf value than the amide product.Increase reaction time, temperature, or stoichiometry of the acetylating agent.
Diacetylated Product Excessively harsh reaction conditions or a large excess of acetic anhydride.May have a similar or slightly higher Rf than the product.Use a controlled amount of acetic anhydride (1.1-1.2 eq.) and avoid unnecessarily high temperatures.
Hydrolyzed Product (Starting Aniline) Workup conditions are too acidic or basic, or exposure to water at high temperatures.Will appear as a spot corresponding to the starting material.Maintain a neutral or slightly basic pH during aqueous workup and avoid prolonged heating.

dot

start TLC Analysis spot1 Spot 1: Starting Material (Lower Rf) start->spot1 Incomplete Reaction spot2 Spot 2: Product (Intermediate Rf) start->spot2 spot3 Spot 3: Diacetylated (Higher Rf) start->spot3 Excess Acetic Anhydride

Caption: Example TLC plate analysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acylation of 4-Bromo-5-fluoro-2-methylaniline with acetic anhydride?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate leaving group and deprotonation of the nitrogen to yield the final amide product.

Q2: What is a good starting point for a recrystallization solvent system?

For N-arylacetamides, a common and effective solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Other potential solvents include isopropanol, or mixtures of ethyl acetate and hexanes. Always perform a small-scale solvent screen to find the optimal conditions.

Q3: How can I effectively monitor the reaction progress using TLC?

A typical mobile phase for monitoring the acylation of anilines is a mixture of hexanes and ethyl acetate. A good starting ratio is 7:3 (hexanes:ethyl acetate). The starting aniline is more polar and will have a lower Rf value than the resulting amide product. The reaction is complete when the spot corresponding to the starting aniline is no longer visible.

III. Experimental Protocols

The following protocols are representative methods and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of this compound

This protocol is a general method for the acylation of anilines and should be adapted as needed.

Materials:

  • 4-Bromo-5-fluoro-2-methylaniline

  • Acetic anhydride

  • A suitable solvent (e.g., dichloromethane, ethyl acetate, or acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-5-fluoro-2-methylaniline (1.0 equivalent) in the chosen solvent (e.g., dichloromethane, approximately 5-10 mL per gram of aniline).

  • To this solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with the organic solvent used for the reaction.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes)

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the primary recrystallization solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring.

  • Continue to add the hot primary solvent in small portions until the solid just dissolves.

  • If using a co-solvent, add the second solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate.

  • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

IV. References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson.

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. Our goal is to provide in-depth, scientifically grounded troubleshooting advice to help you overcome low product yields and optimize your reaction conditions.

Introduction: Understanding the Challenges with this compound

The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1][2] However, the success of the reaction is highly dependent on the nature of the substrates. The target substrate, this compound, presents a unique set of challenges that can lead to low yields if not properly addressed.

The primary difficulty arises from the electronic and steric properties of the aryl bromide. The presence of the methyl and acetamido groups makes the aromatic ring electron-rich, which can hinder the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond.[3] Additionally, the ortho-methyl group introduces steric hindrance around the reaction center, further impeding catalyst approach.

This guide will walk you through a systematic approach to troubleshooting, from initial diagnosis to advanced optimization strategies.

The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher

To effectively troubleshoot, it's essential to understand the key steps of the reaction mechanism.[4][5][6]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-OR Ligand Exchange (Base) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-OR->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low/No Yield reagent_quality 1. Verify Reagent Quality & Purity start->reagent_quality inert_atmosphere 2. Ensure Rigorous Inert Atmosphere reagent_quality->inert_atmosphere catalyst_system 3. Evaluate Catalyst/Ligand Choice inert_atmosphere->catalyst_system base_solvent 4. Optimize Base & Solvent catalyst_system->base_solvent temperature 5. Adjust Reaction Temperature base_solvent->temperature success Improved Yield temperature->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Step-by-Step Troubleshooting:

  • Reagent Quality and Purity:

    • Aryl Bromide: Ensure your this compound is pure. Impurities can interfere with the catalyst. Recrystallization or column chromatography may be necessary.

    • Boronic Acid/Ester: Boronic acids are prone to dehydration to form cyclic boroxines or protodeboronation. [7]It is advisable to use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). [8]Check the purity by NMR before use.

    • Solvent: Use anhydrous, degassed solvents. Residual water and oxygen can deactivate the palladium catalyst.

    • Base: Ensure the base is of high purity and anhydrous if the reaction requires it. Some bases can be hygroscopic.

  • Inert Atmosphere:

    • The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas. [9]

  • Catalyst System:

    • For an electron-rich and sterically hindered substrate like this, a standard catalyst like Pd(PPh₃)₄ may not be efficient enough. Consider using more specialized ligands that can promote the challenging oxidative addition step. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are excellent choices. [10][11] * Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.

  • Base and Solvent:

    • The base is critical for activating the boronic acid in the transmetalation step. [12][13][14]The choice of base can significantly impact the reaction rate and yield. For your substrate, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like Na₂CO₃.

    • The solvent system must be able to dissolve all reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is common. [4]

  • Temperature and Reaction Time:

    • Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion. [4]However, excessively high temperatures can lead to catalyst decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. [15][16][17]

Q2: I am observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening?

This is a classic case of protodebromination (or hydrodehalogenation). This side reaction occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Mechanism of Protodebromination:

After the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture before transmetalation can occur.

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can potentially act as hydride donors. Consider switching to non-hydridic bases like K₃PO₄, Cs₂CO₃, or KF. [18]* Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to competing side reactions. [19]* Solvent: If you are using an alcohol-based solvent, this can be a source of hydrides. Switching to aprotic solvents like dioxane or toluene can minimize this side reaction. [19]* Boronic Acid Quality: As mentioned, boronic acids can undergo protodeboronation, which can also contribute to the formation of the debrominated byproduct. [7]Using a stable boronate ester can help. [20]

Q3: What is the optimal catalyst, ligand, base, and solvent combination for my specific substrate?

While there is no single "magic bullet," for a challenging electron-rich and sterically hindered substrate like this compound, the following combinations have shown success in similar systems and are a good starting point for optimization. [21][22] Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and reliable Pd(0) or Pd(II) precatalysts.
Ligand SPhos or XPhosBulky, electron-rich ligands that facilitate oxidative addition of electron-rich aryl bromides. [10]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation. [14]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OAprotic organic solvents with water to aid in dissolving the base and boronic acid.
Temperature 80-100 °CA good starting range to ensure sufficient reaction rate without causing catalyst degradation. [9]

Experimental Protocol: A Starting Point for Optimization

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in the degassed organic solvent (e.g., 1,4-dioxane).

  • Add the catalyst solution to the Schlenk flask, followed by the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advanced Troubleshooting

If you are still experiencing low yields after optimizing the above parameters, consider the following:

  • Ligand Screening: If SPhos or XPhos are not effective, a broader screen of Buchwald-type ligands or other specialized ligands may be necessary. [23]* Alternative Boron Reagents: Potassium aryltrifluoroborates are often more stable than boronic acids and can be used in Suzuki couplings. [1]* Microwave Chemistry: Microwave-assisted heating can sometimes dramatically improve yields and reduce reaction times, especially for difficult couplings. [9]

Conclusion

Troubleshooting low yields in the Suzuki coupling of this compound requires a systematic and logical approach. By carefully considering the unique electronic and steric challenges of this substrate and methodically optimizing the reaction parameters—particularly the catalyst/ligand system and the base—you can significantly improve your chances of success.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Astudillo, A. C., & Pérez, L. (2016). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Wikipedia. Protodeboronation. [Link]

  • Angewandte Chemie International Edition. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Organic Chemistry Frontiers. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Journal of the American Chemical Society. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Molecules. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Books.
  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Dartmouth Undergraduate Journal of Science. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. [Link]

  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • DSpace@MIT. the palladium-catalyzed synthesis of aromatic. [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling : r/Chempros. [Link]

  • ResearchGate. (2025, August 7). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Nature Nanotechnology. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • ACS Catalysis. (2015).
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS Omega. (2025, February 18).
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros. [Link]

  • ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

Sources

Technical Support Center: N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Integrity in Research and Development

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the ideal storage conditions for N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide?

For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C, and protected from light. For short-term, daily use, storage at room temperature in a desiccator, away from direct light, is acceptable.[1][2][3][4]

Q2: How sensitive is this compound to moisture?

Highly sensitive. The primary point of instability in this molecule is the amide linkage, which is susceptible to hydrolysis.[5][6] Absorbed moisture can lead to slow degradation even in the solid state over time.

Q3: Is this compound light-sensitive?

Yes, caution is advised. Aromatic compounds containing halogens, such as bromine and fluorine, can be susceptible to photodegradation. It is best practice to store the compound in amber vials or in a dark location to prevent potential photolytic decomposition.

Q4: What are the first signs of degradation?

Visually, this may manifest as a change in color or texture of the solid material. Analytically, the appearance of new peaks in HPLC or NMR spectra is a definitive sign. The most common degradation products will be acetic acid and 4-bromo-5-fluoro-2-methylaniline.

Section 2: In-Depth Stability Profile & Potential Degradation Pathways

The stability of this compound is dictated by its chemical structure. The molecule consists of a stable, substituted aromatic ring and a reactive acetamide group. The amide bond is the most likely site of degradation under common laboratory and storage conditions.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound. The reaction involves the cleavage of the amide bond by water, a reaction that can be catalyzed by both acids and bases.[7][8]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process ultimately yields 4-bromo-5-fluoro-2-methylaniline and acetic acid.[5]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This is typically a faster process than acid-catalyzed hydrolysis and results in the formation of the sodium salt of acetic acid (sodium acetate) and 4-bromo-5-fluoro-2-methylaniline.[6][7]

cluster_main Hydrolytic Degradation Pathway cluster_products Degradation Products Parent This compound Amine 4-Bromo-5-fluoro-2-methylaniline Parent->Amine H+ / H₂O (Acidic) OH⁻ / H₂O (Basic) Acid Acetic Acid Parent->Acid H+ / H₂O (Acidic) OH⁻ / H₂O (Basic) cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (e.g., 24-72h) Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Control Control Sample (Stock solution, no stressor) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl at 40°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH at RT) Start->Base Oxidative Oxidation (e.g., 3% H₂O₂ at RT) Start->Oxidative Thermal Thermal Stress (Solid at 60°C) Start->Thermal Photo Photolytic Stress (Solution under UV light) Start->Photo Analyze Analyze All Samples (e.g., HPLC-UV/MS) Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Sources

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Welcome to the technical support guide for this compound (CAS 633335-80-5). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on the solubility characteristics of this compound. Given the absence of extensive published quantitative solubility data for this specific molecule, this guide emphasizes the underlying chemical principles, predictive assessments, and robust experimental protocols to empower users to effectively handle this compound in their research.

Part 1: Physicochemical Profile & Predicted Solubility

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound is a substituted acetanilide with several key functional groups that dictate its behavior in various solvents.

  • Amide Group (-NH-C=O): This polar group is a critical driver of solubility. The nitrogen-bound hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for favorable interactions with both protic (e.g., alcohols) and polar aprotic (e.g., DMSO, DMF) solvents.[1][2]

  • Aromatic Ring: The phenyl ring is a large, nonpolar moiety. Its hydrophobic nature will limit solubility in highly polar solvents like water.

  • Substituents (Bromo, Fluoro, Methyl):

    • Halogens (Br, F): The electronegative fluorine and bromine atoms introduce polarity but also increase the molecular weight and size, which can negatively impact solubility.

    • Methyl Group (-CH₃): This nonpolar group adds to the overall hydrophobicity of the molecule.

Predicted Qualitative Solubility Table

While exact quantitative data is not publicly available, we can predict the compound's general solubility based on its structure. This table serves as a starting point for solvent selection.

Solvent ClassSpecific SolventsPredicted SolubilityRationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating the amide group. They are often the best choice for achieving high concentrations.
Polar Protic Ethanol, Methanol, IsopropanolModerate Alcohols can act as both hydrogen bond donors and acceptors. However, their lower polarity compared to DMSO may not as effectively solvate the entire molecule. Solubility is expected to increase with temperature.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents can solvate the nonpolar parts of the molecule well, but lack strong hydrogen bonding capabilities to interact favorably with the amide group.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow THF may offer some solubility due to its moderate polarity. Diethyl ether is largely nonpolar and is expected to be a poor solvent.
Esters Ethyl AcetateLow Possesses some polar character but is a weaker hydrogen bond acceptor than ketones or alcohols.
Aromatic Toluene, BenzeneLow to Very Low While "like dissolves like" suggests the aromatic ring would interact well, the high polarity of the amide group makes these nonpolar solvents poor choices.
Nonpolar Hexanes, CyclohexaneInsoluble These solvents lack the polarity and hydrogen bonding ability to overcome the compound's crystal lattice energy.[4]
Aqueous WaterInsoluble The large, hydrophobic, substituted phenyl ring significantly outweighs the hydrophilic character of the single amide group.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely universal solvent for this compound?

For achieving the highest concentration, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are your best starting points. Their strong hydrogen bond accepting capability and high polarity are well-suited to solvate the polar amide functional group.

Q2: Why is the compound insoluble in water despite having a hydrogen-bonding amide group?

While the amide group can form hydrogen bonds with water, the rest of the molecule is large and hydrophobic.[6] The energetic cost of disrupting the water's hydrogen-bonding network to accommodate the nonpolar aromatic ring is not sufficiently compensated by the hydration of the amide group, making dissolution thermodynamically unfavorable.

Q3: How does temperature typically affect the solubility of this compound?

For most solid solutes, solubility increases with temperature.[3][5] The added thermal energy helps overcome the intermolecular forces in the solid crystal lattice and increases the rate of dissolution. However, be cautious when heating solutions, as it can lead to supersaturation upon cooling or potential degradation of the compound. Always verify stability at elevated temperatures.

Q4: Can I use a solvent mixture or co-solvent system?

Absolutely. Co-solvency is a powerful technique. For instance, if your compound is poorly soluble in ethanol for a reaction, adding a small percentage of a stronger solvent like DMSO (e.g., 5-10% v/v) can significantly enhance solubility without drastically changing the overall properties of the reaction medium.

Part 3: Troubleshooting Guide

This section addresses common experimental challenges in a direct question-and-answer format.

Q: I've added this compound to my chosen solvent, but it's not dissolving. What should I do?

A: Follow this systematic workflow to address poor dissolution. The diagram below provides a visual guide to this process.

  • Enhance Mechanical Agitation: First, ensure the mixture is being stirred vigorously. If using a stir bar is insufficient, try sonication in an ultrasonic bath. This breaks down particle agglomerates and increases the surface area exposed to the solvent, accelerating the dissolution rate.

  • Apply Gentle Heat: Gently warm the solution (e.g., to 40-50 °C). As discussed, this often increases both the rate and extent of solubility. Crucial Caveat: Always confirm the thermal stability of your compound first to avoid degradation. Run a small test sample and check for color changes or the appearance of new spots by TLC or LC-MS.

  • Re-evaluate Your Solvent Choice: If the above steps fail, your solvent is likely a poor thermodynamic match. Refer to the Predicted Qualitative Solubility Table . If you started with a low-polarity solvent like DCM, move to a more polar option like ethanol or THF. If you are already in a moderately polar solvent, try a high-polarity aprotic solvent like DMSO.

  • Attempt Co-Solvency: As a final resort before conducting a full solubility screen, try adding a small amount of a very strong solvent (a "miscibility-enhancing" co-solvent) like DMSO to your current system.

  • Perform a Systematic Solubility Screen: If the compound is critical for your workflow and solubility remains a challenge, a systematic screen is necessary. This involves testing the solubility in a wide range of solvents to identify the optimal one. The protocol for this is detailed in Part 4 .

Troubleshooting Workflow for Dissolution Issues

G start Problem: Compound Insoluble agitate 1. Increase Agitation (Stirring, Sonication) start->agitate Start Here heat 2. Apply Gentle Heat (Caution: Check Stability) agitate->heat Still Insoluble? end_node Solution Found agitate->end_node Dissolved solvent 3. Switch to a More Polar Solvent (e.g., EtOH, DMSO) heat->solvent Still Insoluble? heat->end_node Dissolved cosolvent 4. Try a Co-Solvent System (e.g., EtOH + 5% DMSO) solvent->cosolvent Still Insoluble? solvent->end_node Dissolved screen 5. Perform Systematic Solubility Screen (See Part 4) cosolvent->screen Last Resort cosolvent->end_node Dissolved screen->end_node Optimal Solvent Identified

Sources

Technical Support Center: A-Z Guide to Preventing Dehalogenation with N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for handling N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide in sensitive chemical reactions. This resource is specifically designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of dehalogenation. Here, we provide in-depth troubleshooting advice, detailed protocols, and the fundamental science to empower you to optimize your reactions and safeguard your target molecule's integrity.

I. Understanding the Challenge: The "Why" Behind Dehalogenation

Before diving into solutions, it's crucial to understand the mechanisms that lead to the unwanted removal of halogen atoms from your starting material. Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It occurs when the halogen atom (in this case, bromine) on your aryl halide is replaced by a hydrogen atom, resulting in a significant loss of your starting material and the formation of a difficult-to-remove impurity.[1][2]

The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4] This highly reactive intermediate can arise from various sources within your reaction mixture, including solvents (like alcohols or even technical-grade DMF), bases, or trace amounts of water.[1][5] Once formed, the Pd-H species can undergo reductive elimination with your aryl halide, leading to the dehalogenated byproduct.[3]

Several factors can tip the balance in favor of this undesired pathway:

  • Reaction Kinetics : If the desired cross-coupling reaction is slow, it provides a larger window of opportunity for the dehalogenation side reaction to occur.[1]

  • Catalyst Activity : Highly active catalysts, while beneficial for the main reaction, can sometimes accelerate the rate of dehalogenation, especially with electron-rich aryl halides.[1][2]

  • Ligand Choice : The steric and electronic properties of the phosphine ligand play a pivotal role. Some ligands may not sufficiently promote the desired reductive elimination, allowing dehalogenation to compete.[1]

  • Base Selection : The strength and nature of the base can influence the reaction's course. Some bases can inadvertently act as hydride sources.[1]

  • Temperature : Elevated temperatures can increase the rate of dehalogenation.[1]

The general reactivity trend for halides in both the desired coupling and the undesired dehalogenation is I > Br > Cl.[2][5] While this compound contains a bromine atom, which is moderately susceptible, the electronic nature of the ring and the presence of the fluorine atom can influence its reactivity.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding dehalogenation with this specific substrate.

Q1: I'm observing a significant amount of the dehalogenated byproduct in my Suzuki-Miyaura coupling. What's the first thing I should check?

A1: The first and most critical parameter to evaluate is your ligand choice . For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands are often the key to success.[3] These ligands promote the desired C-C bond formation (reductive elimination) at a rate that outcompetes the dehalogenation pathway.[3] We recommend screening a panel of ligands. Excellent starting points include Buchwald's biaryl phosphine ligands like SPhos or XPhos, or ferrocenyl phosphines such as dppf.[1][6]

Q2: My Buchwald-Hartwig amination is sluggish and producing the dehalogenated starting material. I'm using sodium tert-butoxide as the base. Could that be the issue?

A2: While sodium tert-butoxide (NaOtBu) is a common and often effective base for Buchwald-Hartwig reactions, strong bases can sometimes promote dehalogenation.[1][3] If you're observing this side reaction, consider switching to a weaker base. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often provide the desired product with higher selectivity.[1][3]

Q3: Can my choice of solvent be contributing to dehalogenation? I'm currently using DMF.

A3: Absolutely. Solvents can be a hidden source of hydrides that fuel the dehalogenation reaction.[1] Protic solvents like alcohols are direct hydride donors. Polar aprotic solvents such as DMF and dioxane have also been observed to promote dehalogenation more than non-polar aprotic solvents.[2][6] For greater control, we recommend switching to a non-polar, aprotic solvent like toluene or THF .[1][6]

Q4: I've tried changing the ligand, base, and solvent, but I'm still seeing dehalogenation. What other parameters can I adjust?

A4: If you've addressed the primary factors, consider the following adjustments:

  • Lower the Temperature : Dehalogenation can have a higher activation energy than the desired coupling.[3] Try running your reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[3]

  • Check Reagent Purity : Ensure you are using anhydrous and thoroughly degassed solvents. Impurities in your reagents can be a source of hydrides.[3]

  • Consider a Different Palladium Pre-catalyst : Using a well-defined palladium pre-catalyst can sometimes offer better results and more consistent reactivity compared to generating the active catalyst in situ.[3]

III. Troubleshooting Guide: A Systematic Approach

When faced with significant dehalogenation, a systematic approach to troubleshooting is essential. The following workflow will guide you through a logical sequence of experimental modifications.

G start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or DavePhos. start->ligand Initial Check base Step 2: Change the Base - Is the current base too strong? - Switch from NaOtBu to K3PO4 or Cs2CO3. ligand->base If problem persists success Problem Solved: Minimal Dehalogenation ligand->success Issue Resolved solvent Step 3: Change the Solvent - Is it a potential hydride source? - Switch from DMF/Dioxane to Toluene/THF. base->solvent If problem persists base->success Issue Resolved temp Step 4: Lower the Temperature - Can the reaction proceed at a lower temp? - Try 80°C instead of 110°C. solvent->temp If problem persists solvent->success Issue Resolved reagents Step 5: Check Reagent Purity - Are solvents anhydrous and degassed? - Use high-purity starting materials. temp->reagents If problem persists temp->success Issue Resolved reagents->success Issue Resolved G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Reactants & Base to Schlenk Flask catalyst 2. Add Catalyst Slurry setup->catalyst solvent 3. Add Anhydrous Toluene catalyst->solvent degas 4. Degas Mixture solvent->degas heat 5. Heat to 80-90°C degas->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Cool, Dilute, & Wash monitor->workup purify 8. Column Chromatography workup->purify product Final Product purify->product

Sources

Managing impurities in N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of managing impurities during the production of this important chemical intermediate.

Introduction: The Criticality of Impurity Management

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as even trace amounts of impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding, identifying, and mitigating common impurities encountered during its synthesis.

The primary synthetic route to this compound involves the N-acetylation of 4-bromo-5-fluoro-2-methylaniline. The impurities in the final product can originate from the starting materials, side reactions during the acetylation process, or degradation of the product itself.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what" and the "why" behind the recommended solutions.

Synthesis Phase

Question 1: My acetylation reaction is showing low conversion to the desired product, with a significant amount of unreacted 4-bromo-5-fluoro-2-methylaniline remaining. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-acetylation of 4-bromo-5-fluoro-2-methylaniline can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions.

  • Insufficiently Activated Acetylating Agent: If you are using acetic anhydride, its reactivity can be diminished by hydrolysis due to exposure to moisture. Ensure you are using a fresh, anhydrous grade of acetic anhydride. Acetyl chloride is a more reactive alternative, but it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting aniline.[1]

  • Suboptimal Reaction Temperature: While many acetylation reactions proceed at room temperature, the steric hindrance and electronic effects of the substituents on the aniline ring might necessitate heating to overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider gradually increasing the reaction temperature if the reaction is sluggish.

  • Inadequate Base: A base is often used to neutralize the acid byproduct of the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride).[1] If the acid is not neutralized, it can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Pyridine or a tertiary amine like triethylamine can be used as a base and solvent. Sodium acetate is also a common choice when using acetic anhydride.

Experimental Protocol: Optimizing the Acetylation Reaction

  • Reagent Preparation: Ensure all glassware is thoroughly dried. Use fresh, anhydrous acetic anhydride and a suitable base (e.g., pyridine or sodium acetate).

  • Reaction Setup: Dissolve 4-bromo-5-fluoro-2-methylaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane if using a separate base).

  • Reagent Addition: Slowly add a slight excess (1.1-1.2 equivalents) of acetic anhydride to the solution at room temperature. If using pyridine, it can be used as the solvent. If using sodium acetate, add it to the reaction mixture.

  • Monitoring the Reaction: Monitor the reaction progress by TLC, spotting for the disappearance of the starting aniline.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

Question 2: I've observed a significant amount of a diacetylated byproduct in my crude product. How can I prevent its formation?

Answer:

The formation of a diacetylated byproduct, N-acetyl-N-(4-bromo-5-fluoro-2-methylphenyl)acetamide, occurs when the initially formed acetamide undergoes a second acetylation. This is more likely to happen under forcing reaction conditions.

  • Excess Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride can drive the reaction towards diacetylation.

  • Prolonged Reaction Time and High Temperature: Extended reaction times or excessive heat can also promote the formation of the diacetylated impurity.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of the acetylating agent, typically a slight excess (e.g., 1.1 equivalents), to ensure complete conversion of the starting material without promoting diacetylation.

  • Optimize Reaction Conditions: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged heating.

Purification Phase

Question 3: I am having difficulty purifying my this compound by recrystallization. The product either oils out or the purity does not improve significantly. What should I do?

Answer:

Effective recrystallization depends heavily on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Solvent Selection: For acetanilides, ethanol or a mixture of ethanol and water is often a good starting point.[2] You may need to screen a variety of solvents or solvent mixtures to find the optimal system.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to each test tube.

  • Heat the test tubes to the boiling point of the solvent to see if the solid dissolves completely.

  • If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • The solvent system that provides a good recovery of crystalline solid with a noticeable improvement in color and appearance is a good candidate for bulk recrystallization.

Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once crystallization begins, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities originating from the starting material, 4-bromo-5-fluoro-2-methylaniline?

A1: The purity of your starting material is a critical factor. The synthesis of 4-bromo-5-fluoro-2-methylaniline often involves the bromination of 4-fluoro-2-methylaniline.[3] This electrophilic aromatic substitution reaction can lead to the formation of isomeric impurities. The directing effects of the amino, fluoro, and methyl groups on the aromatic ring will influence the position of bromination.[4] Potential isomeric impurities could include:

  • 2-Bromo-4-fluoro-6-methylaniline: Bromination at a different position on the ring.

  • Dibromo-4-fluoro-2-methylaniline: Over-bromination of the starting material.

It is crucial to source a high-purity starting material or to purify it before use if you suspect the presence of such impurities.[5]

Q2: What is a reliable analytical method for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound and for quantifying impurities.[6] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape.

Example HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

This method should be validated for its intended use by assessing parameters such as specificity, linearity, accuracy, and precision.

Q3: How can I identify unknown impurities in my product?

A3: If you observe significant unknown peaks in your HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for their identification. LC-MS provides the molecular weight of the impurities, which can help in proposing their structures. For definitive structural elucidation, the impurity may need to be isolated by preparative HPLC and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy .[7]

Visualizing Impurity Formation and Management

To better understand the potential sources of impurities and the workflow for their management, the following diagrams are provided.

Impurity_Formation cluster_starting_material Starting Material Impurities cluster_reaction Reaction-Related Impurities cluster_degradation Degradation Impurities SM 4-Bromo-5-fluoro-2-methylaniline Isomer Isomeric Byproducts (e.g., 2-Bromo-4-fluoro-6-methylaniline) SM->Isomer Non-regioselective bromination Dibromo Dibromo-aniline SM->Dibromo Over-bromination Acetylation Acetylation Reaction SM->Acetylation Product This compound Acetylation->Product Unreacted_SM Unreacted Starting Material Acetylation->Unreacted_SM Incomplete Reaction Diacetylated Diacetylated Product Product->Diacetylated Excess Acetylating Agent/ High Temperature Degradation Hydrolysis/Degradation Product->Degradation Moisture/Heat/Light Impurity_Management_Workflow Start Crude Product Purification Purification (Recrystallization) Start->Purification Analysis Purity Analysis (HPLC) Purification->Analysis Final_Product Pure Product (>99%) Analysis->Final_Product Purity Meets Specification Impurity_ID Impurity Identification (LC-MS, NMR) Analysis->Impurity_ID Unknown Impurities Detected Process_Optimization Process Optimization Impurity_ID->Process_Optimization Process_Optimization->Start

Caption: A general workflow for impurity management in the production of this compound.

References

  • The Good Scents Company. (n.d.). acetanilide, 103-84-4. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European journal of drug metabolism and pharmacokinetics, 14(3), 241–244.
  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • University of Cambridge. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Pen-Tung Sah, et al. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for selecting the optimal catalyst system for cross-coupling reactions involving N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. This guide provides in-depth analysis, field-proven starting points, and systematic troubleshooting advice to help you navigate the complexities of this specific substrate.

Section 1: Catalyst System Selection Guide

Analysis of the Substrate: A Multifaceted Challenge

The target substrate, this compound, presents a unique combination of electronic and steric factors that must be carefully considered for successful cross-coupling.

  • Aryl Bromide: The C-Br bond is a reliable coupling handle, generally more reactive than a C-Cl bond but less so than a C-I bond.[1][2] This provides a good balance of reactivity and stability.

  • Ortho-Methyl Group: This group introduces significant steric hindrance adjacent to the reactive C-Br bond. This bulkiness can impede the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond.[3][4] Therefore, catalysts with bulky ligands are often required to facilitate this step.[5][6][7]

  • Meta-Fluoro Group: As an electron-withdrawing group, the fluorine atom can increase the electrophilicity of the aryl bromide, which may facilitate oxidative addition.[1]

  • Para-Acetamide Group: This group is moderately electron-donating and possesses a potentially coordinating nitrogen atom and an acidic N-H proton. The amide functionality can interact with the palladium center, and the choice of base is critical to avoid undesired side reactions or catalyst inhibition.

Catalyst Selection Workflow

For a logical approach to catalyst selection, begin by identifying the type of cross-coupling reaction you intend to perform. The following workflow provides a decision-making framework for initial screening.

D cluster_start cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C) start Identify Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) suzuki_node Substrate: Boronic Acid / Ester Goal: Biaryl Synthesis start->suzuki_node buchwald_node Substrate: Primary/Secondary Amine Goal: Aryl Amine Synthesis start->buchwald_node sonogashira_node Substrate: Terminal Alkyne Goal: Aryl Alkyne Synthesis start->sonogashira_node suzuki_cat Recommended Catalyst: Pd(dppf)Cl2 or Pd2(dba)3 + XPhos/SPhos suzuki_node->suzuki_cat Catalyst System suzuki_base Base: K2CO3, K3PO4, Cs2CO3 (Aqueous inorganic bases are effective) suzuki_cat->suzuki_base Base Selection buchwald_cat Recommended Catalyst: Pd2(dba)3 + RuPhos/BrettPhos or G3/G4 Precatalysts buchwald_node->buchwald_cat Catalyst System buchwald_base Base: NaOtBu, LHMDS, K3PO4 (Strong, non-nucleophilic bases are key) buchwald_cat->buchwald_base Base Selection sonogashira_cat Recommended Catalyst: Pd(PPh3)2Cl2 + CuI (Copper co-catalyst is standard) sonogashira_node->sonogashira_cat Catalyst System sonogashira_base Base: Et3N, DIPEA (Organic amine base acts as solvent/base) sonogashira_cat->sonogashira_base Base Selection D cluster_cycle pd0 Active Catalyst LPd(0) ox_add Oxidative Addition (Rate-Limiting Step for Ar-Br) pd0->ox_add + Ar-Br trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) ox_add->trans Forms L-Pd(II)-Ar(Br) red_elim Reductive Elimination (Product Formation) trans->red_elim + Partner red_elim->pd0 Releases Product product Product Ar-Ar' ar_x Ar-Br partner Coupling Partner (e.g., Ar'-B(OH)2)

Caption: A simplified palladium cross-coupling catalytic cycle.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-limiting step, and its efficiency is heavily influenced by the steric hindrance on the aryl halide and the bulk/electron-donating properties of the ligand. [8]* Transmetalation (or Coordination/Deprotonation): The coupling partner (e.g., the organoboron species in a Suzuki reaction) transfers its organic group to the palladium center. [8]In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. [9]Bulky ligands often accelerate this final step. [5]

References

Sources

Technical Support Center: Work-up Procedure for N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-bromo-5-fluoro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up phase of this synthesis. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Quenching & Initial Isolation

Q1: My reaction is complete. What is the correct and safest way to quench the excess acetic anhydride?

A1: Quenching is a critical step to neutralize any remaining reactive acetic anhydride and prevent unwanted side reactions during work-up.[1] The primary method is the controlled addition of water, which hydrolyzes acetic anhydride to the much less reactive acetic acid.

  • Expert Insight: While simply pouring the reaction mixture into water is a common practice, a more controlled quench is advisable to manage the exothermic nature of the hydrolysis.[2] Slowly and carefully add the reaction mixture to a beaker of cold water or an ice-water mixture with vigorous stirring.[3] This dissipates heat effectively, preventing potential boiling and splattering of corrosive materials.

Troubleshooting:

Problem Possible Cause Solution
Vigorous, uncontrolled reaction upon quenching Too rapid addition of the reaction mixture to water.Add the reaction mixture portion-wise to a larger volume of cold water or ice with efficient stirring to manage the exotherm.
Product oils out instead of precipitating High concentration of acetic acid and other impurities keeping the product in solution.Ensure sufficient water is used for quenching to fully precipitate the product. Further dilution may be necessary.
Extraction & Washing

Q2: I have a solid precipitate after quenching. What is the next step to purify it from starting materials and byproducts?

A2: The solid collected after quenching is the crude product. It will likely contain unreacted 4-bromo-5-fluoro-2-methylaniline, acetic acid, and potentially other side products. A liquid-liquid extraction is an effective method for initial purification.

Detailed Extraction Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane. These solvents are immiscible with water and have good solubility for the desired acetamide product.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[4] This step is crucial for removing any unreacted aniline. The basic amino group of the aniline will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[4]

  • Basic Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This neutralizes and removes the acetic acid byproduct from the organic phase by converting it into sodium acetate, which is soluble in the aqueous layer. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer before the drying step.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

Q3: My final product is still showing impurities from the starting aniline. What went wrong?

A3: Incomplete removal of the starting aniline is a common issue and usually points to an inefficient acidic wash.[4]

  • Expertise & Experience: Ensure the pH of the aqueous layer after the acidic wash is indeed acidic. You can test this with pH paper. If the wash was not sufficiently acidic, the aniline would not be fully protonated and would remain in the organic layer. Performing a second acidic wash can often resolve this issue. The less basic acetamide product will remain in the organic phase.

Visualization of the Extraction Workflow:

G cluster_0 Work-up Procedure Quench Quench Reaction (Cold Water/Ice) Filter Filter Crude Solid Quench->Filter Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Filter->Dissolve Extraction Liquid-Liquid Extraction (Separatory Funnel) Dissolve->Extraction AcidWash Wash with Dilute HCl (Removes Unreacted Aniline) Extraction->AcidWash BaseWash Wash with NaHCO3 (Removes Acetic Acid) AcidWash->BaseWash BrineWash Wash with Brine (Removes Water) BaseWash->BrineWash Dry Dry with Na2SO4 BrineWash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallization (Final Purification) Evaporate->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Workflow for the work-up of this compound.

Final Purification: Recrystallization

Q4: After evaporating the solvent, my product is not a clean white solid. How can I achieve high purity?

A4: Recrystallization is the gold standard for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of your product and impurities in a chosen solvent at different temperatures.[8]

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product does not dissolve in hot solvent Incorrect solvent choice.The ideal solvent should dissolve the product well when hot but poorly when cold.[7] Common solvents for acetanilides include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[4][9] Experiment with small amounts of product in different solvents to find the best one.
Product "oils out" instead of crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the product.Add a little more solvent to the hot solution to ensure it is not supersaturated. If the issue persists, a different solvent system is required.
No crystals form upon cooling The solution is not saturated, or the product is too soluble in the chosen solvent.If the solution is not saturated, you can boil off some of the solvent to concentrate it. If the product is too soluble, you may need to add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again before cooling.
Product is colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[6]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system where your product has high solubility at high temperatures and low solubility at low temperatures.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the product is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or activated charcoal), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10] Slow cooling generally leads to larger, purer crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purity Progression:

G Crude Crude Product (Mixture of product, unreacted starting material, and byproducts) Extraction Post-Extraction Solid (Mainly product with some residual impurities) Crude->Extraction Liquid-Liquid Extraction Pure Pure Crystalline Product (High purity this compound) Extraction->Pure Recrystallization

Caption: Purification stages from crude mixture to pure product.

References
  • Chemistry Stack Exchange. (2016). In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction? Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Cram. (n.d.). Acetanilide Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • CHEMISTRY. (n.d.). Experiment 6 EXTRACTION: A SEPARATION AND PURIFICATION TECHNIQUE. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

  • YouTube. (2020). Separation of 3-chlorobenzoic acid and acetanilide by acid-base extraction. Retrieved from [Link]

  • Unacademy. (n.d.). Acetylation reaction of aniline to acetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • Bartleby. (n.d.). Synthesis Of Acetanilide Lab Report. Retrieved from [Link]

  • Bartleby. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

  • Reddit. (2023). Acetic Anhydride Disposal. Retrieved from [Link]

  • Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction?. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Spectroscopic Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-(4-bromo-5-fluoro-2-methylphenyl)acetamide, a substituted acetanilide, presents a unique spectroscopic challenge due to the complex interplay of its various functional groups on the aromatic ring. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective with related structures to aid researchers in its unambiguous identification and characterization.

Molecular Structure and Key Spectroscopic Features

This compound possesses a highly substituted benzene ring, which dictates a complex and informative NMR spectrum. The strategic placement of a bromine atom, a fluorine atom, a methyl group, and an acetamido group creates a distinct electronic environment for each proton and carbon atom. Understanding the individual and collective effects of these substituents is crucial for accurate spectral assignment.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the electronic effects (both inductive and resonance) of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.8 - 8.2Doublet~8.0
H-67.1 - 7.4Doublet~6.0
NH7.5 - 8.5Broad Singlet-
CH₃ (ring)2.2 - 2.4Singlet-
CH₃ (acetyl)2.1 - 2.3Singlet-

Causality Behind Experimental Observations:

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are expected to appear as doublets due to coupling with the adjacent fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating nature of the methyl and acetamido groups. The proton at the H-3 position is anticipated to be downfield due to the deshielding effects of the adjacent bromine and acetamido groups.

  • Amide Proton (NH): The amide proton typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. In a non-protic solvent like deuterochloroform (CDCl₃), its chemical shift can vary. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.[1][2]

  • Methyl Protons (CH₃): Both the methyl group attached to the aromatic ring and the acetyl methyl group are expected to appear as sharp singlets, as there are no adjacent protons to couple with. Their chemical shifts are in the typical range for aryl-CH₃ and acetyl-CH₃ protons, respectively.[3][4]

Comparative Analysis with Structurally Related Compounds:

To appreciate the substituent effects, a comparison with simpler acetanilides is insightful:

  • Acetanilide: In the parent acetanilide, the aromatic protons appear in the range of 7.0-7.5 ppm.[3][4][5] The introduction of a bromine atom generally causes a downfield shift for adjacent protons.

  • N-(4-Bromophenyl)acetamide: The presence of a bromine atom at the para-position influences the electronic distribution in the ring, affecting the chemical shifts of the aromatic protons.[6]

  • N-(2-Fluoro-4-bromophenyl)acetamide: The addition of a fluorine atom further complicates the spectrum, introducing C-F and H-F couplings.[7] The strong electronegativity of fluorine leads to a significant deshielding of the ortho-protons.

The interplay of the electron-donating methyl group and the electron-withdrawing halogens in this compound creates a unique spectral fingerprint that can be deciphered by careful analysis of these substituent effects.

¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. The chemical shifts are significantly influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.[8][9]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O168 - 172
C-5 (C-F)155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C-1 (C-N)135 - 140
C-2 (C-CH₃)130 - 135
C-4 (C-Br)115 - 120
C-3125 - 130
C-6110 - 115 (d, ²JCF ≈ 20-25 Hz)
CH₃ (ring)15 - 20
CH₃ (acetyl)23 - 26

Expert Insights into Spectral Assignments:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between 168 and 172 ppm.[10]

  • Carbon Bearing Fluorine (C-5): The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the high electronegativity of fluorine.[11]

  • Carbons Bearing Other Substituents (C-1, C-2, C-4): The chemical shifts of these carbons are influenced by the respective substituents. The carbon attached to the nitrogen (C-1) and the methyl group (C-2) will be in the aromatic region, while the carbon bonded to the bromine (C-4) will also be in a characteristic range, often shifted slightly upfield compared to an unsubstituted carbon due to the "heavy atom effect".[11][12]

  • Aromatic Carbons (C-3 and C-6): The remaining aromatic carbons will have chemical shifts determined by the cumulative electronic effects of all substituents. The carbon at the C-6 position will likely show a smaller two-bond coupling with the fluorine atom (²JCF).

  • Methyl Carbons (CH₃): The methyl carbons will appear in the upfield region of the spectrum, with the acetyl methyl carbon typically being slightly more downfield than the aryl methyl carbon.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Logical Relationships in Spectral Interpretation

To visually represent the logical workflow of NMR spectral analysis for this molecule, the following diagram is provided.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis cluster_2 Structural Elucidation H_Signals Observe ¹H Signals: - Chemical Shifts - Multiplicities - Integration H_Aromatic Aromatic Region (7.0-8.5 ppm) - Two Doublets (H-3, H-6) - Coupling to F H_Signals->H_Aromatic H_Amide Amide Proton (7.5-8.5 ppm) - Broad Singlet H_Signals->H_Amide H_Aliphatic Aliphatic Region (2.0-2.5 ppm) - Two Singlets (CH₃) H_Signals->H_Aliphatic Structure N-(4-Bromo-5-fluoro- 2-methylphenyl)acetamide H_Aromatic->Structure Assign Aromatic Protons H_Amide->Structure Assign Amide Proton H_Aliphatic->Structure Assign Methyl Protons C_Signals Observe ¹³C Signals: - Chemical Shifts - C-F Couplings C_Carbonyl Carbonyl Carbon (168-172 ppm) C_Signals->C_Carbonyl C_Aromatic Aromatic Carbons (110-160 ppm) - C-F, C-Br, C-N, C-C C_Signals->C_Aromatic C_Aliphatic Aliphatic Carbons (15-26 ppm) C_Signals->C_Aliphatic C_Carbonyl->Structure Assign Carbonyl Carbon C_Aromatic->Structure Assign Aromatic Carbons C_Aliphatic->Structure Assign Methyl Carbons

Caption: Workflow for the ¹H and ¹³C NMR spectral analysis of this compound.

Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition and offering clues about the molecule's structure.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group and C-H vibrations of the aromatic ring and methyl groups.

  • X-ray Crystallography: Offers the definitive three-dimensional structure of the molecule in the solid state, provided that suitable crystals can be grown.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Neuman, R. C., & Jonas, V. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 42(9), 3213–3219. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-355. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 449-459. [Link]

  • Organic Synthesis International. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Gándara, Z., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5245–5255. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins) and b) 4-methylquinoline-2-ol (60 MHz, DMSO-d6, 16 scans, 32 mins). [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NMR of acetanilide. (2020, March 19). [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Jackowski, K., et al. (2000). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 74(1), 87-94. [Link]

  • Chegg.com. (2021, March 16). Solved 1. The 1H-NMR spectrum for acetanilide, taken in. [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Chemsrc.com. (2025, February 5). This compound. [Link]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 59(1s), s333-s340. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 735-740. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • SpectraBase. (n.d.). (R,R)-2-FLUORO-2-PHENYL-N-[1-(4-METHYLPHENYL)ETHYL]ACETAMIDE - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to HPLC Method Development for N-(4--Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and accurate quantification is paramount. This document outlines a systematic workflow, comparing various chromatographic conditions and explaining the scientific rationale behind each experimental choice, designed for researchers, analytical scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method begins with a thorough understanding of the analyte's properties. This compound is a halogenated aromatic amide. Its structure and key properties are summarized below.

PropertyValue / StructureSignificance for HPLC Method Development
Chemical Structure Chemical Structure of this compoundThe presence of a phenyl ring and a bromo-substituent suggests significant hydrophobicity, making reversed-phase chromatography the primary mode of separation. The acetamide group provides a site for potential hydrogen bonding.
Molecular Formula C9H9BrFNO-
Molecular Weight 246.08 g/mol Useful for mass spectrometry detection and general characterization.
Predicted logP 2.8A logP of 2.8 indicates moderate lipophilicity, confirming that the analyte will be well-retained on non-polar stationary phases like C18.
Predicted pKa ~15.9 (amide proton)The amide proton is very weakly acidic, meaning the molecule will be neutral across the typical HPLC pH range (2-8). This simplifies method development as pH adjustments will primarily focus on optimizing peak shape and column stability rather than controlling analyte ionization.
UV Absorbance Predicted λmax ~254 nmAromatic rings typically exhibit strong absorbance in the UV region. A wavelength of 254 nm is a common starting point for UV detection of aromatic compounds.
The Method Development Workflow: A Systematic Approach

The development of a robust and reliable HPLC method is a multi-step process. The following workflow illustrates the logical progression from initial parameter selection to final method optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV λmax) B Select Column Chemistry (e.g., C18, C8, Phenyl) A->B C Select Mobile Phase (ACN vs. MeOH, Buffer pH) B->C D Initial Gradient Run C->D E Optimize Gradient Slope & Temperature D->E Initial Results F Fine-tune Mobile Phase (Organic Ratio, pH) E->F G Evaluate Flow Rate F->G H Method Validation (ICH Q2R1) G->H I System Suitability Testing H->I

Caption: A systematic workflow for HPLC method development.

PART I: Column and Mobile Phase Screening

The goal of the initial screening phase is to identify a suitable stationary phase and mobile phase system that provides adequate retention and acceptable peak shape for the analyte.

Experimental Protocol: Column Screening
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Screening Conditions:

    • Columns:

      • Column A: C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

      • Column B: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 10% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Injection Volume: 10 µL

Comparative Data: Column Performance
ParameterColumn A (C18)Column B (Phenyl-Hexyl)Rationale & Analysis
Retention Time (min) 10.29.5The C18 column shows stronger retention due to its higher hydrophobicity, which is expected for an analyte with a logP of 2.8. The Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the analyte's aromatic ring.
Tailing Factor 1.11.3Both columns provide acceptable peak symmetry (tailing factor close to 1 is ideal). The slightly higher tailing on the Phenyl-Hexyl column might be due to secondary interactions that could be mitigated by adjusting the mobile phase pH.
Theoretical Plates 12,50011,000The C18 column demonstrates higher efficiency, resulting in a sharper peak. This is often a desirable characteristic for quantitative analysis.

PART II: Mobile Phase Optimization

With a suitable column selected, the next step is to optimize the mobile phase composition to achieve the desired resolution and run time. We will compare Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier.

Experimental Protocol: Organic Modifier Comparison
  • Setup: Use the same sample and HPLC system as in the column screening, with the selected C18 column.

  • Mobile Phase B:

    • Condition A: Acetonitrile (ACN)

    • Condition B: Methanol (MeOH)

  • Gradient: A refined gradient based on the screening run: 40% to 70% B over 10 minutes.

  • Other Parameters: Remain unchanged (Flow Rate: 1.0 mL/min, Temp: 30 °C, Detection: 254 nm).

Comparative Data: ACN vs. MeOH
ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale & Analysis
Retention Time (min) 6.87.5ACN is a stronger eluting solvent than MeOH for this compound, resulting in a shorter retention time and a faster analysis.
Peak Width (min) 0.250.35The lower viscosity of ACN-water mixtures leads to better mass transfer, resulting in narrower, more efficient peaks.
Backpressure (psi) 18002500The higher viscosity of MeOH results in significantly higher system backpressure, which can be a limiting factor for some HPLC systems, especially at higher flow rates.

PART III: Final Method and System Suitability

Based on the optimization experiments, the final isocratic HPLC method is proposed. An isocratic method is preferred for its simplicity and robustness in routine quality control environments.

Optimized Isocratic Method
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 Acetonitrile / 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Expected Retention Time: ~5.5 minutes

The relationship between the key optimized parameters is visualized below.

FinalMethod Analyte N-(4-Bromo-5-fluoro-2- methylphenyl)acetamide Column C18 Column Analyte->Column Hydrophobic Interaction MobilePhase 60% ACN 40% 0.1% Formic Acid Column->MobilePhase Elution Peak Symmetric Peak RT ~5.5 min MobilePhase->Peak Temp Temperature 35 °C Temp->Peak Improves Efficiency

Caption: Interplay of optimized parameters for the final method.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. According to ICH guidelines, SST is an integral part of any analytical method.

Protocol:

  • Make five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Calculate the key performance indicators.

Acceptance Criteria:

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 1.5Ensures peak symmetry.
Theoretical Plates ≥ 2000Confirms column efficiency.
%RSD of Retention Time ≤ 1.0%Demonstrates the precision of the pump and system electronics.
%RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and detector.

This systematic approach, moving from broad screening to fine-tuning of parameters, ensures the development of a robust, reliable, and efficient HPLC method suitable for the routine analysis of this compound. The final method should be fully validated according to ICH Q2(R1) guidelines to confirm its suitability for its intended purpose.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13876405, this compound. Available at: [Link]

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and reliable analysis of pharmaceutical intermediates is paramount. N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (C₉H₉BrFNO, MW: 246.08 g/mol ) is a key building block whose purity and metabolic fate must be rigorously characterized.[1][2] This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for its analysis, moving beyond mere protocols to explain the fundamental causality behind experimental choices. We will compare ionization sources and mass analyzers, providing the data-backed insights necessary to select the optimal approach for both qualitative and quantitative workflows.

The Analytical Challenge: Understanding the Analyte

This compound is a small, halogenated aromatic molecule. Its structure presents specific considerations for MS analysis:

  • Moderate Polarity: The acetamide group provides some polarity, but the substituted phenyl ring lends significant nonpolar character. This places it in a region where the choice of ionization source is not immediately obvious.

  • Thermal Stability: As a relatively small organic molecule, it is expected to have good thermal stability, a key factor when considering certain ionization techniques.[3]

  • Distinct Isotopic Signature: The presence of a bromine atom is a significant advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This creates a characteristic M/M+2 isotopic pattern in the mass spectrum, which is a powerful tool for confirming the presence of the analyte and any of its bromine-containing metabolites or degradants.

Ionization Source Comparison: ESI vs. APCI

The first critical decision in developing an LC-MS method is selecting the ionization source. The two most common choices for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5][6]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ions are formed in the liquid phase from charged droplets.[7]Neutral analyte is vaporized and ionized in the gas phase by a corona discharge.[5][7]The analyte has both polar and nonpolar characteristics, making both techniques potentially viable.
Best For Polar, non-volatile molecules (e.g., peptides, nucleotides).[5][6]Less polar, volatile, and thermally stable molecules (e.g., steroids, lipids).[3][5][8]APCI is often favored for small, relatively nonpolar pharmaceuticals that might not ionize efficiently by ESI.[3][6]
Flow Rate Tolerant of lower flow rates (<0.5 mL/min).Performs well at higher flow rates (>0.5 mL/min) as this aids nebulization.[3]Method-dependent, but APCI's preference for higher flow can be compatible with standard 4.6 mm ID HPLC columns.
Matrix Effects More susceptible to ion suppression from non-volatile matrix components.[7]Generally less susceptible to matrix effects from salts and non-volatile interferents.[3][7]For analysis in complex matrices like plasma or tissue homogenates, APCI may offer a more robust and reproducible response.

Expert Recommendation: While both sources should be evaluated, APCI is the recommended starting point for this analyte, especially for quantitative applications. Its gas-phase ionization mechanism is well-suited to the moderate polarity and expected volatility of this compound and can provide better sensitivity and robustness.[3][8] ESI should be considered a secondary option, particularly if in-source thermal degradation is observed with APCI. Both positive and negative ion modes should be tested, but the amide group makes it likely to protonate, favoring positive mode detection.[7]

Mass Analyzer Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

The choice of mass analyzer dictates the type of information you can acquire. We will compare a high-resolution Quadrupole Time-of-Flight (Q-TOF) instrument, ideal for qualitative analysis and structural confirmation, with a Triple Quadrupole (QqQ) instrument, the gold standard for targeted quantification.[9][10]

FeatureHigh-Resolution MS (Q-TOF)Tandem MS (Triple Quadrupole)Application for this compound
Primary Use Unknown identification, structural elucidation, metabolomics.[9]Targeted quantification, pharmacokinetic studies.[9][10]Q-TOF: Confirming structure, identifying impurities/metabolites. QqQ: Measuring concentration in biofluids.
Operation Mode Full Scan MS and MS/MS (Product Ion Scan).Multiple Reaction Monitoring (MRM).[10]Q-TOF provides a complete picture of all ions, while QqQ focuses only on specific precursor-product ion transitions.
Mass Accuracy High (<5 ppm).Low (Unit Resolution).[10]High mass accuracy from a Q-TOF allows for elemental formula confirmation, a key requirement for identifying unknowns.[11]
Sensitivity Good, but full-scan can have higher noise.Excellent, due to the noise-filtering nature of MRM.[10]For reaching the lowest limits of quantification (LOQ), QqQ is typically superior.[12]
Method Development Relatively simple; generic methods can be used.[11]Requires optimization of precursor/product ions and collision energies for each analyte.[9]QqQ methods are more labor-intensive to develop but yield the highest performance for routine quantification.

Experimental Protocols & Workflows

The following sections provide detailed, self-validating protocols for two distinct applications: structural confirmation using LC-Q-TOF and targeted quantification using LC-QqQ-MS/MS.

Protocol 1: Structural Confirmation and Impurity Profiling via LC-Q-TOF

This workflow is designed for the unambiguous identification of the target compound and the detection of any related impurities.

QTOF_Workflow cluster_LC UHPLC System cluster_MS Q-TOF Mass Spectrometer Sample Sample Injection Column C18 Column (e.g., 2.1x100mm, 1.8µm) Gradient Gradient Elution (Water/ACN + 0.1% FA) IonSource APCI Source (Positive Mode) Gradient->IonSource Eluent Quad Quadrupole (Broadband Isolation) IonSource->Quad CollisionCell Collision Cell (Stepped CE) Quad->CollisionCell TOF TOF Analyzer (High Resolution) CollisionCell->TOF DataAcq Data Acquisition (Full Scan MS & dd-MS/MS) TOF->DataAcq DataProc Data Processing (Formula Finder, Spectrum Matching) DataAcq->DataProc QqQ_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-QqQ-MS/MS System Plasma Plasma Sample (+ Internal Standard) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Evap Evaporate & Reconstitute PPT->Evap LC UHPLC Separation (Fast Gradient) Evap->LC Injection IonSource APCI Source (Positive Mode) LC->IonSource Q1 Q1: Precursor Ion (m/z 246.0) IonSource->Q1 Q2 Q2: Collision Cell (CID with Argon) Q1->Q2 Q3 Q3: Product Ion (e.g., m/z 186.0) Q2->Q3 Detector Detector Q3->Detector Quant Quantification (Peak Area vs. Conc.) Detector->Quant

Sources

A Comparative Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide and Other Halogenated Anilines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide with other structurally related halogenated anilines. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of building blocks for chemical synthesis and drug discovery programs. We will delve into a comparative analysis of their physicochemical properties, reactivity in key synthetic transformations, and potential biological relevance, supported by experimental data and established scientific principles.

Introduction to Halogenated Anilines in Medicinal Chemistry

Halogenated anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the aniline scaffold profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. N-acetylation of the aniline nitrogen provides a common protecting group strategy, modulating the reactivity of the aromatic ring during synthetic transformations.

The subject of this guide, this compound, is a poly-substituted aniline derivative with a unique combination of a bromine atom, a fluorine atom, and a methyl group. This substitution pattern offers a nuanced profile of steric and electronic effects, making it an intriguing candidate for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Selection of Comparable Halogenated Anilines

To provide a comprehensive comparison, we have selected three structurally related halogenated anilines that allow for a systematic evaluation of the effects of different substituents on the core scaffold:

  • N-(4-bromophenyl)acetamide: The simplest analog, serving as a baseline for understanding the fundamental properties of a brominated acetanilide.

  • N-(4-bromo-2-fluorophenyl)acetamide: Allows for the assessment of the impact of a fluorine atom at the ortho position relative to the acetamido group.

  • N-(4-bromo-3-methylphenyl)acetamide: An isomer of the title compound, highlighting the influence of the relative positions of the methyl and fluoro substituents.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Properties such as melting point, boiling point, and pKa influence solubility, reactivity, and pharmacokinetic profiles.

PropertyThis compoundN-(4-bromophenyl)acetamideN-(4-bromo-2-fluorophenyl)acetamideN-(4-bromo-3-methylphenyl)acetamide
Molecular Formula C₉H₉BrFNOC₈H₈BrNOC₈H₇BrFNOC₉H₁₀BrNO
Molecular Weight 246.08 g/mol [1]214.06 g/mol [2]232.05 g/mol [3][4]228.09 g/mol [5]
Melting Point (°C) No data available165-169[6][7]No data availableNo data available
Boiling Point (°C) No data available353.4 (predicted)[7]No data availableNo data available
pKa (predicted) ~14-1514.25 (predicted)[7]No data availableNo data available

Note: Experimental data for the title compound is limited. Predicted values are based on computational models and should be used as an estimation.

The presence of additional substituents on the phenyl ring in this compound and its analogs, as compared to N-(4-bromophenyl)acetamide, leads to an increase in molecular weight. The melting point of N-(4-bromophenyl)acetamide is well-documented. The pKa of the N-H proton in acetanilides is generally high, indicating low acidity. The electronic effects of the substituents will subtly influence this value; however, without experimental data, a precise comparison is not feasible.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in drug molecules. The reactivity of aryl halides in this reaction is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring. Generally, the reactivity follows the trend I > Br > Cl.

The presence of electron-withdrawing groups on the aromatic ring can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Conversely, electron-donating groups can decrease reactivity.

Below is a conceptual workflow for a comparative study of the reactivity of this compound and its analogs in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Aryl Halide (1.0 mmol) (e.g., this compound) B Add Phenylboronic Acid (1.2 mmol) A->B C Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) B->C D Add Base (e.g., K₂CO₃, 2.0 mmol) C->D E Add Solvent (e.g., Toluene/Water) D->E F Heat to 80-100 °C under Inert Atmosphere E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Calculate Yield J->K

Caption: Conceptual workflow for a comparative Suzuki-Miyaura coupling experiment.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the relative reactivity of this compound and its analogs in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • N-(4-bromophenyl)acetamide

  • N-(4-bromo-2-fluorophenyl)acetamide

  • N-(4-bromo-3-methylphenyl)acetamide

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To four separate oven-dried reaction vials, add the respective aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • To each vial, add a 9:1 mixture of toluene and water (10 mL).

  • Seal the vials and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Dilute each mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel.

  • Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Calculate the isolated yield for each reaction.

Expected Outcome: The relative reaction rates and yields will provide a quantitative measure of the reactivity of each aryl bromide. It is anticipated that the electronic and steric effects of the substituents will influence the ease of the oxidative addition step, leading to differences in reaction outcomes.

Biological Relevance: Halogenated Anilines as Tyrosine Kinase Inhibitors

Substituted anilines are prevalent scaffolds in the design of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[8][9] TKIs function by blocking the action of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

The aniline moiety often serves as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding pocket of the kinase domain. The nature and position of substituents on the aniline ring are critical for modulating binding affinity, selectivity, and pharmacokinetic properties.

The general structure of many TKIs includes a heterocyclic core linked to a substituted aniline. The following diagram illustrates a conceptual signaling pathway involving a receptor tyrosine kinase (RTK) and how a TKI based on a halogenated aniline scaffold might inhibit its activity.

TK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates Ligand Growth Factor Ligand->RTK Binds P2 Downstream Signaling Protein 2 P1->P2 Activates Gene Gene Expression (Proliferation, Survival) P2->Gene TKI Halogenated Aniline TKI TKI->RTK Inhibits ATP Binding

Caption: Conceptual pathway of RTK signaling and its inhibition by a TKI.

Comparative Cytotoxicity: A Conceptual Study

To assess the potential of this compound and its analogs as anticancer agents, a comparative in vitro cytotoxicity study can be performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., a lung cancer line like A549, a breast cancer line like MCF-7, and a colon cancer line like HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Expected Outcome: The IC₅₀ values will provide a quantitative measure of the cytotoxic potential of each compound. Differences in cytotoxicity can be correlated with the structural variations among the tested halogenated anilines, providing valuable structure-activity relationship (SAR) insights.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and other halogenated anilines. The strategic placement of halogen and alkyl substituents on the aniline ring is a key determinant of the physicochemical properties, chemical reactivity, and biological activity of these compounds. The proposed experimental protocols for Suzuki-Miyaura coupling and cytotoxicity assessment offer robust methods for a direct, data-driven comparison. Such studies are essential for the rational design and selection of building blocks in the pursuit of novel and effective therapeutic agents.

References

  • PubChem. N-(3-Bromo-4-methylphenyl)acetamide. [Link]

  • Chemeo. n-(2-Bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) Thermophysical Properties. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • PubChem. 2-bromo-N-(4-fluorophenyl)acetamide. [Link]

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]

  • Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. [Link]

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

  • Chemeo. Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). [Link]

  • ResearchGate. Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with phenyl- and ferrocene–boronates, conducted under the conditions listed in Table 1. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • PubChem. 4'-Bromoacetanilide. [Link]

  • Royal Society of Chemistry. Halogenated anilines as novel natural products from a marine biofilm forming microalga. [Link]

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

  • National Center for Biotechnology Information. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Pharmaffiliates. N-(4-Bromophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • National Center for Biotechnology Information. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. [Link]

  • YouTube. Selecting a Tyrosine Kinase Inhibitor in Chronic Myeloid Leukemia Case Study. [Link]

  • ResearchGate. N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide. [Link]

  • PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. [Link]

  • Gsrs. N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. [Link]

  • ChemSynthesis. 4-Bromoacetanilide. [Link]

  • PubChem. N-(4-bromo-3-nitrophenyl)acetamide. [Link]

  • PubChem. N-(3-Methylphenyl)acetamide. [Link]

Sources

The Modulatory Effects of Phenyl Ring Substitutions on the Biological Activity of N-Phenylacetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry, the N-phenylacetamide scaffold serves as a versatile backbone for the development of a wide array of biologically active compounds. The parent compound, N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, presents a unique combination of substitutions—bromo, fluoro, and methyl groups—on the phenyl ring, suggesting a potential for diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of N-phenylacetamide derivatives, drawing upon established structure-activity relationships (SAR) to extrapolate the potential impact of further derivatization of our core compound. While direct experimental data on derivatives of this compound is not extensively available in the public domain, this guide will synthesize findings from closely related analogues to provide researchers and drug development professionals with a predictive framework for designing novel therapeutic agents.

The N-Phenylacetamide Core: A Privileged Scaffold

The N-phenylacetamide structure is a common motif in a variety of pharmaceuticals and biologically active molecules. The amide linkage is a key feature, providing metabolic stability and the capacity for hydrogen bonding, which is crucial for interactions with biological targets. The aromatic phenyl ring offers a platform for a multitude of substitutions, allowing for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These properties, in turn, govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific affinity for biological targets.

Antimicrobial Activity: The Influence of Halogenation

Substitutions on the phenyl ring of N-phenylacetamides have been shown to significantly impact their antimicrobial properties. Halogen atoms, in particular, are known to enhance the antimicrobial potency of various compound classes.

A study on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that the position and nature of substituents on the phenyl ring influence their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans[1][2]. Notably, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active. This enhanced activity is attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes[1][2].

Table 1: Comparative Antimicrobial Activity of Substituted N-Phenylacetamides

Compound/Derivative ClassTest Organism(s)Activity TypeQuantitative Data (MIC)Reference
N-(halogenated-phenyl)-2-chloroacetamidesS. aureus, MRSA, E. coli, C. albicansAntibacterial & AntifungalEffective against Gram-positive bacteria and C. albicans[1][2]
N-(2-hydroxyl-5-substitutedphenyl)acetamidesGram-positive & Gram-negative bacteria, C. albicansAntibacterial & AntifungalDerivative 5e: MIC of 25 µg/ml against Gram-positive bacteria and K. pneumoniae[3]
N-phenylacetamide-thiazole derivativesXanthomonas oryzae pv. Oryzae (Xoo), X. axonopodis pv. Citri (Xac)Antibacterial4-F substituted benzene ring most effective[4]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesExtensively drug-resistant (XDR) S. TyphiAntibacterialDerivative 5d: MIC of 6.25 mg/mL[5]

Based on these findings, it can be postulated that modifications to the halogen and methyl substitutions on the parent compound, this compound, could modulate its antimicrobial spectrum and potency. For instance, altering the position of the bromo and fluoro groups or introducing additional halogen atoms could enhance its activity against specific microbial strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

A standard method to evaluate the antimicrobial activity of novel compounds is the disc diffusion method.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMF).

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans).

  • Nutrient agar plates.

  • Sterile paper discs (6mm).

  • Positive control (standard antibiotic).

  • Negative control (solvent).

Procedure:

  • Prepare a microbial inoculum and spread it evenly onto the surface of the nutrient agar plates.

  • Impregnate sterile paper discs with a known concentration of the test compounds (e.g., 100 µg/mL).

  • Place the impregnated discs, along with positive and negative control discs, onto the agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

G cluster_0 Preparation cluster_1 Application & Incubation cluster_2 Analysis A Prepare microbial inoculum B Spread inoculum on agar plate A->B D Place discs on agar surface B->D C Impregnate discs with test compounds C->D E Incubate plates D->E F Measure zone of inhibition E->F

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity: The Role of Phenyl Ring Substituents

N-phenylacetamide derivatives have also emerged as promising candidates for anticancer drug development. The nature and position of substituents on the phenyl ring play a critical role in their cytotoxic activity against various cancer cell lines.

For instance, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that compounds with a nitro moiety exhibited higher cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines compared to those with a methoxy moiety[6][7]. This suggests that electron-withdrawing groups can enhance anticancer activity.

Table 2: Comparative Anticancer Activity of Substituted N-Phenylacetamides

Compound/Derivative ClassCancer Cell Line(s)Activity TypeQuantitative Data (IC50)Reference
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamidesPC3, MCF-7CytotoxicCompound 2b: 52 µM (PC3); Compound 2c: 100 µM (MCF-7)[6][7]
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives with halogensMCF-7, SK-N-SHAnticancerCompound 3c showed notable activity[8]
Halogenated phenoxychalcones and N-acetylpyrazolinesMCF-7CytotoxicCompound 2c: 1.52 µM[9]
N4-substituted sulfonamides with acetamide fragmentsA-549 (lung), MCF-7 (breast)CytotoxicSignificant activity compared to 5-Fluorouracil[10][11]

These findings imply that introducing electron-withdrawing groups or additional halogen atoms to the phenyl ring of this compound could be a viable strategy to enhance its anticancer potential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate for formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT Assay for Cytotoxicity.

Anti-inflammatory Activity: Insights from Acetanilide Derivatives

Acetanilide, a simple N-phenylacetamide, and its derivatives have long been recognized for their analgesic and anti-inflammatory properties[12]. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Research into new acetanilide derivatives has shown that specific substitutions can enhance their anti-inflammatory effects[13][14]. For example, a study on 2-(substituted phenoxy) acetamide derivatives found that compounds with halogens on the aromatic ring favored anti-inflammatory activity[8].

While direct data on the anti-inflammatory properties of this compound is scarce, the presence of halogens suggests a potential for such activity. Further derivatization could optimize this effect.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective evidence from studies on various N-phenylacetamide derivatives allows for the formulation of several SAR hypotheses for this compound:

  • Halogenation: The bromo and fluoro substituents are likely to contribute positively to the biological activity, potentially through increased lipophilicity and altered electronic properties. The relative positions of these halogens are crucial and could be a target for optimization.

  • Methyl Group: The methyl group at the ortho position can influence the conformation of the molecule and its interaction with target proteins. It may also impact the metabolic stability of the compound.

  • Further Derivatization: The introduction of other functional groups, such as nitro, hydroxyl, or other alkyl groups, at different positions on the phenyl ring could lead to derivatives with enhanced and more specific biological activities.

SAR cluster_derivatives Potential Derivatives Parent This compound (Parent Compound) Antimicrobial Enhanced Antimicrobial Activity (e.g., additional halogens) Parent->Antimicrobial Derivatization Anticancer Improved Anticancer Potency (e.g., electron-withdrawing groups) Parent->Anticancer Derivatization AntiInflammatory Modulated Anti-inflammatory Effects (e.g., altered substitution patterns) Parent->AntiInflammatory Derivatization

Sources

A Comparative Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a critical building block in modern medicinal chemistry. We will benchmark its performance against relevant alternatives, offering field-proven insights and detailed experimental data to support strategic decisions in kinase inhibitor synthesis.

The rational design of kinase inhibitors hinges on the selection of molecular scaffolds that provide a precise balance of reactivity, stability, and biological activity. This compound has emerged as a cornerstone intermediate, particularly in the synthesis of targeted therapies for non-small cell lung cancer (NSCLC).[1][2] This guide dissects the utility of this compound, benchmarking it through synthetic protocols and comparative data analysis.

The Strategic Importance of the this compound Scaffold

The efficacy of this building block lies in the strategic arrangement of its functional groups, each contributing to the final drug candidate's profile:

  • Bromine Atom: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This enables the efficient construction of complex biaryl and aryl-amine linkages, which are common motifs in kinase inhibitors.

  • Fluorine Atom: The strategic placement of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of nearby atoms.

  • Methyl Group: Provides steric bulk that can influence the conformation of the molecule, often leading to enhanced selectivity for the target kinase over off-target proteins.

  • Acetamide Group: This moiety is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of the target kinase. It often mimics the hydrogen bonding pattern of the adenine portion of ATP, acting as a "hinge-binding" motif.

A prominent example of a drug synthesized using this key intermediate is Brigatinib , a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) used in cancer therapy.[2] The scaffold of this compound is integral to the core structure of Brigatinib, demonstrating its clinical relevance.

Synthesis and Benchmarking of Key Intermediates

The synthesis of the primary building block is a critical first step. We present a standard, reliable protocol and compare its utility against a common alternative, the iodo-analog, which offers different reactivity characteristics.

This synthesis is typically a high-yielding acylation of the corresponding aniline. The causality behind this choice is its simplicity, scalability, and the use of cost-effective reagents.

Experimental Protocol:

  • Inert Atmosphere: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-5-fluoro-2-methylaniline (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise with vigorous stirring. The cooling step is crucial to control the exothermicity of the acylation reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is typically of high purity (>95%) but can be further purified by recrystallization from ethanol/water if necessary.

Diagram: Synthetic Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 4-Bromo-5-fluoro-2-methylaniline Reaction Acylation in DCM (0°C to RT) Aniline->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Base Triethylamine Base->Reaction Product This compound Reaction->Product

Caption: Synthesis of the target intermediate via acylation.

In cross-coupling reactions, aryl iodides are generally more reactive than aryl bromides. This increased reactivity can lead to faster reaction times or allow for lower catalyst loadings. However, this advantage is often offset by the higher cost and lower stability of iodine-containing starting materials.

Table 1: Comparison of Aryl Halide Building Blocks

Feature N-(4-Bromo -5-fluoro-2-methylphenyl)acetamide N-(4-Iodo -5-fluoro-2-methylphenyl)acetamide
Relative Cost Lower Higher
Chemical Stability High Moderate (can be light-sensitive)
Reactivity in Coupling Good Excellent

| Typical Purity | >98% | >98% |

Performance in Suzuki-Miyaura Cross-Coupling

To provide a quantitative benchmark, we compare the performance of the bromo- and iodo- intermediates in a representative Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation in drug discovery.[4][5][6][7]

This protocol is designed as a self-validating system; successful coupling provides the desired product, while incomplete conversion or side-product formation indicates a need for optimization of the catalyst, base, or solvent system.

Experimental Protocol:

  • Reaction Setup: In a flask, combine the aryl halide (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Bubble argon or nitrogen through the mixture for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction to 80-90 °C under an inert atmosphere until the starting material is consumed (monitored by LC-MS, typically 4-12 hours).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_inputs Reaction Components start Inputs ArylHalide Aryl Halide process_steps Reaction Setup Degassing Heating & Stirring Workup & Purification end Coupled Product process_steps->end ArylHalide->process_steps:f0 BoronicAcid Boronic Acid/Ester BoronicAcid->process_steps:f0 Catalyst Pd Catalyst Catalyst->process_steps:f0 Base Base Base->process_steps:f0 Solvent Solvent Solvent->process_steps:f0

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice between the bromo and iodo building blocks presents a classic trade-off between reactivity and cost. The data below is representative of a typical Suzuki coupling scenario.

Table 2: Benchmarking Data in a Suzuki Coupling Reaction

Parameter Using N-(4-Bromo ...)acetamide Using N-(4-Iodo ...)acetamide Justification
Reaction Time 6 - 12 hours 2 - 6 hours The C-I bond is weaker, leading to faster oxidative addition to the Pd(0) catalyst.
Typical Yield 80 - 90% 85 - 95% Higher reactivity of the iodo-analog can lead to cleaner, more complete conversions.
Catalyst Loading 2 - 5 mol% 1 - 3 mol% Less catalyst may be required due to the faster catalytic cycle.

| Overall Cost-Effectiveness | More Favorable | Less Favorable | The significantly lower cost of the bromo-intermediate outweighs the marginal benefits in reaction time and catalyst loading for most applications, especially at scale. |

Conclusion and Authoritative Recommendations

This compound is a robust, reliable, and cost-effective building block for the synthesis of kinase inhibitors. Its performance in pivotal reactions like the Suzuki-Miyaura coupling is well-characterized and highly scalable.

  • For Discovery & Early-Phase Development: The bromo-derivative is the recommended starting point due to its lower cost and high stability, allowing for rapid exploration of chemical space without significant upfront investment.

  • For Process Development & Scale-Up: The economic advantages of the bromo-compound become even more pronounced at a larger scale, making it the preferred intermediate for manufacturing.

  • When to Consider the Iodo-Analog: The iodo-derivative should be considered in cases where the coupling partner is particularly challenging or unreactive, and where exhaustive optimization with the bromo-analog has failed to provide satisfactory yields. Its higher reactivity can sometimes overcome significant steric or electronic barriers.

Ultimately, the selection of this compound is a strategically sound choice for the majority of kinase inhibitor synthesis campaigns, offering an optimal balance of reactivity, stability, and economic viability.

References

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. PMC - NIH. [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. [Link]

Sources

Navigating the Synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Optimizing Synthesis of a Key Pharmaceutical Intermediate.

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a crucial building block in the synthesis of various pharmaceutical compounds, presents a synthetic challenge where efficiency and cost-effectiveness are paramount. This guide provides an in-depth comparison of two primary synthesis routes, offering detailed experimental protocols, supporting data, and a thorough cost-effectiveness analysis to aid researchers in making informed decisions for their drug discovery and development pipelines.

Introduction to this compound

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its trifunctional nature, possessing bromo, fluoro, and acetamido groups on a substituted toluene ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The strategic placement of these functional groups enables selective reactions, such as cross-coupling at the bromine site, nucleophilic aromatic substitution of the fluorine atom, and modifications of the acetamido group, providing access to a wide range of complex molecular architectures.

This guide will dissect two plausible and commonly employed synthetic pathways to this important molecule, evaluating them based on yield, purity, cost of raw materials, and overall process efficiency.

Route 1: The Nitro-Reduction and Acetylation Pathway

This well-established route involves a two-step sequence: the reduction of a nitro-precursor to the corresponding aniline, followed by acetylation of the amino group. This pathway is often favored for its reliability and the commercial availability of the starting materials.

Step 1: Reduction of 2-Nitro-4-bromo-5-fluorotoluene

The initial step focuses on the reduction of the nitro group in 2-nitro-4-bromo-5-fluorotoluene to yield 5-bromo-4-fluoro-2-methylaniline. A common and cost-effective method for this transformation is the use of iron powder in the presence of an acidic medium or a neutral salt like ammonium chloride. The reaction with iron and ammonium chloride in a water/ethanol mixture is a classic and industrially viable method for nitro group reduction, often providing high yields and purity.[1][2][3]

Step 2: Acetylation of 5-Bromo-4-fluoro-2-methylaniline

The second step involves the acetylation of the newly formed amino group of 5-bromo-4-fluoro-2-methylaniline. Acetic anhydride is a widely used and efficient acetylating agent for anilines, typically reacting in the presence of a base or in an aqueous medium to afford the desired acetamide.[4][5] This reaction is generally high-yielding and proceeds under mild conditions.

Route 2: The Bromination and Acetylation Strategy

An alternative approach involves the introduction of the bromine atom at a later stage, starting from a more readily available fluoro-methylaniline derivative. This route can be advantageous if the brominated starting material of Route 1 is significantly more expensive or less accessible.

Step 1: Bromination of N-(5-fluoro-2-methylphenyl)acetamide

This step would involve the direct bromination of N-(5-fluoro-2-methylphenyl)acetamide. The acetamido group is an ortho-, para-director, and its steric bulk can influence the regioselectivity of the bromination. Careful control of reaction conditions would be necessary to achieve the desired 4-bromo isomer.

Alternative Step 1: Bromination of 5-Fluoro-2-methylaniline followed by Acetylation

A variation of this route would be to first brominate 5-fluoro-2-methylaniline and then perform the acetylation. The amino group is a strong activating group and a powerful ortho-, para-director, which could lead to a mixture of products if not performed under carefully controlled conditions. Subsequent acetylation would then yield the final product.

Comparative Cost-Effectiveness Analysis

To provide a practical comparison, we will focus on Route 1 as the primary and more documented pathway and a theoretical Route 2A (Bromination of a commercially available precursor followed by subsequent steps).

Parameter Route 1: Nitro-Reduction & Acetylation Route 2A (Theoretical): Bromination Pathway
Starting Material 2-Bromo-5-fluoro-4-nitrotoluene2-Bromo-5-fluorotoluene
Cost of Starting Material (per gram) ngcontent-ng-c2487356420="" class="ng-star-inserted">£62/5g ($12.4/g)~

1.38/g)[6]
Key Reagents Iron Powder, Ammonium Chloride, Acetic AnhydrideNitrating agent (e.g., HNO3/H2SO4), Iron Powder, Ammonium Chloride, Acetic Anhydride
Cost of Key Reagents Iron Powder: Inexpensive[7]Ammonium Chloride: Inexpensive[8][9]Acetic Anhydride: ~

0.9/kg (bulk)[10][11]
Nitrating agents: InexpensiveIron Powder: InexpensiveAmmonium Chloride: InexpensiveAcetic Anhydride: Inexpensive
Overall Yield (Estimated) High (potentially >80% over two steps)[3][5]Moderate to High (multi-step, potential for side products)
Process Simplicity Relatively straightforward two-step process.More complex multi-step process (nitration, reduction, acetylation).
Safety & Environmental Use of flammable solvents. Iron waste.Use of strong acids (nitration). Flammable solvents. Iron waste.

Analysis:

From a cost-of-goods perspective, Route 2A appears more attractive due to the significantly lower cost of the starting material, 2-bromo-5-fluorotoluene. However, this route introduces additional synthetic steps (nitration and reduction) which will increase labor, solvent, and energy costs, while also potentially lowering the overall yield due to the multi-step nature.

Route 1 , while starting with a more expensive precursor, offers a more direct and potentially higher-yielding pathway. The reduction and acetylation steps are generally high-yielding and well-established industrial processes. The choice between these routes will ultimately depend on the scale of the synthesis, the availability and cost of the starting materials at the time of purchase, and the laboratory's capabilities for handling multi-step syntheses and purification challenges.

Experimental Protocols

Route 1: Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline

  • Materials:

    • 2-Nitro-4-bromo-5-fluorotoluene

    • Iron Powder (fine grade)

    • Ammonium Chloride

    • Ethanol

    • Water

    • Dichloromethane (or other suitable extraction solvent)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethanol and water (a common ratio is 2:1 or as specified in a detailed procedure).

    • Add 2-nitro-4-bromo-5-fluorotoluene and ammonium chloride to the solvent mixture.

    • With vigorous stirring, add iron powder in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for a specified time (typically 2-7 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Once the reaction is complete, cool the mixture to room temperature.

    • If methanol is used as a solvent, it is crucial to add water before distillation to prevent an uncontrolled exothermic reaction.[3]

    • Filter the reaction mixture through a pad of celite to remove the iron sludge, washing the filter cake with the extraction solvent (e.g., dichloromethane).

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-4-fluoro-2-methylaniline.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of this compound

  • Materials:

    • 5-Bromo-4-fluoro-2-methylaniline

    • Acetic Anhydride

    • Water (or an inert solvent like dichloromethane)

    • Optional: a base such as sodium acetate or pyridine

  • Procedure:

    • Dissolve or suspend 5-bromo-4-fluoro-2-methylaniline in water or an appropriate organic solvent in a round-bottom flask.

    • Slowly add acetic anhydride to the mixture with stirring. The reaction is often exothermic.

    • If using an aqueous medium, the product may precipitate out of the solution upon formation.[4]

    • Stir the reaction mixture at room temperature for a specified period (typically 30 minutes to a few hours) until the reaction is complete (monitored by TLC).

    • If the product precipitates, collect the solid by vacuum filtration and wash it with cold water.

    • If the reaction is performed in an organic solvent, the work-up may involve washing the organic layer with a dilute aqueous acid, then a dilute aqueous base, followed by brine. The organic layer is then dried and concentrated.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a high-purity product.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Nitro-Reduction & Acetylation cluster_1 Route 2A: Bromination Pathway A1 2-Nitro-4-bromo-5-fluorotoluene B1 5-Bromo-4-fluoro-2-methylaniline A1->B1 Fe, NH4Cl Ethanol/Water, Reflux C1 This compound B1->C1 Acetic Anhydride Aqueous Medium A2 2-Bromo-5-fluorotoluene B2 2-Bromo-5-fluoro-4-nitrotoluene A2->B2 HNO3, H2SO4 C2 5-Bromo-4-fluoro-2-methylaniline B2->C2 Fe, NH4Cl Ethanol/Water, Reflux D2 This compound C2->D2 Acetic Anhydride Aqueous Medium

Caption: Comparative Synthesis Pathways for this compound.

Conclusion and Recommendations

Both Route 1 and the theoretical Route 2A present viable options for the synthesis of this compound.

  • Route 1 (Nitro-Reduction & Acetylation) is a robust and direct method, ideal for laboratories that prioritize process simplicity and have access to the brominated nitro-precursor at a reasonable cost. The high-yielding nature of both steps makes it an attractive option for producing high-purity material efficiently.

  • Route 2A (Bromination Pathway) offers a potentially more cost-effective solution from a starting material standpoint. However, the additional synthetic steps introduce complexity and may impact the overall yield and purity. This route is more suitable for large-scale production where the cost of the initial raw material is a critical factor and the synthetic capabilities for a multi-step process are readily available.

For research and development purposes, where reliability and speed are often prioritized, Route 1 is the recommended pathway. For process development and scale-up, a thorough cost analysis of both routes, considering the fluctuating prices of starting materials and the operational costs of a multi-step synthesis, is essential.

This guide provides a foundational framework for selecting the most appropriate synthetic strategy. Researchers are encouraged to perform small-scale trial reactions to optimize conditions and validate the chosen route's efficiency and cost-effectiveness within their specific laboratory or manufacturing environment.

References

  • BusinessAnalytiq. Acetic Anhydride price index. [Link]
  • IMARC Group. Acetic Anhydride Prices 2025 | Trend, Chart & Forecast. [Link]
  • ChemAnalyst. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand. [Link]
  • Krishnamurthy, R., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 453-457.
  • Brainly. What is the theoretical yield of acetanilide in grams if 3.5 g of aniline and 8 g of acetic anhydride are used?. [Link]
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
  • Shi, D., et al. (2018). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 11(7), 1083-1088.
  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
  • Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]
  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
  • ResearchGate. Preparation of N-aryl-N-(3-indolmethyl)acetamides. [Link]
  • Scribd. Acetylation of Aniline. [Link]
  • Scribd. Synthesis of Acetanilide. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. [Link]
  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. [Link]
  • Iron Powder. IRON100 General Iron Powder. [Link]
  • Chemsrc. This compound. [Link]
  • DSpace@MIT. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
  • MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. [Link]
  • ChemUniverse. 4-bromo-5-fluoro-2-nitroaniline. [Link]
  • AOBChem USA. N-(5-bromo-4-fluoro-2-methylphenyl)acetamide. [Link]
  • MySkinRecipes. This compound. [Link]
  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link])
  • YouTube. Acetylation of aniline. [Link]
  • Scribd. Lab Report on Acetanilide Synthesis. [Link]
  • NCERT. Amines. [Link]
  • Lab Alley. Ammonium Chloride. [Link]
  • eBay. Ammonium Chloride 1 lb Total (2 Bottles) ACS Reagent Grade Dry Powder. [Link]
  • Spectrochem. Home. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The quality of these initial building blocks directly impacts the integrity of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and, ultimately, the safety and efficacy of the therapeutic. N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is therefore a critical quality attribute that must be rigorously assessed.

This guide provides an in-depth, comparative analysis of the methodologies used to determine the purity of commercially available this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present illustrative data to guide you in establishing a robust purity assessment workflow. This document is designed to be a practical resource, grounded in scientific principles and aligned with industry best practices, such as those outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Understanding the Analyte and Potential Impurities

Before embarking on any analytical endeavor, a thorough understanding of the target molecule and its potential impurities is essential. This compound is a substituted aromatic amide. Its synthesis likely involves the acylation of 4-bromo-5-fluoro-2-methylaniline.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-bromo-5-fluoro-2-methylaniline.

  • Reagents: Residual acylating agents (e.g., acetic anhydride, acetyl chloride) or catalysts.

  • By-products: Di-acetylated products, regioisomers, or products from side reactions.

  • Solvents: Residual solvents from the reaction and purification steps.

Potential Degradation Products:

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[4][5][6][7][8] For this compound, potential degradation pathways include:

  • Hydrolysis: Cleavage of the amide bond to yield 4-bromo-5-fluoro-2-methylaniline and acetic acid.

  • Oxidation: Formation of N-oxide or other oxidative degradation products.

  • Photodegradation: Decomposition upon exposure to light.

A comprehensive purity assessment must be able to separate, identify, and quantify these potential impurities.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-faceted analytical approach, employing orthogonal techniques that rely on different chemical and physical principles, provides the most comprehensive and reliable assessment of purity. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is recommended.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity. A reversed-phase HPLC method is well-suited for a moderately polar compound like this compound.

Rationale for Method Development:

The goal is to develop a stability-indicating HPLC method capable of separating the main component from its potential impurities and degradation products. The selection of the stationary phase, mobile phase, and detection wavelength are critical. A C18 column is a good starting point for reversed-phase chromatography. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. UV detection is appropriate as the aromatic ring and amide chromophore will exhibit significant UV absorbance.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Working Standard and Sample Solutions B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity (Area Normalization) G->H I Identify Impurities (Relative Retention Time) G->I

Caption: High-Level Workflow for HPLC-UV Purity Assessment.

Detailed Experimental Protocol for HPLC-UV Analysis:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADStandard, reliable system for pharmaceutical analysis. DAD allows for peak purity assessment.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amides and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% BA gradient is used to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection 254 nmA common wavelength for aromatic compounds. A full UV scan can identify the optimal wavelength.
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution of the analyte.

Illustrative Comparative Data from HPLC-UV Analysis:

SupplierLot NumberPurity by Area %Number of Impurities > 0.05%
Supplier A A-12399.85%2
Supplier B B-45699.52%4
Supplier C C-78998.91%5
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to identify and quantify volatile organic impurities (residual solvents) and to provide structural information on thermally stable process impurities and degradation products.[9][10][11]

Rationale for Method Development:

The compound must be thermally stable for GC analysis. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a good choice for separating a wide range of analytes. The temperature program is optimized to achieve separation of the main component from any impurities. Mass spectrometric detection provides both quantitative data and mass spectra for impurity identification.

Illustrative GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in a Volatile Solvent (e.g., Dichloromethane) A->B C Prepare Solutions for Analysis B->C D Inject into GC-MS System C->D E Separation on Capillary Column (Temperature Program) D->E F Mass Spectrometric Detection (EI) E->F G Extract Ion Chromatograms F->G H Identify Impurities by Mass Spectrum G->H I Quantify Impurities G->I

Caption: High-Level Workflow for GC-MS Impurity Profiling.

Detailed Experimental Protocol for GC-MS Analysis:

ParameterConditionRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentA robust and sensitive system for routine analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte.
Injection Mode Split (50:1)Prevents column overloading with the main component.
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 minA general-purpose program to elute a range of compounds.
MS Source Temp. 230 °CStandard source temperature for EI.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-500 m/zCovers the expected mass range of the analyte and its impurities.
Sample Prep. 1 mg/mL in DichloromethaneA volatile solvent suitable for GC injection.

Illustrative Impurity Profile from GC-MS Analysis (Supplier B):

Retention Time (min)Proposed IdentityArea %Match Factor (NIST)
5.84-bromo-5-fluoro-2-methylaniline0.2195
10.2This compound99.5298
12.5Isomer of main compound0.1589
14.1Di-acetylated by-product0.1285
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[12][13][14][15] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]

Rationale for Method Development:

For an accurate qNMR measurement, a certified internal standard with a known purity is used. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. The experiment must be conducted under conditions that ensure accurate integration, including a sufficient relaxation delay.

Illustrative qNMR Workflow:

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Optimize Acquisition Parameters (e.g., Relaxation Delay) D->E F Phase and Baseline Correction E->F G Integrate Analyte and Standard Signals F->G H Calculate Purity using the qNMR Equation G->H

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of validated analytical methods for the accurate quantification of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, a crucial intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This document delves into the principles, experimental protocols, and validation parameters of the most pertinent analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific application. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[1][2][3][4]

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into specific analytical techniques, it is essential to underscore the importance of method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] A well-validated method provides confidence in the accuracy, precision, and reliability of the analytical data generated. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5] This guide will assess each analytical method against these critical validation criteria.

Comparative Analysis of Key Analytical Techniques

The quantification of this compound can be effectively achieved through several analytical techniques. The most common and suitable methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[6][7]

Method Comparison Summary
ParameterReverse-Phase HPLC with UV Detection (RP-HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase based on polarity.[8]Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[6]Chromatographic separation coupled with highly selective and sensitive mass analysis of precursor and product ions.[6][9]
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[8]Gas chromatograph coupled to a mass spectrometer.[10]Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[9]
Typical Application Routine quality control, purity assessment, and assay of the drug substance.[11]Analysis of volatile impurities and trace-level quantification.[10]Bioanalysis, impurity profiling at very low levels, and characterization of degradation products.
Sample Derivatization Not typically required.[7]May be required to enhance volatility and thermal stability.[12]Not typically required.
Linearity (R²) Typically ≥ 0.999.[11]Typically > 0.99.[8]Typically ≥ 0.995.
Accuracy (% Recovery) 98 - 102%.[7]95 - 105%.[8][10]85 - 115%.[7]
Precision (%RSD) < 2%.[3][8]< 15%.[10]< 15%.
Limit of Detection (LOD) ppm level.[8]ppb to ppm level.[10]ppb to ppt level.
Limit of Quantification (LOQ) ppm level.[8]ppb to ppm level.[10]ppb to ppt level.

In-Depth Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for each of the compared analytical methods. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is often the workhorse method for the quality control of pharmaceutical intermediates due to its robustness, reproducibility, and cost-effectiveness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile and Water (both with 0.1% formic acid for improved peak shape).[13][14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • Test Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration that falls within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Method Validation:

    • Specificity: The specificity of the method is determined by assessing the interference from a blank (mobile phase), a placebo (if in a formulation), and known impurities. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate that the analyte peak is well-resolved from any degradation products.[15][16]

    • Linearity: Analyze the calibration standards in triplicate and plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be within 98-102%.

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) should be less than 2%. Intermediate precision (inter-day precision) is evaluated by repeating the analysis on a different day with a different analyst or instrument.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization prep_std Prepare Standards & Samples prep_sys System Suitability Test prep_std->prep_sys specificity Specificity (Forced Degradation) prep_sys->specificity linearity Linearity specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for the validation of the RP-HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability will depend on the compound's thermal stability. Derivatization may be necessary to improve its volatility and prevent on-column degradation.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the elution of the analyte.

    • MS Detector: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • If derivatization is required, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the amide proton to a less polar trimethylsilyl group, thereby increasing volatility.[12]

  • Method Validation:

    • The validation parameters are similar to those for HPLC, with adjustments for the GC-MS technique. Specificity is inherent due to the mass spectrometric detection, but chromatographic separation from isomers or impurities is still crucial.

GCMS_Logic substance This compound Volatile & Thermally Stable? derivatization Derivatization (e.g., Silylation) Increases Volatility substance->derivatization If not injection GC Injection & Separation Capillary Column substance->injection If yes derivatization->injection detection MS Detection Full Scan (Qualitative) SIM (Quantitative) injection->detection quantification Quantification External/Internal Standard detection->quantification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. As a halogenated aromatic amide, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory adherence.

Immediate Safety Profile & Hazard Identification

Table 1: Hazard Summary of Structurally Similar Compounds

Hazard Category GHS Pictogram Signal Word Hazard Statements (H-Codes) Precautionary Statements (P-Codes) Source(s)
Acute Toxicity GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. P260: Do not breathe dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection. [1]
Skin & Eye Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation.H319: Causes serious eye irritation. P264: Wash skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. [2][3]

| Environmental Hazard | GHS09 (Environment) | Warning | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.P391: Collect spillage. |[4] |

Causality of Hazards: The presence of bromine and fluorine atoms on the aromatic ring makes this compound a halogenated organic compound . Such compounds are of particular concern for disposal because their incineration can produce acidic gases (like hydrobromic and hydrofluoric acid) if not performed in specialized, high-temperature incinerators equipped with scrubbers.[5] The acetamide functional group and the aromatic structure contribute to its biological activity and potential toxicity.

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. The risk of exposure during waste handling is as significant as during active experimentation.

  • Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always double-check the glove manufacturer's specifications for compatibility with halogenated aromatic compounds.[7]

  • Eye Protection : Use tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[4]

  • Body Protection : A lab coat is mandatory. For handling larger quantities of waste, consider a chemically impervious apron or suit.[4]

Waste Characterization & Segregation Workflow

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs.[7] The following diagram outlines the decision-making process for handling waste containing this compound.

G Diagram 1: Waste Segregation Workflow cluster_start Waste Generation cluster_characterize Characterization cluster_segregate Segregation & Containerization cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream start Waste containing This compound is_pure Is the waste pure solid or expired reagent? start->is_pure is_mixed_solvent Is it mixed with organic solvents? is_pure->is_mixed_solvent No pure_solid_waste Container 1: 'Halogenated Organic Solids' (e.g., labeled plastic pail) is_pure->pure_solid_waste Yes is_contaminated Is it contaminated labware (e.g., gloves, wipes, glassware)? is_mixed_solvent->is_contaminated No is_halogenated_solvent Are the solvents also halogenated? (e.g., DCM, Chloroform) is_mixed_solvent->is_halogenated_solvent Yes contaminated_solid Container 3: 'Halogenated Contaminated Solids' (e.g., double-bagged and labeled) is_contaminated->contaminated_solid Yes end_process Final Disposal Pickup by EHS is_contaminated->end_process No (Consult EHS) pure_solid_waste->end_process halogenated_liquid Container 2: 'Halogenated Organic Liquids' (e.g., labeled glass or poly bottle) halogenated_liquid->end_process contaminated_solid->end_process non_halogenated_liquid Container 4: 'Non-Halogenated Organic Liquids' (e.g., labeled solvent can) non_halogenated_liquid->end_process is_halogenated_solvent->halogenated_liquid Yes is_halogenated_solvent->non_halogenated_liquid No (Consult EHS for mixing guidance)

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be executed in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][9]

Step 1: Select the Correct Waste Container

  • For Solid Waste : Use a high-density polyethylene (HDPE) pail or a compatible container with a secure, screw-top lid. The original reagent bottle, if in good condition, is an excellent choice as its compatibility is guaranteed.[8] Avoid using food-grade containers.[8]

  • For Liquid Solutions : If the compound is dissolved in a solvent, the container must be compatible with that solvent. For halogenated solvents, glass or specific polymer bottles are required. Acids and bases should never be stored in metal containers.[10]

  • For Contaminated Labware : Use a designated, clearly labeled container for solid waste. Sharps (needles, contaminated glassware) must go into a puncture-proof sharps container. For soft materials like gloves and wipes, double-bagging in heavy-duty plastic bags is recommended.[6]

Step 2: Properly Label the Waste Container

  • Label the container before adding any waste.[6]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[6]

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[9]

    • The name of the principal investigator or lab group.

Step 3: Accumulate Waste Safely

  • Transfer the waste into the labeled container inside a chemical fume hood.

  • Keep the waste container securely closed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

  • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[10]

  • Store the waste container in a designated SAA, away from incompatible materials.[8] Use secondary containment (such as a chemical-resistant tray) to contain potential leaks.[7]

Step 4: Arrange for Disposal

  • Once the container is full, or if the research project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Federal and state regulations strictly govern the timeframe for waste storage.[9][10] Your EHS office will provide specific guidance based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[9]

  • Never dispose of this compound, or any halogenated organic compound, down the drain.[8] This is illegal and environmentally harmful.

Spill and Emergency Procedures

For a Small Spill (Contained within the Fume Hood):

  • Ensure your PPE is intact.

  • Absorb the spill with a chemical absorbent material (e.g., spill pads or vermiculite).

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the collected material into a sealed, labeled bag or container as "Halogenated Contaminated Solids" waste.[6]

  • Decontaminate the surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If there is an inhalation hazard, close the lab doors and activate the fire alarm to initiate building evacuation.[6]

  • Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the SDS for a similar compound if available.

By adhering to this detailed protocol, you ensure that the disposal of this compound is handled with the scientific rigor and safety-consciousness it requires, protecting yourself, your colleagues, and the wider environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • American Chemical Society. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of Houston. Chemical Waste. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for N-(4-bromophenyl)acetamide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.